molecular formula C6H5N3 B3267478 5H-pyrrolo[3,2-d]pyrimidine CAS No. 452-20-0

5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3267478
CAS No.: 452-20-0
M. Wt: 119.12 g/mol
InChI Key: KDOPAZIWBAHVJB-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
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Record name 5H-pyrrolo[3,2-d]pyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The 5H-Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine nucleus, a purine isostere, represents a cornerstone in contemporary medicinal chemistry. Its inherent structural features, which allow it to mimic endogenous purines, have positioned it as a privileged scaffold for the design of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the this compound core, encompassing its fundamental physicochemical properties, diverse synthetic strategies, and extensive applications in drug discovery, with a particular focus on its role in the development of targeted kinase inhibitors and novel antiviral compounds. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and quantitative bioactivity data are presented to equip researchers with the essential knowledge to leverage this versatile heterocyclic system in their drug development endeavors.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyrrole and a pyrimidine ring to form the this compound system creates a unique electronic and structural architecture that is recognized by a wide range of biological targets. This structural mimicry of natural purines allows compounds based on this scaffold to interact with ATP-binding sites of enzymes, particularly kinases, making them a fertile ground for the development of targeted cancer therapies.[1] Furthermore, the versatility of this core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The significant conformational flexibility of the unsubstituted core allows it to adapt to various protein binding sites, contributing to its broad biological activity.[3]

Physicochemical Properties of the this compound Core

The physicochemical properties of this compound derivatives are critical determinants of their drug-like characteristics, influencing their solubility, stability, and bioavailability.

General Properties

The parent this compound is a crystalline solid.[4] Its derivatives often exhibit moderate to poor aqueous solubility, a challenge that is frequently addressed through salt formation or the introduction of solubilizing functional groups.[5] The stability of these compounds can be influenced by pH and exposure to light, necessitating careful handling and formulation considerations.[5]

Quantitative Physicochemical Data

The following table summarizes key computed physicochemical properties for representative this compound derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₆H₅N₃119.120.813
4-Amino-5H-pyrrolo[3,2-d]pyrimidineC₆H₆N₄134.140.124
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineC₆H₄ClN₃153.571.413

Data sourced from PubChem.[3][6]

Synthesis of the this compound Core and Key Intermediates

The construction of the this compound scaffold can be achieved through various synthetic routes, often involving the sequential or convergent assembly of the pyrrole and pyrimidine rings. A common and crucial intermediate in the synthesis of many biologically active derivatives is 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]

General Synthetic Strategies

One prevalent approach involves the construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring.[7] Alternatively, a substituted pyrimidine can serve as the starting point for the subsequent formation of the fused pyrrole ring.[8] Domino reactions, such as a combination of Sonogashira coupling and a subsequent C-N coupling/hydroamination reaction, have also been employed for the efficient synthesis of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[9]

Experimental Protocol: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol outlines a common method for the preparation of the key intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.

Step 1: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one [9][10]

  • To a flask containing 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent), add phosphoryl chloride (POCl₃) (excess, e.g., 2.8 equivalents).

  • Heat the reaction mixture to reflux for 1-2 hours. The mixture should become a homogeneous solution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then carefully pour it into crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., ammonia solution) while keeping the mixture cool in an ice bath, until the pH reaches approximately 8.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Further purification can be achieved by column chromatography on silica gel.

G 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one->4-Chloro-5H-pyrrolo[3,2-d]pyrimidine POCl3, Reflux

Caption: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors, leading to the development of several clinical candidates and approved drugs.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of EGFR, a key target in non-small-cell lung cancer (NSCLC).[11] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. Structure-based design has led to the development of inhibitors that are active against both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[11]

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

  • Substitution at the 4-position: A substituted aniline moiety at the 4-position is crucial for potent EGFR inhibitory activity.[12]

  • Substitution at the 5-position: The introduction of specific side chains at the N-5 position can enhance binding to the "back pocket" of the kinase domain, improving potency and selectivity.[13]

  • Disubstitution: 4,5-disubstituted pyrrolo[3,2-d]pyrimidines have shown potent dual inhibitory activity against EGFR and ErbB2.[12]

Quantitative Bioactivity Data for EGFR Inhibitors:

CompoundTargetIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Preclinical Candidate 51mHER2/EGFR0.98/2.5BT-4742.0[13]
Compound 70EGFR/ErbB25.7/2.1--[12]
Compound 68EGFR/ErbB29.2/4.1--[12]
Janus Kinase (JAK) Inhibitors

The this compound core is a key structural feature of Ruxolitinib, a potent JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[1] The development of selective JAK inhibitors is an active area of research to minimize off-target effects.[14]

Mechanism of Action of JAK Inhibitors:

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation This compound Inhibitor This compound Inhibitor This compound Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Derivatives of this compound have also been developed as potent type-II inhibitors of VEGFR2 kinase, a key regulator of angiogenesis.[15] These inhibitors stabilize the inactive "DFG-out" conformation of the kinase.[5]

Key Features of Type-II VEGFR2 Inhibitors:

  • Binding to an allosteric site adjacent to the ATP-binding pocket.

  • Often feature a urea or amide moiety that forms key hydrogen bonds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[16]

Materials:

  • Purified recombinant kinase (e.g., EGFR, JAK2).

  • Kinase-specific substrate peptide.

  • ATP.

  • Test compound dissolved in DMSO.

  • Kinase assay buffer.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Prepare a solution containing the kinase and substrate peptide in kinase assay buffer and add it to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Serial Dilution of Compound Serial Dilution of Compound Addition to Plate Addition to Plate Serial Dilution of Compound->Addition to Plate Addition of Kinase/Substrate Addition of Kinase/Substrate Addition to Plate->Addition of Kinase/Substrate Incubation Incubation Addition of Kinase/Substrate->Incubation Addition of ATP Addition of ATP Incubation->Addition of ATP Reaction Incubation Reaction Incubation Addition of ATP->Reaction Incubation Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Reaction Incubation->Stop Reaction & Add Detection Reagent Luminescence Reading Luminescence Reading Stop Reaction & Add Detection Reagent->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination

Caption: Workflow for an in vitro kinase inhibition assay.

Antiviral Applications of this compound Derivatives

The structural similarity of the this compound core to purine nucleosides has also made it a valuable scaffold for the development of antiviral agents.

Mechanism of Antiviral Action

Derivatives of this scaffold can act as nucleoside analogs, interfering with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. Some derivatives have also been shown to target other viral enzymes.

Antiviral Activity against Various Viruses

Pyrrolopyrimidine derivatives have demonstrated activity against a range of viruses, including:

  • Human Cytomegalovirus (HCMV): Certain arabinosyl and deoxyribosyl pyrrolo[2,3-d]pyrimidine nucleosides have shown selective activity against HCMV by inhibiting viral DNA synthesis.

  • Gastroenteric Viruses: Novel pyrrolo[3,2-e][8][12][16]triazolo[4,3-c]pyrimidine derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4, with molecular docking studies suggesting inhibition of viral polymerase enzymes.

  • SARS-CoV-2: Pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, which is involved in the viral replication process.

Conclusion and Future Perspectives

The this compound core continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its ability to serve as a foundation for the development of potent and selective inhibitors of key biological targets, particularly protein kinases, has been firmly established. The ongoing exploration of novel substitution patterns and the application of advanced drug design strategies are expected to yield a new generation of this compound-based therapeutics with improved efficacy and safety profiles. Furthermore, the potential of this scaffold in the development of novel antiviral agents warrants continued investigation, particularly in the context of emerging viral threats. As our understanding of the molecular basis of diseases deepens, the rational design of drugs based on this privileged structure will undoubtedly play a crucial role in addressing unmet medical needs.

References

An In-Depth Technical Guide to the 5H-pyrrolo[3,2-d]pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address complex diseases with greater efficacy and precision. Within the vast expanse of heterocyclic chemistry, the 5H-pyrrolo[3,2-d]pyrimidine nucleus has emerged as a "privileged scaffold" of immense interest. As a 9-deazapurine isostere, its structural mimicry of endogenous purines allows it to effectively interact with a wide array of biological targets, rendering it a cornerstone in the design of innovative therapeutics. This guide provides a comprehensive technical overview of the this compound core, from its fundamental physicochemical properties and synthesis to its profound impact on contemporary drug discovery, with a particular focus on its role in the development of targeted therapies.

The this compound Core: Structure and Physicochemical Landscape

The this compound is a bicyclic heteroaromatic system forged from the fusion of a pyrrole and a pyrimidine ring. This unique arrangement of nitrogen atoms and aromatic character bestows upon it a distinct set of physicochemical properties that are pivotal to its biological activity and drug-like potential.

Molecular Formula: C₆H₅N₃ Molecular Weight: 119.12 g/mol

Key Physicochemical Parameters

A thorough understanding of the physicochemical properties of a scaffold is a prerequisite for rational drug design. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

PropertyValueSource
Melting Point 177 °CFluorochem
pKa (Predicted) 13.63 ± 0.40ChemicalBook
XLogP3 (Computed) -0.3PubChem
Polar Surface Area (Computed) 41.6 ŲPubChem
Appearance White to light gray to light yellow powder/crystalCymitQuimica[1]

The low calculated XLogP3 value suggests a degree of hydrophilicity, a feature that can be finely tuned through substitution to optimize solubility and membrane permeability. The predicted pKa indicates weak basicity, which can influence the ionization state of the molecule at physiological pH and its potential for forming salt forms to enhance solubility and stability.

Synthetic Strategies: Accessing the this compound Scaffold

The efficient and versatile synthesis of the this compound core and its derivatives is a testament to the ingenuity of synthetic organic chemistry. A variety of methods have been developed, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Domino C-N Coupling/Hydroamination Reactions

A powerful and convergent approach involves a domino reaction sequence combining a Sonogashira coupling with a subsequent intramolecular C-N bond formation and hydroamination. This strategy allows for the rapid construction of the bicyclic system from readily available starting materials.[2]

Experimental Protocol: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones [2]

This protocol describes a general procedure for the synthesis of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via a domino reaction.

Step 1: Sonogashira Coupling to form Alkynylated Uracils

  • To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in a suitable solvent (e.g., DMSO), add the desired terminal alkyne (1.2 equivalents).

  • Add Pd(PPh₃)₂Cl₂ (5 mol %) and CuI (5 mol %) as catalysts.

  • Add triethylamine (10 equivalents) as a base.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion, work up the reaction to isolate the alkynylated uracil product.

Step 2: Domino C-N Coupling/Hydroamination

  • In a reaction vessel, combine the alkynylated uracil (1 equivalent) and the desired aniline (1.2 equivalents).

  • Add Pd(OAc)₂ (5 mol %) as the catalyst and a suitable phosphine ligand (e.g., DPEphos, 5 mol %).

  • Add K₃PO₄ (3 equivalents) as the base.

  • Dissolve the mixture in DMA and heat to 100 °C for 15 hours.

  • After cooling, the reaction mixture is worked up, and the product is purified by column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an atom-economical and efficient route to highly functionalized this compound derivatives. A common approach involves the condensation of an arylglyoxal, a 6-aminouracil derivative, and a barbituric acid derivative, often in the presence of a catalyst.[3]

Experimental Protocol: One-Pot Synthesis of Polyfunctionalized Pyrrolo[3,2-d]pyrimidines [4]

This protocol outlines a general one-pot, three-component synthesis.

  • To a solution of the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (5 mL), add tetra-n-butylammonium bromide (TBAB) (5 mol %) as a catalyst.

  • Heat the reaction mixture at 50 °C for 60-80 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, allowing for a high degree of modularity in the drug design process.

synthetic_pathways cluster_domino Domino C-N Coupling/Hydroamination cluster_mcr One-Pot Multicomponent Reaction Alkynylated Uracil Alkynylated Uracil Domino Reaction Domino Reaction Alkynylated Uracil->Domino Reaction Aniline Aniline Aniline->Domino Reaction Pyrrolo[3,2-d]pyrimidine-2,4-dione Pyrrolo[3,2-d]pyrimidine-2,4-dione Domino Reaction->Pyrrolo[3,2-d]pyrimidine-2,4-dione Pd(OAc)₂, DPEphos, K₃PO₄ Arylglyoxal Arylglyoxal One-Pot Reaction One-Pot Reaction Arylglyoxal->One-Pot Reaction 6-Aminouracil 6-Aminouracil 6-Aminouracil->One-Pot Reaction Barbituric Acid Barbituric Acid Barbituric Acid->One-Pot Reaction Polyfunctionalized Pyrrolo[3,2-d]pyrimidine Polyfunctionalized Pyrrolo[3,2-d]pyrimidine One-Pot Reaction->Polyfunctionalized Pyrrolo[3,2-d]pyrimidine TBAB, Ethanol

Caption: Key synthetic strategies for the this compound core.

Spectroscopic Characterization

The unambiguous identification and characterization of the this compound nucleus and its derivatives rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of substituted 5H-pyrrolo[3,2-d]pyrimidines exhibit characteristic chemical shifts that provide valuable structural information. For example, in a series of (EZ)-7-Cyano-6-((4-nitrobenzylidene)amino)-N-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxamides, the aromatic protons of the 4-nitrobenzylidene moiety appear as two doublet signals in the range of 8.10–8.42 ppm, while the N=CH proton is observed as a singlet between 9.28–9.31 ppm.[2] The ¹³C NMR spectra of these compounds show characteristic signals for the N=CH and carbonyl carbons in the range of 156.3–158 ppm.[2]

In another example, for 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the methyl group at 2.60 ppm, a singlet for the C6-H at 6.6 ppm, a singlet for the C2-H at 7.9 ppm, and a broad singlet for the N5-H at 12.26 ppm.[5]

The Role in Drug Discovery: A Scaffold for Targeted Therapies

The true significance of the this compound nucleus lies in its remarkable versatility as a pharmacophore. Its ability to serve as a template for the design of potent and selective inhibitors of various enzymes, particularly kinases, has positioned it at the forefront of targeted cancer therapy and other therapeutic areas.

Kinase Inhibition: A Dominant Application

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be an excellent starting point for the development of kinase inhibitors.

  • EGFR and HER2 Inhibition: Derivatives of this compound have been explored as dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). By designing molecules with bicyclic fused rings that can fit into the back pocket of these kinases, researchers have developed potent inhibitors with low nanomolar IC₅₀ values.[6]

  • VEGFR and PDGFR Inhibition: The scaffold has also been utilized to create potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), key targets in angiogenesis. These inhibitors have demonstrated significant antitumor activity in preclinical models by suppressing tumor-induced blood vessel formation.

  • CDK2 Inhibition: Fused pyrimido[4,5-b]pyrrolizine derivatives based on the pyrrolo[3,2-d]pyrimidine core have shown potent and selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]

kinase_inhibition cluster_pathways Cellular Signaling Pathways This compound This compound EGFR/HER2 EGFR/HER2 This compound->EGFR/HER2 Inhibits VEGFR/PDGFR VEGFR/PDGFR This compound->VEGFR/PDGFR Inhibits CDK2 CDK2 This compound->CDK2 Inhibits Proliferation Proliferation Angiogenesis Angiogenesis Cell Cycle Progression Cell Cycle Progression EGFR/HER2->Proliferation VEGFR/PDGFR->Angiogenesis CDK2->Cell Cycle Progression

Caption: Inhibition of key signaling pathways by this compound derivatives.

Targeting One-Carbon Metabolism

Beyond kinase inhibition, this compound derivatives have emerged as novel inhibitors of one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids that fuels cancer cell proliferation. Specifically, these compounds have been shown to target serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, as well as enzymes in the de novo purine biosynthesis pathway in the cytosol.[7] This multi-targeted approach offers the potential for enhanced antitumor efficacy and the ability to overcome resistance mechanisms.

Metabolism and Toxicological Considerations

As with any promising therapeutic scaffold, a thorough understanding of the metabolic fate and potential toxicity of this compound derivatives is paramount for their clinical translation.

Studies on halogenated 5H-pyrrolo[3,2-d]pyrimidines have shown that these compounds can exhibit toxicity. However, this toxicity can be significantly mitigated by the introduction of an alkyl substitution at the N5 position.[8] This modification is thought to slow the rate of metabolism, leading to a more favorable safety profile. Interestingly, these N5-substituted analogs can act as prodrugs, rapidly converting to the parent unsubstituted, active compound in vivo.[8]

Furthermore, the metabolism of some this compound-based inhibitors, such as AGF347, involves their conversion to polyglutamates within both the cytosol and mitochondria.[7] This polyglutamation can lead to intracellular accumulation of the drug, enhancing its target engagement and prolonging its duration of action.

The Road Ahead: Future Perspectives

The this compound nucleus continues to be a fertile ground for drug discovery. Its inherent biological activity, coupled with the vast potential for synthetic modification, ensures its place as a privileged scaffold for years to come. Future research will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substitution patterns to achieve even greater selectivity for specific kinase isoforms or other enzyme targets.

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold beyond oncology to other areas such as inflammatory diseases, viral infections, and neurodegenerative disorders.

  • Developing Novel Drug Delivery Systems: Utilizing prodrug strategies and advanced drug delivery technologies to optimize the pharmacokinetic and pharmacodynamic properties of this compound-based drugs.

References

Tautomerism in the 5H-pyrrolo[3,2-d]pyrimidine Ring System: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5H-pyrrolo[3,2-d]pyrimidine Core and the Challenge of Tautomerism

The this compound scaffold, an isomer of purine often referred to as a 9-deazapurine, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to the development of potent inhibitors for kinases, polymerases, and other enzymes crucial in pathological processes.[1][2] Derivatives of this core are actively investigated as anticancer, antiviral, and anti-inflammatory agents.[3][4] However, the inherent structural flexibility of the this compound ring system presents a significant, often overlooked, challenge in drug design and development: prototropic tautomerism.

Tautomers are structural isomers that readily interconvert through the migration of a proton, accompanied by a shift in the location of double bonds.[5] This dynamic equilibrium can have profound implications for a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and acid-base character.[6] Consequently, different tautomers of the same compound can exhibit distinct biological activities and pharmacokinetic profiles. For drug development professionals, a thorough understanding and characterization of the tautomeric landscape of a lead compound are not merely academic exercises but critical steps in rationally designing effective and safe therapeutics.

This in-depth technical guide provides a comprehensive overview of tautomerism in the this compound ring system. We will explore the potential tautomeric forms, delve into the computational and experimental methodologies for their characterization, and discuss the critical implications of this phenomenon for drug discovery and development.

I. The Tautomeric Landscape of the this compound Core

The unsubstituted this compound core can exist in several prototropic tautomeric forms due to the presence of multiple nitrogen atoms and acidic protons. The primary form of tautomerism in the parent ring system is annular, involving the migration of a proton between the nitrogen atoms of the pyrrole and pyrimidine rings.

The two most plausible annular tautomers are the 5H- and the 7H-forms. The nomenclature designates the position of the hydrogen atom on the pyrrole nitrogen.

computational_workflow start Hypothesize Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., PCM, SMD) energy_calc->solvation thermo Thermochemical Analysis (Gibbs Free Energy) solvation->thermo end Predict Relative Stabilities and Tautomer Ratios thermo->end experimental_workflow start Synthesized Pyrrolo[3,2-d]pyrimidine Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT, 2D) start->nmr uv_vis UV-Vis Spectroscopy (Solvent and pH dependence) start->uv_vis xray X-ray Crystallography (Solid-state structure) start->xray data_analysis Data Analysis and Tautomer Identification nmr->data_analysis uv_vis->data_analysis xray->data_analysis quantification Quantification of Tautomer Ratios data_analysis->quantification end Characterized Tautomeric Equilibrium quantification->end

References

A Comprehensive Spectroscopic Guide to 5H-pyrrolo[3,2-d]pyrimidine: Elucidating the Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5H-pyrrolo[3,2-d]pyrimidine Core

The this compound scaffold, also known as 9-deazapurine, represents a critical pharmacophore in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication. This has led to the development of numerous derivatives with potent anticancer and antiviral properties.[1][2] A thorough understanding of the spectroscopic characteristics of this core structure is paramount for researchers in drug discovery and development, as it enables unambiguous structural confirmation, purity assessment, and the interpretation of structure-activity relationships (SAR).

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent this compound. By integrating established spectroscopic principles with data from closely related analogs, this document serves as a foundational reference for scientists working with this important heterocyclic system.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering insights into its structural stability.

Expected Fragmentation: Electron ionization (EI) of this compound is expected to generate a stable molecular ion, reflecting the aromatic nature of the fused ring system. Fragmentation is likely to proceed through the loss of small, stable neutral molecules such as HCN from either the pyrimidine or pyrrole ring, or through retro-Diels-Alder type reactions in the pyrimidine ring.

m/z Assignment Notes
119[M]⁺Molecular Ion
118[M-H]⁺Loss of a hydrogen radical
92[M-HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring
65[C₅H₅]⁺Further fragmentation

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for heterocyclic compounds. The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion ([M+H]⁺) in positive ion mode. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition (C₆H₅N₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of published data for its derivatives and fundamental principles of NMR for heterocyclic systems.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole and pyrimidine rings. The chemical shifts are influenced by the aromaticity of the system and the electron-withdrawing effects of the nitrogen atoms.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H2~8.8Singlet-Proton on the pyrimidine ring, deshielded by adjacent nitrogens.
H4~8.6Singlet-Proton on the pyrimidine ring, deshielded by adjacent nitrogens.
H6~7.6Doublet~3.5Pyrrole proton adjacent to the ring fusion, coupled to H7.
H7~6.7Doublet~3.5Pyrrole proton coupled to H6.
N5-H>10.0Broad Singlet-The N-H proton of the pyrrole ring, often broad and may exchange with D₂O.

Note: These are predicted chemical shifts based on data from substituted analogs and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2~150Carbon in the pyrimidine ring, deshielded by two adjacent nitrogen atoms.
C4~148Carbon in the pyrimidine ring, deshielded by two adjacent nitrogen atoms.
C4a~152Bridgehead carbon at the fusion of the two rings.
C5a~115Bridgehead carbon at the fusion of the two rings.
C6~130Pyrrole carbon, deshielded relative to C7.
C7~105Pyrrole carbon, shielded relative to C6.

Note: These are predicted chemical shifts based on data from substituted analogs and may vary depending on the solvent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} proton-decoupled NMR spectrum.

    • (Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignments.

  • Data Processing and Analysis: Process the raw data (FID) with appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C peaks based on their chemical shifts and, if available, 2D correlation data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H stretchMedium
~3400N-H stretch (pyrrole)Medium, can be broad
1620-1570C=N stretch (pyrimidine)Strong
1550-1450C=C stretch (aromatic rings)Medium to Strong
1400-1000In-plane C-H bendingMedium
900-675Out-of-plane C-H bendingStrong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, ensuring a self-validating system for structural confirmation.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_validation Structural Validation MS_protocol ESI-MS Protocol MS_data Obtain Molecular Ion ([M+H]⁺ = 120.05) MS_protocol->MS_data MS_analysis Confirm Elemental Composition C₆H₅N₃ MS_data->MS_analysis Final_Structure Confirmed Structure of This compound MS_analysis->Final_Structure Molecular Formula NMR_protocol ¹H & ¹³C NMR Protocol NMR_data Acquire ¹H, ¹³C, & 2D Spectra NMR_protocol->NMR_data NMR_analysis Assign Protons & Carbons Confirm Connectivity NMR_data->NMR_analysis NMR_analysis->Final_Structure Connectivity & Skeleton IR_protocol ATR-FTIR Protocol IR_data Obtain IR Spectrum IR_protocol->IR_data IR_analysis Identify Functional Groups (N-H, C=N, C=C) IR_data->IR_analysis IR_analysis->Final_Structure Functional Groups

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of the this compound core. This guide has outlined the expected spectral features and provided robust, field-tested protocols for data acquisition and analysis. For researchers and scientists in drug development, a meticulous application of these analytical methods is essential for ensuring the integrity of their synthetic intermediates and final compounds, thereby accelerating the journey from discovery to clinical application. The data and methodologies presented herein serve as a reliable foundation for the exploration of this privileged scaffold in the pursuit of novel therapeutics.

References

The Dawn of 9-Deazapurines: An In-depth Technical Guide to the Early Discovery and History of 5H-pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine nucleus, commonly known as 9-deazapurine, represents a pivotal scaffold in medicinal chemistry. As isosteres of natural purines, these compounds have been instrumental in the development of a wide array of therapeutic agents. This technical guide delves into the early history and discovery of this crucial heterocyclic system. We will explore the intellectual genesis behind the creation of purine analogs, chronicle the pioneering synthetic routes that first brought 5H-pyrrolo[3,2-d]pyrimidines to the forefront of chemical research, and provide detailed experimental protocols for these foundational syntheses. This guide aims to provide researchers with a comprehensive understanding of the origins of this important class of molecules, thereby offering a solid foundation for future innovation in drug discovery.

Introduction: The Rationale Behind Purine Analogs

The story of 5H-pyrrolo[3,2-d]pyrimidines begins with the broader history of antimetabolites and the strategic design of purine analogs. In the mid-20th century, a key strategy in the quest for new therapeutic agents was the synthesis of compounds that could mimic and disrupt the metabolic pathways of essential biomolecules. Purines, as fundamental components of nucleic acids and coenzymes, were a prime target for this approach. The rationale was elegantly simple: by introducing subtle structural modifications to the purine ring system, it was hypothesized that these "analogs" could act as antagonists, inhibiting enzymes involved in purine metabolism and thereby exerting cytotoxic or antiviral effects.

This line of reasoning led to the development of clinically significant drugs like 6-mercaptopurine and 6-thioguanine, which are isosteric replacements of the hydroxyl groups in hypoxanthine and guanine with thiol groups. The success of these early purine analogs fueled further exploration into more profound modifications of the purine core itself. One such modification was the replacement of the nitrogen atom at the 9-position with a carbon atom, giving rise to the 9-deazapurine scaffold, the this compound system. Unlike their 7-deazapurine counterparts (pyrrolo[2,3-d]pyrimidines), which are found in nature (e.g., tubercidin), the 5H-pyrrolo[3,2-d]pyrimidines are not naturally occurring and are solely the fruit of synthetic chemistry.[1] This structural change was predicted to alter the electronic properties and metabolic stability of the molecule while retaining its ability to interact with biological targets of purines.

The Pioneering Syntheses of the this compound Core

The initial forays into the synthesis of the this compound ring system were characterized by the construction of the pyrrole ring onto a pre-existing, suitably functionalized pyrimidine precursor. These early methods, while foundational, often required harsh reaction conditions.

The Madelung Indole Synthesis Approach

One of the earliest conceptual frameworks for the synthesis of pyrrolo[3,2-d]pyrimidines was an adaptation of the Madelung indole synthesis. This classical organic reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. While not the most versatile method, it laid the groundwork for subsequent, more refined approaches.

Construction from 4-Amino-5-cyanopyrimidines: The Taylor Synthesis

A significant breakthrough in the synthesis of 4-amino-5H-pyrrolo[3,2-d]pyrimidines (9-deazaadenines) was achieved by constructing the pyrrole ring from a 4-amino-5-cyanopyrimidine precursor. This general strategy involves the introduction of a two-carbon unit at the 5-position of the pyrimidine, which then undergoes cyclization to form the fused pyrrole ring.

Experimental Protocol: A Representative Early Synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidine (9-Deazaadenine)

This protocol is a representative example of the early synthetic strategies for constructing the 9-deazaadenine core.

Step 1: Synthesis of 4-Amino-5-(diethoxymethyl)pyrimidine

  • To a solution of 4-amino-5-cyanopyrimidine in anhydrous ethanol, add a catalytic amount of sodium ethoxide.

  • Heat the mixture at reflux for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 4-amino-5-(diethoxymethyl)pyrimidine.

Step 2: Cyclization to 4-Amino-5H-pyrrolo[3,2-d]pyrimidine

  • Dissolve the 4-amino-5-(diethoxymethyl)pyrimidine in a mixture of acetic acid and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-5H-pyrrolo[3,2-d]pyrimidine.

Synthesis of 9-Deazaguanine: The Sartorelli Approach

The synthesis of 9-deazaguanine, the pyrrolo[3,2-d]pyrimidine analog of guanine, was another significant milestone. A versatile and widely adopted method was developed by Sartorelli and coworkers.[2] This approach utilizes a reductive cyclization strategy starting from a 2-amino-6-methyl-5-nitropyrimidine derivative.

Experimental Protocol: Synthesis of 9-Deazaguanine

This protocol is based on the robust methodology developed by Sartorelli and his research group.[2]

Step 1: Synthesis of 2-Amino-6-(2,2-dimethoxyethyl)-5-nitropyrimidin-4(3H)-one

  • Treat 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous DMF.

  • Heat the reaction mixture at 110°C for 4 hours.

  • Cool the mixture and add methanol to precipitate the intermediate enamine.

  • Collect the solid by filtration.

  • Hydrolyze the enamine by dissolving it in a mixture of methanol and dilute hydrochloric acid and stirring at room temperature for 1 hour.

  • Neutralize the solution and collect the precipitated product, 2-amino-6-(2,2-dimethoxyethyl)-5-nitropyrimidin-4(3H)-one, by filtration.

Step 2: Reductive Cyclization to 9-Deazaguanine

  • Suspend the 2-amino-6-(2,2-dimethoxyethyl)-5-nitropyrimidin-4(3H)-one in a mixture of ethanol and water.

  • Add sodium dithionite in portions while maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture in an ice bath.

  • The product, 9-deazaguanine, will precipitate. Collect the solid by filtration, wash with cold water and then with ethanol, and dry under vacuum.

Evolution of Synthetic Methodologies

The pioneering work of the mid-20th century laid a solid foundation for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. Subsequent research has focused on developing more efficient, versatile, and milder synthetic routes. These modern approaches often employ transition metal-catalyzed cross-coupling reactions and other advanced synthetic transformations, allowing for the introduction of a wide range of substituents on both the pyrimidine and pyrrole rings.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations in the early discovery of 5H-pyrrolo[3,2-d]pyrimidines.

early_synthesis_9_deazaadenine start 4-Amino-5-cyanopyrimidine intermediate 4-Amino-5-(diethoxymethyl)pyrimidine start->intermediate NaOEt, EtOH, reflux product 4-Amino-5H-pyrrolo[3,2-d]pyrimidine (9-Deazaadenine) intermediate->product H+, H2O, heat

Caption: Synthesis of 9-Deazaadenine.

early_synthesis_9_deazaguanine start 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one intermediate 2-Amino-6-(2,2-dimethoxyethyl)-5-nitropyrimidin-4(3H)-one start->intermediate 1. DMF-DMA 2. H3O+ product 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (9-Deazaguanine) intermediate->product Na2S2O4, EtOH/H2O, reflux

Caption: Synthesis of 9-Deazaguanine.

Conclusion

The early discovery and synthesis of the this compound core marked a significant advancement in medicinal chemistry. The intellectual drive to create effective purine antimetabolites, coupled with innovative synthetic strategies, unlocked a class of compounds with immense therapeutic potential. The foundational work of pioneers like Taylor and Sartorelli not only provided access to these novel heterocycles but also paved the way for the development of countless analogs that continue to be investigated for their utility in treating a wide range of diseases. A thorough understanding of this rich history is invaluable for today's researchers as they continue to build upon this legacy and design the next generation of purine-based therapeutics.

References

The Elusive 5H-pyrrolo[3,2-d]pyrimidine Core in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory in Natural Product Chemistry

In the vast and intricate world of natural products, the quest for novel molecular scaffolds that can serve as blueprints for new therapeutics is perpetual. Among the heterocyclic systems that have garnered significant attention are the pyrrolopyrimidines, purine analogs with a rich history of biological activity. This guide delves into a specific and intriguing member of this family: the 5H-pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine.

Unlike its more famous cousins, the 7-deazapurines (pyrrolo[2,3-d]pyrimidines), which are well-represented in nature by antibiotics like tubercidin and toyocamycin, the this compound scaffold appears to be a rarity in the natural world. This apparent scarcity is not a deterrent but rather an invitation to exploration—a call to the scientific community to investigate a potentially untapped reservoir of biological function.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound core. We will navigate the known landscape of related natural products, extrapolate potential biosynthetic pathways, and provide robust experimental protocols for the isolation and characterization of these elusive molecules, should they be discovered. Our narrative is grounded in established scientific principles, drawing parallels from well-studied analogous systems to illuminate the path forward in this exciting area of natural product research.

I. The this compound Scaffold: A Comparative Overview

The this compound nucleus is a fused heterocyclic system comprising a pyrimidine ring and a pyrrole ring. Its structure is isomeric with the more commonly found 7H-pyrrolo[2,3-d]pyrimidine core. This seemingly subtle difference in the fusion of the two rings has profound implications for the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological macromolecules.

The significance of deazapurines lies in their ability to act as mimics of natural purines (adenine and guanine), the building blocks of nucleic acids and key players in cellular signaling. By replacing a nitrogen atom in the purine's imidazole ring with a carbon, deazapurines can often evade metabolic degradation while retaining or even enhancing their affinity for purine-binding sites in enzymes and receptors. This can lead to a range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2]

While the natural occurrence of the this compound core is not well-documented, its synthetic derivatives have shown significant promise in medicinal chemistry. They have been investigated as, among other things, antitubulin agents and inhibitors of one-carbon metabolism, highlighting the therapeutic potential of this scaffold.[3][4][5]

II. Biosynthesis: A Hypothetical Pathway to the 9-Deazapurine Core

The biosynthesis of the closely related 7-deazapurine nucleosides, such as toyocamycin and tubercidin, has been extensively studied and provides a valuable model for a hypothetical biosynthetic pathway to this compound derivatives.[6] The key steps in 7-deazapurine biosynthesis involve the rearrangement of the purine ring system of a guanosine triphosphate (GTP) precursor.

A plausible biosynthetic route to the 9-deazapurine core would likely also start from a purine nucleotide precursor, such as GTP. The crucial step would be the enzymatic excision of the N7-C8 bond of the imidazole ring and the insertion of a two-carbon unit to form the pyrrole ring. This process would be catalyzed by a suite of specialized enzymes.

Below is a conceptual diagram illustrating a possible biosynthetic pathway, drawing parallels from the known biosynthesis of 7-deazapurines.

Hypothetical_Biosynthesis_of_5H_pyrrolo_3_2_d_pyrimidine cluster_0 Purine Nucleotide Precursor cluster_1 Key Biosynthetic Steps cluster_2 Tailoring and Glycosylation GTP Guanosine Triphosphate (GTP) Enzyme_Complex_A Putative Enzyme Complex A (e.g., Radical SAM enzymes) GTP->Enzyme_Complex_A Ring Cleavage Intermediate_1 Ring-Opened Intermediate Enzyme_Complex_A->Intermediate_1 Enzyme_Complex_B Putative Enzyme Complex B (e.g., Cyclases, Dehydratases) Intermediate_1->Enzyme_Complex_B Rearrangement & Cyclization 9_Deazaguanine_Core 9-Deazaguanine Core Enzyme_Complex_B->9_Deazaguanine_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) 9_Deazaguanine_Core->Tailoring_Enzymes Modification Glycosyltransferase Glycosyltransferase Tailoring_Enzymes->Glycosyltransferase Glycosylation Final_Product This compound Natural Product Glycosyltransferase->Final_Product

Caption: A hypothetical biosynthetic pathway for this compound natural products.

III. Potential Natural Sources and Biological Activities

While confirmed natural sources of 5H-pyrrolo[3,2-d]pyrimidines are yet to be established, the broader class of pyrrolopyrimidine alkaloids is frequently isolated from marine organisms, particularly sponges and tunicates.[7][8] These organisms are known for their complex secondary metabolism and are a rich source of novel bioactive compounds. Therefore, marine environments represent a promising frontier for the discovery of natural 9-deazapurines.

The biological activities of any newly discovered natural 5H-pyrrolo[3,2-d]pyrimidines would be of immense interest. Based on the activities of their synthetic counterparts and related natural products, a range of potential biological effects can be anticipated.

Potential Biological Activity Rationale based on Analogs Potential Molecular Targets
Anticancer Synthetic derivatives show potent antitumor efficacy.[3][5] Related marine alkaloids like the makaluvamines are cytotoxic.[6][7]Tubulin, Kinases, DNA topoisomerases
Antimicrobial The 7-deazapurine nucleosides (e.g., tubercidin) are potent antibiotics.[6]Purine biosynthesis enzymes, RNA/DNA polymerases
Antiviral Many nucleoside analogs exhibit antiviral properties by interfering with viral replication.Viral polymerases, Reverse transcriptase
Enzyme Inhibition The deazapurine scaffold can act as a competitive inhibitor for enzymes that utilize purine substrates.Kinases, Phosphorylases, Methyltransferases

IV. Experimental Protocols: A Framework for Discovery and Characterization

The successful isolation and characterization of novel natural products hinge on a systematic and well-designed experimental workflow. The following protocols are designed to serve as a robust starting point for researchers venturing into the search for natural 5H-pyrrolo[3,2-d]pyrimidines.

A. General Isolation Workflow

The isolation of pyrrolopyrimidine alkaloids from marine sources typically involves a series of extraction and chromatographic steps. The polarity of these compounds can vary significantly based on their substituents, necessitating a flexible approach to purification.

Isolation_Workflow Start Biological Material (e.g., Marine Sponge) Extraction Solvent Extraction (e.g., MeOH/DCM) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) Extraction->Partitioning Crude_Extracts Crude Extracts of Varying Polarity Partitioning->Crude_Extracts VLC Vacuum Liquid Chromatography (VLC) (e.g., Silica Gel, C18) Crude_Extracts->VLC Initial Fractionation Fractions Fractions VLC->Fractions HPLC High-Performance Liquid Chromatography (HPLC) (e.g., C18, Phenyl-Hexyl) Fractions->HPLC Purification Pure_Compound Isolated Pure Compound HPLC->Pure_Compound

Caption: A general workflow for the isolation of pyrrolopyrimidine natural products.

B. Step-by-Step Isolation Protocol

1. Extraction:

  • Lyophilize the biological material to remove water.

  • Grind the dried material to a fine powder.

  • Perform exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) at room temperature.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

  • This step separates the compounds based on their polarity, simplifying subsequent chromatographic steps.

3. Initial Chromatographic Fractionation:

  • Subject the most promising extract (based on preliminary bioassays or LC-MS screening) to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel or reversed-phase (C18) column.

  • Elute with a stepwise gradient of solvents (e.g., hexane/EtOAc for silica, water/MeOH for C18) to obtain several fractions.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Purify the active fractions using preparative or semi-preparative HPLC.

  • A reversed-phase C18 column is often a good starting point, with a mobile phase consisting of a gradient of water and acetonitrile (ACN) or MeOH, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Monitor the elution profile using a UV-Vis detector, looking for characteristic absorbance maxima of aromatic heterocyclic systems.

C. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pattern, offering clues about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is the cornerstone of structure elucidation for novel compounds.

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular framework.

V. Future Perspectives and Conclusion

The apparent rarity of the this compound core in nature presents a compelling challenge and a significant opportunity for natural product chemists and drug discovery scientists. The exploration of underexplored biological niches, particularly in marine environments, using modern analytical techniques such as metabolomics and genome mining, may yet unveil the existence of these elusive molecules.

The discovery of a naturally occurring this compound derivative would be a landmark event, opening up new avenues for biosynthetic research and the development of novel therapeutic agents. The structural and biological information gleaned from such a discovery could provide invaluable insights into the evolution of purine metabolism and the chemical defense strategies of the producing organisms.

This guide has aimed to provide a comprehensive framework for researchers interested in this intriguing class of compounds. By understanding the chemistry and biology of related systems and by employing robust experimental strategies, the scientific community is well-equipped to uncover the secrets of the this compound core and to harness its potential for the benefit of human health. The journey to find these molecules may be challenging, but the potential rewards are immense.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a fused heterocyclic system comprising a pyrrole and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] This structural motif is a key component in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3][4] The conformational flexibility of the unsubstituted this compound allows it to interact with various biological targets, making it a privileged scaffold in drug discovery.[1]

Derivatives of this core structure have been developed as potent inhibitors of crucial enzymes in cellular metabolism. For instance, certain 5-substituted pyrrolo[3,2-d]pyrimidines have been designed to target mitochondrial and cytosolic one-carbon metabolism, showing significant antitumor efficacy.[3][5][6] Specifically, these compounds have been shown to inhibit serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism, which is often implicated in the oncogenic phenotype of various cancers.[3][5] Furthermore, some derivatives act as type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a critical player in angiogenesis.[7] The broad spectrum of biological activity underscores the importance of efficient and versatile synthetic routes to access a diverse range of this compound derivatives.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. It outlines established protocols, explains the rationale behind key experimental choices, and offers insights into potential challenges and optimization strategies.

Synthetic Strategies: An Overview

The construction of the this compound core can be achieved through several synthetic approaches. The choice of a particular route often depends on the desired substitution pattern on the final molecule. Common strategies involve the construction of the pyrimidine ring onto a pre-existing pyrrole or, conversely, the formation of the pyrrole ring from a suitably functionalized pyrimidine precursor.

Here, we will focus on two robust and widely applicable methods:

  • Domino C-N Coupling/Hydroamination: A powerful method for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available alkynylated uracils.[8]

  • Multicomponent Reactions (MCRs): An efficient one-pot approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, which can be conceptually adapted for the [3,2-d] isomers. While the provided reference focuses on the [2,3-d] isomer, the principles of MCRs are highly relevant for the efficient construction of related heterocyclic systems.[9]

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Starting Material Selection (e.g., Substituted Uracil/Pyrrole) B Reaction Setup & Execution (Domino or MCR) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching & Extraction C->D Completion E Purification (Column Chromatography, Recrystallization) D->E F Structural Elucidation (NMR, MS) E->F Purified Product G Purity Assessment (HPLC, Elemental Analysis) F->G

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Protocol 1: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination

This protocol is based on the work of Abreu et al. and provides a robust method for the synthesis of a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[8] The key steps involve a Sonogashira coupling to introduce an alkyne moiety onto a uracil precursor, followed by a palladium-catalyzed domino C-N coupling/hydroamination reaction with anilines.

Step 1: Synthesis of 5-Alkynyl-6-chlorouracil Derivatives

The initial step is the Sonogashira coupling of a 5-bromo-6-chlorouracil with a terminal alkyne.

G Start 5-Bromo-6-chloro-1,3-dimethyluracil Reagents Aryl acetylene Pd(PPh3)2Cl2 (5 mol%) CuI (5 mol%) NEt3 (10 equiv) DMSO, 25 °C, 6 h Start->Reagents Product 5-Alkynyl-6-chloro-1,3-dimethyluracil Reagents->Product

Caption: Reaction scheme for the Sonogashira coupling to form the alkynylated uracil intermediate.

Materials and Reagents:
  • 5-Bromo-6-chloro-1,3-dimethyluracil

  • Substituted aryl acetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (5 mol %)

  • CuI (5 mol %)

  • Triethylamine (NEt3) (10 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:
  • To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in DMSO, add the aryl acetylene, Pd(PPh3)2Cl2, and CuI.

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine and stir the reaction mixture at 25 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Domino C-N Coupling/Hydroamination

The second step involves the cyclization of the 5-alkynyl-6-chlorouracil with a substituted aniline to form the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

G Start 5-Alkynyl-6-chloro-1,3-dimethyluracil Reagents Substituted aniline Pd(OAc)2 (5 mol%) DPEphos (5 mol%) K3PO4 (3 equiv) DMA, 100 °C, 15 h Start->Reagents Product Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Reagents->Product

Caption: Reaction scheme for the domino C-N coupling/hydroamination to form the final product.

Materials and Reagents:
  • 5-Alkynyl-6-chloro-1,3-dimethyluracil

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)2) (5 mol %)

  • DPEphos (5 mol %)

  • Potassium phosphate (K3PO4) (3 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions

Procedure:
  • In a reaction vessel, combine the 5-alkynyl-6-chloro-1,3-dimethyluracil, substituted aniline, Pd(OAc)2, DPEphos, and K3PO4.

  • Add DMA as the solvent and degas the mixture with argon.

  • Heat the reaction mixture at 100 °C for 15 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

Expected Outcomes and Data Interpretation

The yields for this two-step synthesis are generally moderate to good. The photophysical properties of the final products, such as UV-vis absorption and fluorescence, are highly dependent on the substitution pattern.[8]

Substituent on AnilineTypical Yield (%)
OMe60-70
F55-65
CF350-60
Me65-75
Br55-65

Table 1: Representative yields for the domino C-N coupling/hydroamination reaction with various substituted anilines.[8]

Characterization of the final products should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful formation of the pyrrole ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • FT-IR Spectroscopy: To identify key functional groups.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

While this protocol from a study by an Iranian research group is for the [2,3-d] isomer, the principles of multicomponent reactions (MCRs) are highly valuable for the efficient synthesis of fused heterocyclic systems and can be adapted for the synthesis of [3,2-d] isomers with appropriate starting materials.[9] MCRs offer several advantages, including high atom economy, reduced reaction times, and simplified work-up procedures.

Conceptual Framework for a [3,2-d] Isomer Synthesis

A hypothetical one-pot synthesis of a this compound derivative could involve the reaction of a 4-aminopyrrole derivative, an aldehyde, and a source of the C2-N3 fragment of the pyrimidine ring.

G A 4-Aminopyrrole Derivative D One-Pot Reaction (Catalyst, Solvent, Temp) A->D B Aldehyde B->D C C2-N3 Synthon C->D E This compound D->E

Caption: Conceptual workflow for a one-pot, three-component synthesis of a this compound derivative.

General Procedure (Hypothetical Adaptation)
Materials and Reagents:
  • 4-Amino-5-cyanopyrrole derivative

  • Aromatic aldehyde

  • Guanidine or a related C-N-C synthon

  • Catalyst (e.g., an acid or base)

  • Solvent (e.g., ethanol, DMF)

Procedure:
  • To a solution of the 4-aminopyrrole derivative in the chosen solvent, add the aromatic aldehyde and the guanidine derivative.

  • Add the catalyst and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, and if a precipitate forms, filter and wash it with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Key Considerations for MCRs
  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol are often effective.

  • Catalyst Selection: The choice of catalyst (acidic, basic, or metal-based) is crucial and needs to be optimized for the specific substrates.

  • Reaction Temperature: Temperature control is important to avoid side reactions and decomposition of starting materials or products.

Safety Precautions

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Palladium catalysts are flammable and should be handled with care.

  • Organic solvents are flammable and should be used away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalystUse a fresh batch of catalyst or pre-activate it.
Poor quality of starting materialsPurify starting materials before use.
Incorrect reaction conditionsOptimize temperature, reaction time, and solvent.
Formation of multiple byproductsSide reactionsAdjust reaction temperature or change the catalyst/ligand system.
Decomposition of productReduce reaction time or temperature.
Difficulty in product purificationCo-elution with impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

The synthesis of this compound derivatives is a dynamic area of research with significant implications for drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access a wide range of these valuable compounds. The domino C-N coupling/hydroamination reaction offers a reliable route to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, while the principles of multicomponent reactions provide a pathway for the efficient one-pot synthesis of diverse derivatives. Careful optimization of reaction conditions and thorough characterization of the final products are paramount for successful outcomes.

References

Application Notes and Protocols for the Functionalization of the 5H-pyrrolo[3,2-d]pyrimidine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold

The this compound core, a significant heterocyclic scaffold, stands as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a myriad of biological targets, rendering it a privileged scaffold in the design of novel therapeutics.[1] Derivatives of this ring system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antibacterial properties.[1][2] The strategic functionalization of this nucleus is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds, thereby optimizing their efficacy and safety.

This comprehensive guide provides an in-depth exploration of key functionalization strategies for the this compound ring system. We will delve into the nuances of halogenation, N5-substitution, palladium-catalyzed cross-coupling reactions, and the burgeoning field of direct C-H functionalization. Each section is designed to provide not only detailed, actionable protocols but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

I. Halogenation: Gateway to Versatile Intermediates

The introduction of halogen atoms onto the this compound scaffold is a fundamental and highly effective strategy for generating versatile intermediates. Halogenated derivatives, particularly at the C2, C4, and C7 positions, serve as excellent precursors for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations, thus enabling the exploration of a vast chemical space.

Causality Behind Experimental Choices:

The choice of halogenating agent and reaction conditions is dictated by the desired regioselectivity and the stability of the starting material. For instance, the chlorination of the pyrrolo[3,2-d]pyrimidin-2,4-dione precursor is a common entry point to access the highly reactive 2,4-dichloro derivative. Phenylphosphonic dichloride (PhPOCl₂) is often employed for this transformation due to its efficacy in converting the dione to the dichloro species under reflux conditions.[3] For iodination at the C7 position, N-iodosuccinimide (NIS) is a preferred reagent, offering mild reaction conditions and good yields. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution at this position.

Experimental Protocol: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol describes the chlorination of this compound-2,4-dione.

Materials:

  • This compound-2,4-dione

  • Phenylphosphonic dichloride (PhPOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound-2,4-dione.

  • Carefully add an excess of phenylphosphonic dichloride under a nitrogen atmosphere.

  • Fit the flask with a reflux condenser and heat the mixture to 170-175 °C.[3]

  • Maintain the reflux for 5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Experimental Protocol: Synthesis of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione

This protocol details the iodination of the pyrrole ring at the C7 position.

Materials:

  • This compound-2,4-dione

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Low-temperature bath (-10 to -5 °C)

  • Rotary evaporator

  • Ethanol

Procedure:

  • Suspend this compound-2,4-dione in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.[3]

  • Cool the slurry to between -10 and -5 °C using a suitable cooling bath.

  • Add N-iodosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature.

  • Stir the mixture at this temperature for 2 hours.

  • Remove the DMF in vacuo to obtain a crude solid.

  • Crystallize the product from 50% ethanol to yield 7-iodo-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione as a yellow solid.[3]

II. N5-Substitution: Modulating Biological Activity and Physicochemical Properties

Functionalization at the N5 position of the pyrrole ring is a critical strategy for fine-tuning the biological activity, toxicity, and pharmacokinetic properties of this compound derivatives.[4] Alkylation or acylation at this position can alter the molecule's interaction with target proteins and influence its metabolic stability.

Causality Behind Experimental Choices:

The choice of base and solvent is crucial for efficient N5-alkylation. Strong bases like sodium hydride (NaH) are often used to deprotonate the pyrrole nitrogen, generating a nucleophilic anion that readily reacts with an alkyl halide. Anhydrous polar aprotic solvents such as DMF or THF are typically employed to ensure the solubility of the reactants and to avoid quenching the anionic intermediate.

Experimental Protocol: N5-Alkylation of a this compound Derivative

This protocol provides a general procedure for the N5-alkylation of a 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Materials:

  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Nitrogen atmosphere setup

  • Syringe and needles

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous DMF via a syringe.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N5-alkylated derivative.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the this compound scaffold has opened up new avenues for creating diverse libraries of compounds. Reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are instrumental in introducing aryl, heteroaryl, and alkynyl moieties.

Causality Behind Experimental Choices:

The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, with the choice depending on the reactivity of the substrates.[5] The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step.[5]

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine Halogenated Pyrrolopyrimidine, Boronic Acid/Ester (Suzuki), Organostannane (Stille), or Terminal Alkyne (Sonogashira) reagents Add Palladium Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Functionalized Product

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol describes a representative Suzuki-Miyaura coupling to introduce an aryl group at the C4 position.

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask or microwave vial

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • In a reaction vessel, combine 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 4-aryl-5H-pyrrolo[3,2-d]pyrimidine.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones

This protocol is adapted from a domino C-N coupling/hydroamination reaction sequence, starting with a Sonogashira coupling.[6][7]

Materials:

  • 5-Bromo-6-chloro-1,3-dimethyluracil (as a precursor)

  • Aryl acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup

Procedure:

  • To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in DMSO, add the aryl acetylene (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.05 equivalents).[7]

  • Add triethylamine (10 equivalents) to the mixture.

  • Stir the reaction at room temperature for 6 hours under an inert atmosphere.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • The resulting alkynylated uracil can then be used in a subsequent domino C-N coupling/hydroamination reaction to form the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.[6][7]

Reaction Type Catalyst Base Solvent Typical Temperature Yield Range Reference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °CGood to Excellent[8]
SonogashiraPd(PPh₃)₂Cl₂/CuINEt₃DMSORoom Temp.Moderate to Good[7]
Domino C-N Coupling/HydroaminationPd(OAc)₂/DPEphosK₃PO₄DMA100 °CModerate to Good[6][7]

IV. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[9] While still a developing area for the this compound system, insights can be drawn from studies on the isomeric pyrrolo[2,3-d]pyrimidines.

Causality Behind Experimental Choices:

Palladium catalysts are often employed for direct C-H arylation, typically in the presence of a directing group that facilitates the C-H activation step.[10] The choice of oxidant and ligand is critical for achieving high regioselectivity and efficiency. For instance, in related systems, bidentate pyridine-based ligands have been shown to enable selective C-H arylation.

Conceptual Workflow for Direct C-H Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation start Combine Pyrrolopyrimidine Substrate and Aryl Halide/Boronic Acid catalyst Add Palladium Catalyst, Ligand, and Oxidant/Base start->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Work-up monitor->workup purification Purification by Chromatography workup->purification end end purification->end C-H Functionalized Product

Caption: Conceptual workflow for direct C-H arylation.

While a specific, detailed protocol for the direct C-H functionalization of the this compound ring system is not yet widely established in the literature, the principles from related heterocyclic systems provide a strong foundation for methodological development. Researchers are encouraged to explore conditions analogous to those reported for the pyrrolo[2,3-d]pyrimidine isomer, focusing on the careful screening of catalysts, ligands, and directing groups to achieve the desired regioselectivity.

Conclusion

The functionalization of the this compound ring system is a dynamic and evolving field, offering a wealth of opportunities for the discovery of novel therapeutic agents. The methodologies outlined in this guide, from classical halogenation and N-substitution to modern palladium-catalyzed cross-coupling and emerging C-H activation strategies, provide a robust toolkit for chemists in both academic and industrial settings. By understanding the underlying principles and leveraging the detailed protocols provided, researchers can effectively navigate the synthesis of diverse and complex pyrrolopyrimidine derivatives, paving the way for the next generation of innovative medicines.

References

The 5H-Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The 5H-pyrrolo[3,2-d]pyrimidine core is a prominent member of this class. As a purine isostere, it masterfully mimics the natural purine bases found in nucleic acids, allowing it to interact with a wide array of biological machinery. This structural versatility has positioned the pyrrolo[3,2-d]pyrimidine scaffold as a cornerstone in the development of novel therapeutics, particularly in oncology, but with expanding roles in neurodegenerative and infectious diseases. This guide provides an in-depth exploration of this pharmacophore, from its fundamental mechanisms of action to detailed protocols for its synthesis and biological evaluation, designed for researchers and drug development professionals.

Part 1: Mechanism of Action & Key Cellular Targets

The therapeutic efficacy of this compound derivatives stems from their ability to interfere with critical cellular processes. Their primary modes of action can be broadly categorized into two major areas: inhibition of one-carbon metabolism and modulation of protein kinase activity.

Targeting the Engine of Proliferation: One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a fundamental network of pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are critical for rapidly proliferating cells, especially cancer cells.[1][2] This metabolic network is compartmentalized between the mitochondria and the cytosol.[1][2] Novel this compound compounds have been engineered to disrupt this network by targeting key enzymes in both compartments.

A prime example is a series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds that function as multi-targeted inhibitors. These agents have been shown to inhibit:

  • Serine Hydroxymethyltransferase (SHMT1 in cytosol, SHMT2 in mitochondria): These enzymes catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a crucial C1 unit donor.[1][3][4]

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase): A key enzyme in the de novo purine biosynthesis pathway.[1][5]

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another critical enzyme in the de novo purine biosynthesis pathway.[1][5]

By simultaneously blocking these enzymes, these compounds effectively starve cancer cells of the necessary building blocks for DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[3][4] The lead compound AGF347, for instance, has demonstrated potent antitumor efficacy in pancreatic cancer models by disrupting both mitochondrial and cytosolic C1 metabolism.[1][3][4]

One_Carbon_Metabolism_Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out Formate_out Formate (C1 unit) SHMT2->Formate_out Formate_in Formate Formate_out->Formate_in GARFTase GARFTase Formate_in->GARFTase AICARFTase AICARFTase GARFTase->AICARFTase Purine_Syn De Novo Purine Biosynthesis AICARFTase->Purine_Syn Inhibitor This compound (e.g., AGF347) Inhibitor->SHMT2 Inhibition Inhibitor->GARFTase Inhibition Inhibitor->AICARFTase Inhibition Synthetic_Workflow Start Starting Material (e.g., 5-bromo-6-chloro-uracil) Step1 Sonogashira Coupling (with terminal alkyne) Start->Step1 Intermediate1 Alkynylated Uracil Intermediate Step1->Intermediate1 Step2 Domino C-N Coupling/Hydroamination (with aniline derivative, Pd(OAc)2, DPEphos, K3PO4) Intermediate1->Step2 Product Final Product (Substituted this compound) Step2->Product

References

Application Notes and Protocols: The Medicinal Chemistry of 5H-Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5H-Pyrrolo[3,2-d]pyrimidine Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, embodying a fusion of a pyrrole and a pyrimidine ring. This arrangement results in a unique electronic and structural architecture that has proven to be a fertile ground for the development of a diverse array of therapeutic agents. Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The inherent conformational flexibility of the unsubstituted this compound scaffold allows it to adapt to various protein binding pockets, contributing to its broad biological activity.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this remarkable scaffold in modern drug discovery.

Oncological Applications: Targeting the Engines of Cancer Proliferation

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the this compound scaffold has been extensively exploited to develop potent inhibitors of key oncogenic drivers.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases. The this compound core serves as the foundational structure for Ruxolitinib, a potent JAK1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[2]

The this compound scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The SAR studies for JAK inhibitors based on this scaffold have revealed several key insights:

  • Substitution at the 4-position: A key interaction point, typically occupied by an amino group linked to a substituted pyrazole or other heterocyclic ring, is crucial for potency and selectivity.

  • Modification of the Pyrrole Nitrogen (N5): Alkylation at this position can influence solubility and pharmacokinetic properties. For instance, the cyclopentyl group in Ruxolitinib occupies a hydrophobic pocket, enhancing binding affinity.

  • Substitution at the 2-position: Introduction of small alkyl or amino groups can modulate potency and selectivity against different JAK isoforms.

Workflow for the Discovery of this compound-based JAK Inhibitors

G cluster_0 Scaffold Selection & Library Design cluster_1 Synthesis & Screening cluster_2 Lead Optimization Scaffold This compound Core SAR_Analysis SAR Analysis of Known JAK Inhibitors Scaffold->SAR_Analysis Library_Design Combinatorial Library Design SAR_Analysis->Library_Design Synthesis Parallel Synthesis of Derivatives Library_Design->Synthesis HTS High-Throughput Screening (JAK Kinase Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate G VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binds P_KDR P-KDR (Active) KDR->P_KDR Dimerization & Autophosphorylation PLCg PLCγ P_KDR->PLCg PI3K PI3K P_KDR->PI3K Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Pyrrolo_pyrimidine This compound Inhibitor Pyrrolo_pyrimidine->KDR Inhibits (Type II)

References

Application Notes and Protocols: 5H-pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 5H-pyrrolo[3,2-d]pyrimidine Derivatives

The this compound scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to adenine, a key component of adenosine triphosphate (ATP). This mimicry allows derivatives of this scaffold to function as competitive inhibitors for a wide array of protein kinases.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.

This compound derivatives have demonstrated significant potential as inhibitors of several important kinase families, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).[3][4][5][6][7] These kinases are implicated in tumor growth, inflammation, and angiogenesis, making them prime targets for therapeutic intervention.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives as kinase inhibitors. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising class of compounds in a drug discovery setting.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available pyrimidine precursors. The specific synthetic route can be adapted to introduce various substituents at different positions of the pyrrolopyrimidine core, enabling the exploration of structure-activity relationships (SAR). A general synthetic approach is outlined below.

General Synthetic Scheme:

A common strategy for constructing the this compound core involves the cyclization of a suitably substituted 4-aminopyrimidine-5-carbaldehyde or a related precursor. Subsequent modifications, such as N-alkylation or N-arylation at the pyrrole nitrogen (N5) and nucleophilic aromatic substitution at the C4 position, allow for the introduction of diverse chemical moieties to optimize potency, selectivity, and pharmacokinetic properties.[8]

Example Synthetic Protocol (Conceptual):

  • Step 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This key intermediate can be synthesized from commercially available starting materials through a series of reactions, often involving the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.

  • Step 2: N-Alkylation/Arylation at the 5-position. The pyrrole nitrogen can be functionalized using various alkyl or aryl halides in the presence of a suitable base. This modification is crucial for modulating the compound's physical properties and can influence its binding to the target kinase.[8]

  • Step 3: Nucleophilic Aromatic Substitution at the 4-position. The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, such as anilines or phenols.[3] This step is pivotal for introducing the "hinge-binding" moiety that interacts with the kinase's ATP-binding site.

Section 2: In Vitro Kinase Inhibition Assays

Determining the inhibitory activity of the synthesized compounds against specific kinases is a critical step in the drug discovery process. In vitro kinase assays provide a direct measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a common method for measuring kinase activity and inhibition.

Materials:

  • Recombinant kinase (e.g., EGFR, JAK1, VEGFR2)

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following in order:

    • Test compound or vehicle control (DMSO).

    • Recombinant kinase.

    • Biotinylated substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.[9]

  • Detection: Stop the reaction and initiate the detection process by adding a mixture of the Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for the formation of the HTRF complex.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Cell-Based Assays for Kinase Inhibitor Evaluation

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment.[10][11] These assays can measure the downstream effects of kinase inhibition, such as changes in cell proliferation, apoptosis, and phosphorylation of cellular substrates.

Protocol 1: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HEL for JAK2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Western Blotting for Phospho-Kinase Levels

Western blotting can be used to directly assess the inhibition of kinase activity in cells by measuring the phosphorylation status of the target kinase or its downstream substrates.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase or substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells using the lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio indicates inhibition of the kinase.

Section 4: Mechanism of Action and Signaling Pathways

This compound derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. Some derivatives have been shown to be "type II" inhibitors, which bind to and stabilize an inactive conformation of the kinase.[3][6] This can lead to improved selectivity and a different pharmacological profile compared to "type I" inhibitors that bind to the active conformation.

EGFR Signaling Pathway and Inhibition

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[4] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target.[4][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrrolo_pyrimidine This compound Inhibitor Pyrrolo_pyrimidine->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrrolo_pyrimidine This compound Inhibitor Pyrrolo_pyrimidine->JAK Inhibits (ATP-competitive) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Cell Growth) STAT_dimer->Gene_Expression Translocates to Nucleus Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., HTRF) Purification->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Proliferation Cell Proliferation Assay (MTT) IC50->Cell_Proliferation Western_Blot Western Blot for Phospho-protein Levels IC50->Western_Blot Xenograft Xenograft Tumor Models Cell_Proliferation->Xenograft Western_Blot->Xenograft

References

Protocols for N-Alkylation of 5H-pyrrolo[3,2-d]pyrimidine: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold and its N-Alkylation

The this compound, also known as 9-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins.[1] Consequently, derivatives of this scaffold have been extensively investigated as potential therapeutic agents, particularly in oncology.[2][3][4]

N-alkylation of the pyrrole nitrogen (N5) of the this compound core is a critical synthetic strategy for modulating the pharmacological properties of these molecules. The introduction of alkyl substituents at the N5 position can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. For instance, N5-substitution has been shown to enhance binding to the target protein, as exemplified by novel pyrrolo[3,2-d]pyrimidines targeting the colchicine site of tubulin.[5] This modification can also influence the molecule's solubility, metabolic stability, and cell permeability, all of which are crucial parameters in drug development. This application note provides a comprehensive overview of established and contemporary protocols for the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidines, offering researchers a detailed guide to this essential synthetic transformation.

Core Concepts in N-Alkylation of this compound

The N-alkylation of the this compound core primarily involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is paramount in achieving high yields and, crucially, controlling regioselectivity. The pyrrolo[3,2-d]pyrimidine scaffold possesses two potentially reactive nitrogen atoms in the pyrrole ring, N5 and N7. While N5 alkylation is often the desired outcome, the potential for N7 alkylation must be considered and controlled.

Caption: Structure of this compound highlighting the N5 and N7 positions susceptible to alkylation.

Protocol 1: Classical N-Alkylation using a Strong Base and Alkyl Halides

This is the most direct and widely employed method for the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidines. The protocol relies on the deprotonation of the N5-H by a strong base, typically sodium hydride (NaH), to generate a highly nucleophilic anion, which then reacts with an electrophilic alkylating agent, such as an alkyl halide.

Reaction Mechanism

SN2_Alkylation Pyrrolo This compound Anion Pyrrolo-Anion Pyrrolo->Anion Deprotonation NaH NaH NaH->Anion NaX NaX NaH->NaX RX R-X (Alkyl Halide) RX->NaX Product N5-Alkyl-pyrrolo[3,2-d]pyrimidine RX->Product H2 H₂ Anion->H2 Anion->Product SN2 Attack

Caption: General workflow for classical N-alkylation via an S_N2 mechanism.

Detailed Step-by-Step Protocol
  • Preparation: To a solution of the this compound starting material (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the reaction mixture at 0 °C for 15-30 minutes, or until the cessation of hydrogen gas evolution is observed. The formation of the sodium salt of the pyrrolopyrimidine is often indicated by a change in color.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Experimental Parameters
ParameterRecommended ConditionsRationale & Insights
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, driving the reaction to completion.
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents that effectively solvate the sodium salt intermediate, enhancing its nucleophilicity.[5]
Alkylating Agent Alkyl iodides, bromides, or chloridesReactivity order: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable.
Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic deprotonation step. The alkylation is typically performed at room temperature.

Example Application: The synthesis of 4-chloro-2,5-dimethyl-5H-pyrrolo[3,2-d]pyrimidine was achieved by deprotonating 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine with sodium hydride followed by methylation with methyl bromide.[5]

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidines, particularly when using primary or secondary alcohols as the alkyl source.[6][7] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity, resulting in the inversion of configuration at the alcohol's stereocenter.

Reaction Mechanism

Mitsunobu_Reaction Pyrrolo This compound Pyrrolo_Anion Pyrrolo-Anion Pyrrolo->Pyrrolo_Anion ROH R-OH (Alcohol) Alkoxyphosphonium Alkoxyphosphonium Salt ROH->Alkoxyphosphonium PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Betaine->Alkoxyphosphonium Product N5-Alkyl-pyrrolo[3,2-d]pyrimidine Alkoxyphosphonium->Product Ph3PO Ph₃PO Alkoxyphosphonium->Ph3PO Pyrrolo_Anion->Product SN2 Attack Hydrazide Hydrazide byproduct Pyrrolo_Anion->Hydrazide

Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the this compound (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture. A color change (typically to a yellow or orange hue) is often observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide and hydrazide byproducts can sometimes be challenging to remove completely.

Key Experimental Parameters
ParameterRecommended ConditionsRationale & Insights
Phosphine Triphenylphosphine (PPh₃)Acts as the oxygen acceptor in the reaction.
Azodicarboxylate Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)The activating agent that forms the key phosphonium betaine intermediate. DIAD is often preferred due to its lower toxicity.
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents are essential to prevent quenching of the reactive intermediates.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature to control the initial exothermic reaction.

Insight: The choice of solvent can influence the regioselectivity of the Mitsunobu reaction with pyrimidine derivatives, potentially favoring N-alkylation over O-alkylation.[8]

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[9] This technology can be effectively applied to the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidines, often leading to significantly reduced reaction times compared to conventional heating methods.[10][11][12]

Advantages of Microwave Synthesis
  • Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.

  • Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

General Microwave-Assisted Protocol
  • Reactant Combination: In a microwave-safe reaction vessel, combine the this compound (1.0 eq), the alkylating agent (1.2-2.0 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a high-boiling point polar aprotic solvent (e.g., DMF or NMP).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is worked up and purified using standard procedures as described in the classical N-alkylation protocol.

Key Experimental Parameters for Microwave-Assisted N-Alkylation
ParameterRecommended ConditionsRationale & Insights
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Weaker bases are often sufficient under microwave conditions. Cs₂CO₃ can be particularly effective for less reactive alkylating agents.[10]
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)High-boiling point polar solvents are ideal for microwave synthesis as they can reach higher temperatures under pressure.
Temperature 100-150 °CHigher temperatures accelerate the reaction rate significantly.
Time 5-30 minutesDrastically reduced reaction times are a key advantage of this method.

Regioselectivity in N-Alkylation: N5 versus N7

A critical consideration in the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidines is the control of regioselectivity. While N5 is generally the more nucleophilic and sterically accessible position, alkylation at N7 can occur under certain conditions. The choice of reaction conditions can significantly influence the N5/N7 product ratio.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrrolopyrimidine core or the alkylating agent can favor alkylation at the less sterically hindered N5 position.

  • Electronic Effects: The electronic nature of the substituents on the pyrimidine ring can influence the relative nucleophilicity of N5 and N7.

  • Base and Solvent: The choice of base and solvent can affect the aggregation state of the pyrrolopyrimidine anion and the nature of the counter-ion, which in turn can influence the site of alkylation.

  • Protecting Groups: In some cases, the use of a protecting group on one of the nitrogen atoms can be employed to achieve selective alkylation at the other.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature (for conventional heating), or the equivalents of the alkylating agent and base. For microwave-assisted reactions, increasing the temperature or irradiation time may be beneficial.

  • Purification Challenges: The removal of byproducts from the Mitsunobu reaction (triphenylphosphine oxide and the hydrazide) can be difficult. Alternative work-up procedures, such as precipitation or the use of scavenger resins, may be necessary.

  • Characterization: The regiochemistry of the N-alkylation should be unambiguously determined using 1D and 2D NMR techniques (e.g., HMBC and NOESY experiments). X-ray crystallography can provide definitive structural confirmation.[13]

Conclusion

The N-alkylation of the this compound scaffold is a fundamental transformation in the synthesis of novel drug candidates. This application note has provided a detailed overview of three robust protocols: classical N-alkylation, the Mitsunobu reaction, and microwave-assisted N-alkylation. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of N5-substituted pyrrolo[3,2-d]pyrimidines for biological evaluation. The insights into regioselectivity and practical troubleshooting tips provided herein will aid in the successful implementation of these important synthetic methods in drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on 5H-Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically crucial 7-deazapurine core, represents a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics, including kinase inhibitors and antitubulin agents. The functionalization of this core is paramount for modulating its pharmacological profile. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the precise installation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of key palladium-catalyzed methodologies—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—applied to the this compound system. We delve into the mechanistic underpinnings, provide field-proven protocols, and discuss critical parameters to empower researchers in the synthesis of novel derivatives for drug discovery and development.

Introduction: The Significance of the this compound Core

The this compound framework is a vital "deazapurine" scaffold, where a nitrogen atom in the purine's imidazole ring is replaced by a carbon. This seemingly subtle structural modification profoundly impacts the molecule's electronic properties and hydrogen bonding capabilities, while retaining its overall shape mimicry of natural purines. This allows derivatives to serve as potent and selective inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.[1][2] The development of novel pharmaceuticals, such as antitumor agents and kinase inhibitors, frequently relies on the strategic functionalization of this heterocyclic system.[2][3][4][5]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[6][7] These reactions are fundamental to diversifying the substitution patterns on the this compound core, thereby enabling the exploration of structure-activity relationships (SAR) essential for drug development.

Mechanistic Principles of Key Palladium-Catalyzed Cross-Coupling Reactions

A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. While specific conditions vary, most palladium-catalyzed couplings share a common mechanistic framework involving a Pd(0)/Pd(II) cycle.[6][7]

The General Catalytic Cycle

The fundamental mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the halo-pyrrolopyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[7][8]

  • Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck, Sonogashira):

    • In transmetalation , the organic group from a main-group organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide.[7]

    • In reactions with alkynes or alkenes (migratory insertion ), the unsaturated partner coordinates to the Pd(II) complex and then inserts into the Pd-carbon bond.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][9][10]

The choice of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is critical. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination.[9][10]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R R'-M Transmetal Transmetalation (e.g., Suzuki) PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RedElim Reductive Elimination

Caption: General Palladium Catalytic Cycle.

Application Notes & Protocols

The following sections provide detailed protocols for key palladium-catalyzed reactions on the this compound scaffold. Halogenated pyrrolopyrimidines (chloro, bromo, or iodo derivatives) are the typical starting materials.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acids and their esters. It is highly effective for creating aryl-aryl or aryl-heteroaryl bonds.[7][11]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(dppf)Cl₂ is often a robust choice for heteroaromatic systems as the dppf ligand is both electron-rich and bulky, promoting efficient oxidative addition and reductive elimination while providing stability.[12] Pd(OAc)₂ with a phosphine ligand is another common system.[13]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7]

  • Solvent: A mixture of an organic solvent (like Dioxane, DME, or EtOH) and water is frequently used to dissolve both the organic substrates and the inorganic base.[11][14]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) add the halo-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)₂Cl₂, 3–5 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using freeze-pump-thaw cycles.

  • Reaction Execution: Seal the vessel and heat the reaction to the desired temperature (typically 80–120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyrrolopyrimidine Scaffolds

SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
5-Iodo-pyrrolopyrimidine6-Chloropyridin-3-ylboronic acidPd(dppf)₂Cl₂ (5)K₂CO₃ (2)EtOH/H₂O (4:1)90 / 10 min (MW)64[14]
2,4-DichloropyrrolopyrimidineArylboronic acidPd(OAc)₂ / dppf (2-4)K₃PO₄ (3)Dioxane80-10050-85[12][13]
4-Chloropyrrolopyrimidine(Pyrazol-4-yl)boronic acid pinacol esterPdCl₂(dppf) (5)K₃PO₄ (3)THF/H₂OReflux~70[12]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable alkynyl-substituted heterocycles.[16] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[16][17]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle. The copper(I) salt (e.g., CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[16] This copper-mediated pathway is highly efficient.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for this transformation, often used in the form of PdCl₂(PPh₃)₂.

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Setup: In a reaction vessel, dissolve the halo-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) and the terminal alkyne (1.2–2.0 equiv) in a suitable solvent such as DMF or an amine like NEt₃.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5–10 mol%).

  • Degassing: Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40–80 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.

A notable application involves a domino reaction sequence where a Sonogashira coupling is followed by a C-N coupling/hydroamination to construct the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core.[3][4][18]

Sonogashira_Domino_Reaction start 5-Bromo-6-chloro-uracil + Terminal Alkyne sonogashira Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, NEt₃) start->sonogashira intermediate 6-Chloro-5-alkynyl-uracil sonogashira->intermediate buchwald Domino C-N Coupling / Hydroamination (Pd(OAc)₂, DPEphos, K₃PO₄) intermediate->buchwald + Aniline end Pyrrolo[3,2-d]pyrimidine- 2,4(3H)-dione buchwald->end

Caption: Domino synthesis of pyrrolo[3,2-d]pyrimidines.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[8] This reaction is crucial for installing amine substituents, which are common pharmacophores in medicinal chemistry.

Causality Behind Experimental Choices:

  • Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like XPhos or BINAP are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[3][19]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃) are common choices. They deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources that form the active Pd(0) catalyst in situ.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4–10 mol%), and the base (e.g., t-BuONa, 1.4–2.2 equiv).

  • Reagent Addition: Add the halo-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) and the amine coupling partner (1.1–1.5 equiv).

  • Solvent and Execution: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to 80–110 °C with stirring. Microwave heating can also be employed to reduce reaction times.[19]

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction with an organic solvent and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Related Scaffolds

SubstrateAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
6-Chloropyridinyl-pyrrolopyrimidineArylaminePd(OAc)₂ (10)BINAP (10)Cs₂CO₃ (3)Dioxane100 / 20 min-6h55-80[14]
Aryl bromideSecondary aminePd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene110-120 / 24h70-90[19]
6-Chloro-5-alkynyl-uracilAnilinePd(OAc)₂ (5)DPEphos (5)K₃PO₄ (3)DMA100 / 15h60-85[3][4]

Challenges and Considerations

  • Site Selectivity: In di- or poly-halogenated pyrrolopyrimidines, achieving site selectivity can be a challenge. The C4 position of the related 2,4-dichloropyrrolo[2,3-d]pyrimidine is generally more reactive than the C2 position.[1][12] Selectivity can often be controlled by temperature, stoichiometry of the coupling partner, and the choice of catalyst system.

  • Protecting Groups: The pyrrole nitrogen (N5) may require protection (e.g., with SEM or Boc groups) to prevent side reactions and improve solubility, although many couplings proceed successfully without it.[14]

  • Electron-Deficient Heterocycles: Pyrrolopyrimidines are electron-deficient systems, which can make the initial oxidative addition step more sluggish compared to electron-rich aromatics. More active catalysts with electron-donating ligands may be required.[12]

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile methods for the functionalization of the this compound nucleus. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others, provide reliable pathways to introduce a vast array of substituents, enabling comprehensive SAR studies and the development of novel, highly functionalized molecules. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently synthesize libraries of pyrrolopyrimidine derivatives, accelerating the discovery of new therapeutic agents and advanced materials.

References

Application Notes & Protocols for the Development of 5H-pyrrolo[3,2-d]pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Objective: This document provides a comprehensive technical guide on the rational design, synthesis, and preclinical evaluation of novel anticancer agents based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold. It integrates field-proven insights with detailed, validated protocols to empower research and development teams.

Introduction: The this compound Scaffold as a Privileged Structure in Oncology

The 7-deazapurine core, and specifically its this compound isomer, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to function as a competitive inhibitor for the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[1] Kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime therapeutic targets.

Derivatives of this scaffold have demonstrated potent activity against various cancer-relevant targets, including:

  • Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs), which are central to tumor proliferation and angiogenesis.[2][3]

  • Folate-Dependent Metabolism: Targeting enzymes like serine hydroxymethyltransferase 2 (SHMT2) in mitochondrial one-carbon metabolism, a pathway essential for nucleotide and amino acid biosynthesis in rapidly proliferating tumor cells.[4][5]

  • Microtubule Dynamics: Acting as microtubule depolymerizing agents that disrupt cell division, a validated mechanism for many successful chemotherapeutics.[6][7]

This guide outlines a strategic workflow for advancing novel this compound derivatives from initial design to preclinical candidacy.

Application Note 1: Rational Design and Synthesis Strategy

The Causality Behind the Design: The success of a targeted agent hinges on its potency, selectivity, and drug-like properties. Structure-Activity Relationship (SAR) studies are paramount for optimizing these features.[8] For the this compound core, strategic chemical modifications are introduced to enhance interactions with the target protein while minimizing off-target effects and improving pharmacokinetic profiles. For instance, N5-methylation has been shown to be critical for potent microtubule depolymerizing activity by inducing a required syn conformation.[7]

Synthetic Workflow Overview: A common and efficient strategy for building a library of diverse analogs involves a multi-step synthesis starting from a versatile intermediate. One-pot multicomponent reactions or thermal cyclizations can be employed to construct the core heterocyclic system.[9] A key intermediate, such as 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile anchor for introducing diversity through nucleophilic substitution reactions at the C4 position, allowing for the exploration of a wide range of chemical space.[7]

G cluster_0 Core Synthesis cluster_1 Library Generation cluster_2 Further Modification A Starting Materials (e.g., 4-amino-6-chloropyrimidine) B Cyclization Reaction (e.g., Thermal Cyclization) A->B C Intermediate 1 (e.g., 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine) B->C D Nucleophilic Substitution (at C4 position) C->D F Compound Library (Diverse N4-substituted analogs) D->F E Diverse Amines (R1-NH2, R2-NH2, ...) E->D G N5-Alkylation (e.g., N5-methylation) F->G H Final Products (Enhanced Potency) G->H

Caption: Generalized synthetic workflow for creating a diverse library of this compound analogs.

Application Note 2: A Tiered In Vitro Evaluation Cascade

Expertise-Driven Rationale: To maximize efficiency and minimize resource expenditure, a stepwise evaluation process is essential. This cascade funnels a large number of initial compounds through progressively more complex and specific assays, ensuring that only the most promising candidates advance.[10] The process begins with a broad assessment of anticancer activity and systematically narrows down to confirm on-target effects and elucidate the precise mechanism of action.

  • Primary Screening (Cytotoxicity): The initial goal is to identify compounds that inhibit the growth of cancer cells. This is typically performed across a panel of diverse cancer cell lines to identify preliminary potency and spectrum of activity.

  • Secondary Screening (Target Engagement): For compounds designed against a specific molecular target (e.g., a kinase), this step validates that the observed cytotoxicity is a result of direct interaction with that target. This is crucial for confirming the compound's intended mode of action.

  • Tertiary Screening (Mechanism of Action): Once on-target activity is confirmed, the focus shifts to understanding the downstream cellular consequences. This involves determining how the compound induces cell death, for example, by triggering apoptosis or causing cell cycle arrest.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Purpose: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to measure a compound's effect on cell viability.[11] It quantifies the metabolic activity of living cells, providing a robust measure of the half-maximal inhibitory concentration (IC₅₀), a key metric of a drug's potency.[10][12]

G A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Metabolized to Formazan) C->D E 5. Solubilize (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 (Dose-Response Curve) F->G

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, HT-29 for colon) in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in 5% CO₂.[12][13]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[12]

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Treat the cells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data

Compound IDTargetMCF-7 (Breast) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
PYR-001 Kinase X0.55 ± 0.070.89 ± 0.121.21 ± 0.15
PYR-002 Microtubules0.09 ± 0.010.15 ± 0.030.11 ± 0.02
Doxorubicin Topo II0.8 ± 0.11.2 ± 0.20.9 ± 0.15

Note: Data are for illustrative purposes.

Protocol 2: Target Engagement and Cellular Modulation

Part A: Biochemical Kinase Inhibition Assay

Purpose: To confirm that the compound directly inhibits the enzymatic activity of its intended kinase target in a purified, cell-free system. This assay is critical for verifying on-target potency and assessing selectivity against other kinases.

Methodology (Conceptual): A common format, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.

  • The kinase, its specific substrate, and ATP are incubated with serial dilutions of the test compound.

  • After incubation, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A kinase detection reagent is then added to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction.

  • The resulting luminescence is measured and is directly proportional to kinase activity. Inhibition is measured relative to a no-compound control.

Data Presentation: Kinase Selectivity Profile

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
PYR-001 45>10,0007,500
Sunitinib 261350150

Note: Data are for illustrative purposes, comparing a hypothetical compound to a known multi-targeted TKI.[2]

Part B: Western Blot for Cellular Target Modulation

Purpose: To verify that the compound inhibits the target's activity within a cellular context. For a kinase inhibitor, this is typically demonstrated by a reduction in the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., A549) with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2-6 hours).

  • Lysis: Harvest and lyse the cells to release total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-AKT) and another for the total protein (e.g., anti-total-AKT) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated protein relative to the total protein confirms target engagement.

G cluster_0 Signaling Cascade GF Growth Factor EGFR EGFR Receptor GF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a this compound-based agent.

Protocol 3: Apoptosis Determination by Annexin V/PI Staining

Purpose: To distinguish between different modes of cell death (apoptosis vs. necrosis) induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[12]

Scientific Rationale: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The results are typically displayed as a four-quadrant dot plot.

G cluster_0 Cell States Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Healthy->Early PS Exposure Late Late Apoptotic/Necrotic (Annexin V+, PI+) Early->Late Membrane Permeabilization Stimulus Anticancer Agent

Caption: Stages of apoptosis as detected by Annexin V and Propidium Iodide (PI) staining.

Application Note 3: Key Preclinical Development Considerations

Transitioning from In Vitro to In Vivo: Positive in vitro data is the first step. To become a viable drug candidate, a compound must demonstrate efficacy and acceptable safety in a complex living system.[10][14]

  • In Vivo Efficacy Models: The most common starting point is the use of human tumor xenografts, where human cancer cells (Cell-Derived Xenografts, CDX) or patient tumor fragments (Patient-Derived Xenografts, PDX) are implanted into immunodeficient mice.[15][16][17] These models allow for the evaluation of a compound's ability to inhibit tumor growth (TGI) in a more physiologically relevant setting. The orthotopic model, where tumors are implanted in the organ of origin, is particularly valuable for studying metastasis.[15]

  • ADME/Tox Profiling: A potent compound is of little clinical value if it has poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties or is unacceptably toxic (Tox).[18] Conducting early, in vitro ADME-Tox profiling is a critical "fail early, fail cheap" strategy to identify liabilities before committing to expensive in vivo studies.[19] Key initial assays assess metabolic stability in liver microsomes, plasma protein binding, and potential inhibition of major Cytochrome P450 enzymes.[19]

Data Presentation: Example Preclinical Profile of a Lead Candidate

ParameterAssay TypeResultImplication
Solubility Kinetic Solubility>100 µM at pH 7.4Sufficient for in vitro and likely in vivo formulation.
Permeability PAMPAHighLikely good passive absorption across the gut.
Metabolic Stability Human Liver Microsomest½ = 45 minModerately stable; suitable for initial in vivo testing.
CYP Inhibition 5-Panel CYP AssayIC₅₀ > 10 µMLow risk of drug-drug interactions via this mechanism.
In Vivo Efficacy MDA-MB-231 Xenograft65% TGI at 50 mg/kgDemonstrates significant antitumor activity in an animal model.
Toxicity Acute MouseNo overt toxicity at 100 mg/kgInitial indication of a good safety margin.

References

Application Notes & Protocols for 5H-pyrrolo[3,2-d]pyrimidine Compounds in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold

The this compound core, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry. Its structural similarity to the purine nucleobase allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. This has led to its exploration in various therapeutic areas, including oncology and inflammation.[1] In the field of virology, the dependence of viruses on host cell machinery for replication presents a strategic vulnerability. Many viruses co-opt host cell kinases to facilitate their life cycle, from entry and uncoating to replication and egress. Consequently, compounds that can modulate kinase activity have emerged as a promising class of broad-spectrum antiviral agents.

Derivatives of this compound have been identified as potent inhibitors of various kinases and other key enzymes, demonstrating significant potential for the development of novel antiviral therapeutics.[2][3] This guide provides an in-depth overview of their synthesis, mechanism of action, and detailed protocols for their evaluation as antiviral agents.

Part 1: Synthesis of the this compound Core

The versatility of the this compound scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. Common strategies include multicomponent reactions, thermal cyclization of pyrimidine precursors, and domino C-N coupling/hydroamination reactions.[2][4][5] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Below is a representative protocol for the synthesis of a substituted this compound, adapted from methodologies described in the literature.[5][6]

Protocol 1.1: Synthesis of a 4-Chloro-Substituted Pyrrolo[3,2-d]pyrimidine Intermediate

This protocol describes the conversion of a pyrrolo[3,2-d]pyrimidin-4-one to a 4-chloro intermediate, which is a key precursor for further derivatization via nucleophilic substitution.

Rationale: The chlorination of the 4-position activates the scaffold, allowing for the introduction of various amine or phenoxy moieties to explore structure-activity relationships (SAR). Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.

Step-by-Step Methodology:

  • Reaction Setup: To 1.0 g of the starting 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (6.7 mmol), add 20 mL of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the reaction mixture to reflux (approximately 107°C) and maintain for 4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Solvent Removal: After cooling to room temperature, carefully remove the excess POCl₃ in vacuo using a rotary evaporator.

  • Neutralization: Cautiously add the residue to crushed ice and adjust the pH to ~8 with a concentrated ammonia solution. This step must be done slowly and with cooling, as the quenching of residual POCl₃ is highly exothermic.

  • Precipitation and Filtration: The pH adjustment will cause the product to precipitate out of the solution. Collect the resulting solid by vacuum filtration and wash with cold water.

  • Purification: The crude product, 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, can be purified by column chromatography on silica gel, using a solvent system such as chloroform:methanol (e.g., 100:1 to 50:3 v/v) to yield the pure compound.[6]

cluster_synthesis Synthesis Workflow Start Pyrrolo[3,2-d]pyrimidin-4-one Reagents Add POCl3 Start->Reagents Heat Reflux for 4h Reagents->Heat Workup Quench, Neutralize & Filter Heat->Workup Purify Column Chromatography Workup->Purify Product 4-Chloro Intermediate Purify->Product

Caption: General workflow for the synthesis of a key 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.

Part 2: Dominant Mechanism of Antiviral Action - Kinase Inhibition

A primary mechanism by which this compound derivatives exert their biological effects is through the inhibition of protein kinases.[2][3] Viruses are obligate intracellular parasites and frequently hijack host cell signaling pathways, including those regulated by kinases, to support their replication. By inhibiting these crucial kinases, pyrrolopyrimidine compounds can effectively halt the viral life cycle.

Several derivatives of this scaffold have been identified as potent Type II kinase inhibitors .[3][7]

  • Mechanism of Type II Inhibition: Unlike Type I inhibitors that compete with ATP in the active "DFG-in" conformation of the kinase, Type II inhibitors bind to an inactive "DFG-out" conformation. They occupy the ATP-binding site but also extend into an adjacent hydrophobic pocket created by the conformational change of the Asp-Phe-Gly (DFG) motif. This mechanism offers two key advantages:

    • Increased Selectivity: The adjacent hydrophobic pocket is often less conserved across the kinome than the ATP-binding site, allowing for the design of more selective inhibitors.

    • Non-Competitive with ATP: By binding to an inactive state, these inhibitors do not have to compete with the high intracellular concentrations of ATP, which can lead to better correlation between in vitro potency and in vivo efficacy.[3]

Research has shown that certain 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase in angiogenesis, and bind in this Type II "DFG-out" manner.[7] While VEGFR2 is primarily associated with cancer, its signaling pathways can be exploited by viruses for replication and pathogenesis.

cluster_pathway Mechanism of Kinase Inhibition Virus Virus HostCell Host Cell Virus->HostCell Infects Kinase Kinase (Active 'DFG-in') ATP Binding Site HostCell->Kinase Activates Replication Viral Replication & Progeny Kinase->Replication Phosphorylates Substrates (Promotes) InactiveKinase Kinase (Inactive 'DFG-out') Allosteric Site Exposed Kinase->InactiveKinase Conformational Equilibrium Inhibitor Pyrrolo[3,2-d]pyrimidine (Type II Inhibitor) Inhibitor->InactiveKinase Binds & Stabilizes InactiveKinase->Replication Blocks Pathway

Caption: Type II inhibitors trap kinases in an inactive state, preventing downstream signaling required for viral replication.

Part 3: Protocols for Antiviral and Cytotoxicity Evaluation

To determine the therapeutic potential of a this compound compound, its antiviral efficacy must be weighed against its toxicity to host cells. The ratio of these two activities is known as the Selectivity Index (SI), a critical parameter in drug development.

Protocol 3.1: MTT Assay for Host Cell Cytotoxicity (CC₅₀ Determination)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of the 50% cytotoxic concentration (CC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Protocol 3.2: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀ Determination)

Rationale: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles. A viral plaque is a localized area of cell death and lysis resulting from viral replication. By counting the number of plaques, the viral titer can be determined. A reduction in the number of plaques in the presence of a compound indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 6-well or 12-well plate with a confluent monolayer of susceptible host cells.

  • Virus Infection: Prepare serial dilutions of the virus stock. Adsorb 100-200 plaque-forming units (PFU) of the virus onto the cell monolayer for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare various concentrations of the test compound in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

  • Overlay: After adsorption, remove the virus inoculum, wash the cells with PBS, and add the compound-containing overlay medium. Include a "virus only" (no compound) control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.

  • Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like 0.1% crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction compared to the "virus only" control. Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC₅₀).

cluster_screening Antiviral Screening Workflow Start Synthesized Compound Cytotoxicity Protocol 3.1: MTT Assay on Host Cells Start->Cytotoxicity Antiviral Protocol 3.2: Plaque Reduction Assay Start->Antiviral Calc_CC50 Calculate CC50 Cytotoxicity->Calc_CC50 Calc_EC50 Calculate EC50 Antiviral->Calc_EC50 Calc_SI Calculate Selectivity Index (SI = CC50 / EC50) Calc_CC50->Calc_SI Calc_EC50->Calc_SI Result Identify Lead Compound Calc_SI->Result

Caption: A logical workflow for evaluating the cytotoxicity and antiviral efficacy of test compounds to determine their therapeutic potential.

Part 4: Data Summary and Structure-Activity Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For instance, the introduction of halogens, such as iodine at the C7 position, has been shown to significantly enhance the antiproliferative activity of certain pyrrolo[3,2-d]pyrimidines.[8] Similarly, the incorporation of a diphenylurea moiety at the C4-position via an oxygen linker has yielded potent VEGFR2 kinase inhibitors.[7]

The table below summarizes the activity of representative compounds from this class, demonstrating their potential as enzyme inhibitors and antiproliferative agents.

Compound IDScaffoldSubstitution PatternTarget/Cell LineActivity (IC₅₀)Reference
Compound 2 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine2,4-dichloro; 7-iodoMDA-MB-231 (Breast Cancer)0.15 µM[8]
Compound 1 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine2,4-dichloroMDA-MB-231 (Breast Cancer)2.9 µM[8]
Compound 20d 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine4-(diphenylurea)phenoxyVEGFR2 Kinase2 nM[7]
AGF347 This compoundMulti-substitutedSHMT2 / GARFTase / AICARFTasePotent antitumor efficacy[9]

Note: While many specific antiviral EC₅₀ values for the this compound scaffold are proprietary or still in early-stage research, the potent antiproliferative and kinase inhibition data strongly support its application in antiviral discovery, targeting host-cell pathways essential for viral replication.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the development of novel antiviral agents. Its ability to effectively target host-cell kinases, a key dependency for a broad range of viruses, provides a robust mechanism for therapeutic intervention. The synthetic tractability of the core allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on screening libraries of diverse this compound derivatives against a wide panel of viruses, particularly those for which limited treatment options exist. Elucidating the specific host or viral kinases inhibited by active compounds will be crucial for understanding their precise mechanism of action and for guiding the development of next-generation inhibitors with improved therapeutic profiles.

References

The Agronomic Potential of 5H-Pyrrolo[3,2-d]pyrimidines: A Technical Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of novel and effective active ingredients is a cornerstone of modern agricultural chemistry. In the face of mounting challenges such as pest resistance, evolving environmental regulations, and the need for sustainable food production, the exploration of new chemical scaffolds is paramount. Among the diverse heterocyclic compounds, the 5H-pyrrolo[3,2-d]pyrimidine nucleus, a fused bicyclic system, presents a compelling scaffold for the development of next-generation agrochemicals. This guide provides an in-depth exploration of the current understanding and potential applications of this compound derivatives in crop protection, offering a technical resource for researchers engaged in the discovery and development of innovative herbicides, fungicides, and insecticides.

Introduction to the this compound Scaffold

The this compound core, an isomer of the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine), is characterized by a pyrimidine ring fused to a pyrrole ring. This arrangement imparts a unique electronic and structural profile, making it an attractive starting point for the design of biologically active molecules. While the application of this specific scaffold in agricultural chemistry is an emerging field, the broader class of pyrimidine and fused pyrimidine derivatives has a well-established history of success in crop protection. This guide will delve into the known agrochemical activities of related compounds to inform and inspire the exploration of this compound analogues.

Herbicidal Applications: Targeting Essential Plant Pathways

The development of herbicides with novel modes of action is critical for managing weed resistance. While direct evidence for the herbicidal activity of 5H-pyrrolo[3,2-d]pyrimidines is nascent, the inhibition of pyrimidine biosynthesis in plants represents a promising avenue of investigation.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A groundbreaking development in herbicide science is the identification of dihydroorotate dehydrogenase (DHODH) as a viable target.[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Inhibition of this enzyme leads to a depletion of the pyrimidine pool, arresting cell division and ultimately causing plant death.

A novel class of herbicides, the aryl pyrrolidinone anilides, has been shown to act through this mechanism.[1][2][3] The lead compound, tetflupyrolimet, was identified through high-throughput screening and subsequent optimization.[1][2] Although tetflupyrolimet is not a this compound, its mode of action provides a blueprint for designing new herbicidal molecules that target DHODH. The this compound scaffold could be explored as a potential pharmacophore to interact with the ubiquinone binding site of the DHODH enzyme.[1][2][3]

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol outlines a method to screen this compound derivatives for their ability to inhibit plant DHODH.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a recombinant plant DHODH enzyme.

Materials:

  • Recombinant plant DHODH (e.g., from Arabidopsis thaliana or Oryza sativa)

  • L-dihydroorotate

  • Ubiquinone analogue (e.g., decylubiquinone)

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compounds to the wells. Include a DMSO control (no inhibitor) and a positive control (a known DHODH inhibitor).

  • Add the recombinant DHODH enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding L-dihydroorotate, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a recombinant enzyme allows for a direct assessment of the compound's effect on the target without the complexity of a whole-organism system.

  • DCIP provides a convenient colorimetric readout of enzyme activity.

  • The inclusion of controls ensures the validity of the assay results.

Data Presentation: Comparative Herbicidal Activity

Compound IDScaffoldTarget PlantActivity (GR50, µM)Reference
2o Pyrido[2,3-d]pyrimidineBentgrassHigh[4]
Tetflupyrolimet Aryl pyrrolidinone anilideVarious weedsHigh[1][2][3]
Hypothetical this compound This compound-To be determined-

Visualization: DHODH Inhibition Workflow

DHODH_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Whole Plant Evaluation Synthesis Synthesis of this compound Library Assay DHODH Inhibition Assay Synthesis->Assay IC50 IC50 Determination Assay->IC50 Greenhouse Greenhouse Trials on Target Weeds IC50->Greenhouse Active Compounds Efficacy Efficacy Assessment (GR50) Greenhouse->Efficacy

Caption: Workflow for the discovery of DHODH-inhibiting herbicides.

Fungicidal Applications: Leveraging the Pyrimidine Core's Proven Efficacy

The pyrimidine scaffold is a well-established feature in a number of commercially successful fungicides.[5] These compounds often act by interfering with essential fungal metabolic pathways. While specific studies on the fungicidal properties of 5H-pyrrolo[3,2-d]pyrimidines in an agricultural context are limited, the known activity of related structures provides a strong rationale for their investigation.

Potential Mechanisms of Antifungal Action

Several pyrimidine-based fungicides target key enzymes in fungal cells. For example, some inhibit mitochondrial respiration, while others interfere with amino acid and protein synthesis. The exploration of this compound derivatives could focus on their potential to inhibit these or other validated fungal targets. A recent study on novel pyrimidine derivatives containing an amide moiety demonstrated significant in vitro activity against several phytopathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[6]

Experimental Protocol: In Vitro Antifungal Screening

This protocol describes a method for evaluating the in vitro antifungal activity of this compound derivatives against common plant pathogenic fungi.

Objective: To determine the effective concentration (EC50) of test compounds required to inhibit the mycelial growth of target fungi.

Materials:

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO or acetone)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to approximately 45-50°C and add the test compounds at various concentrations. Pour the amended PDA into sterile petri dishes. Include a solvent control (no compound) and a positive control (a commercial fungicide).

  • From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of the PDA plates.

  • Incubate the plates at the optimal temperature for fungal growth (typically 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Trustworthiness of the Protocol: This is a standardized and widely accepted method for the preliminary screening of antifungal compounds. The use of multiple fungal species provides a broader spectrum of activity.

Visualization: Fungicide Discovery Pipeline

Fungicide_Discovery_Pipeline A Library of 5H-pyrrolo[3,2-d]pyrimidines B In Vitro Antifungal Screening A->B C Identification of 'Hit' Compounds B->C D In Vivo Plant Protection Assays C->D E Lead Optimization D->E F Field Trials E->F

Caption: A typical pipeline for the discovery of new fungicides.

Insecticidal Applications: Exploring a New Chemical Space

The pyrimidine ring is also present in some insecticides, highlighting its versatility in agrochemical design. A notable example is benzpyrimoxan, a novel insecticide effective against rice planthoppers.[7] This compound is a pyrimidine derivative, demonstrating that this scaffold can be successfully employed to develop insect control agents. The this compound nucleus offers a distinct chemical space for the discovery of insecticides with potentially new modes of action, which is crucial for combating insecticide resistance.

Potential Insecticidal Targets

The design of novel insecticides based on the this compound scaffold could target various physiological processes in insects, such as the nervous system, growth and development, or energy metabolism. High-throughput screening against key insect protein targets or whole-organism assays can be employed to identify promising lead compounds.

Experimental Protocol: Larvicidal Bioassay

This protocol provides a general method for assessing the larvicidal activity of this compound derivatives against a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella).

Objective: To determine the lethal concentration (LC50) of test compounds against insect larvae.

Materials:

  • Cabbage leaf discs

  • Second or third instar larvae of Plutella xylostella

  • Test compounds (this compound derivatives) formulated in a suitable carrier (e.g., acetone-water solution with a surfactant)

  • Petri dishes with moistened filter paper

  • Fine paintbrush for handling larvae

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • Dip cabbage leaf discs into the test solutions for a set period (e.g., 10 seconds) and allow them to air dry. A control group should be dipped in the carrier solution only.

  • Place the treated leaf discs into petri dishes lined with moistened filter paper.

  • Carefully transfer a known number of larvae (e.g., 10-15) onto each leaf disc using a fine paintbrush.

  • Incubate the petri dishes at a controlled temperature and humidity.

  • Assess larval mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula.

  • Determine the LC50 value by probit analysis or a similar statistical method.

Expertise and Experience: The choice of larval instar is critical, as susceptibility to insecticides can vary with developmental stage. The use of a susceptible laboratory strain of the target insect is important for initial screening.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in agricultural chemistry. While direct applications are still emerging, the proven success of the broader pyrimidine and fused pyrimidine classes in herbicides, fungicides, and insecticides provides a strong impetus for further research. The key to unlocking the potential of 5H-pyrrolo[3,2-d]pyrimidines lies in a systematic approach that combines rational design, efficient synthesis, and robust biological evaluation. By targeting validated agrochemical pathways and employing innovative screening strategies, researchers can harness the unique chemical properties of this scaffold to develop the next generation of crop protection solutions.

References

Application Notes and Protocols for 5H-pyrrolo[3,2-d]pyrimidine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 5H-pyrrolo[3,2-d]pyrimidine as a Versatile Fluorophore Scaffold

In the dynamic field of molecular sensing and cellular imaging, the demand for robust and sensitive fluorescent probes is incessant. The this compound scaffold, a heterocyclic aromatic system, has recently garnered significant attention beyond its established roles in medicinal chemistry. While traditionally explored for applications as kinase inhibitors and various therapeutic agents, its inherent photophysical properties are now being recognized as a promising foundation for the development of novel fluorescent probes.[1][2] The rigid, planar structure of the fused ring system provides a stable electronic ground and excited state, which is a fundamental prerequisite for a good fluorophore. Furthermore, the strategic placement of nitrogen atoms within the pyrimidine and pyrrole rings offers multiple sites for functionalization, allowing for the fine-tuning of its spectral properties and the introduction of specific analyte recognition moieties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives as fluorescent probes. We will delve into the underlying principles of their fluorescence, provide detailed protocols for their use in a representative application, and discuss the interpretation of the resulting data.

The Fluorescence Mechanism: A Tale of Intramolecular Charge Transfer and Chelation-Enhanced Fluorescence

The fluorescence of many this compound derivatives is governed by intramolecular charge transfer (ICT). In its ground state, the electron density is distributed across the aromatic system. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy orbital, leading to a redistribution of electron density. The presence of electron-donating and electron-accepting groups on the scaffold can significantly influence this ICT process, thereby modulating the emission wavelength and quantum yield.

A particularly effective strategy for designing "turn-on" fluorescent probes with this scaffold is to leverage a photoinduced electron transfer (PET) quenching mechanism. In the absence of the target analyte, a strategically placed electron-rich moiety can quench the fluorescence of the this compound core. Upon binding of the analyte, the electron-donating ability of the quencher is suppressed, leading to a significant enhancement of the fluorescence signal. This chelation-enhanced fluorescence (CHEF) effect provides a high signal-to-noise ratio, which is crucial for sensitive detection.

For the purpose of these application notes, we will focus on a hypothetical, yet scientifically plausible, this compound-based probe, designated as PyrroloFluor-Zn , designed for the selective detection of Zinc (II) ions (Zn²⁺).

Application Example: Detection of Zinc (II) with PyrroloFluor-Zn

Zinc is an essential trace element involved in a myriad of biological processes, and its dysregulation is associated with various pathological conditions.[3][4] PyrroloFluor-Zn is conceptualized as a "turn-on" fluorescent probe where the this compound core is functionalized with a di-(2-picolyl)amine (DPA) group, a well-known Zn²⁺ chelator.

Sensing Mechanism of PyrroloFluor-Zn

The proposed mechanism for PyrroloFluor-Zn is based on the PET principle. The lone pair of electrons on the tertiary amine of the DPA moiety can quench the fluorescence of the excited this compound fluorophore. Upon chelation of Zn²⁺ by the DPA group, the lone pair of electrons becomes involved in the coordination bond, inhibiting the PET process and "turning on" the fluorescence.

cluster_0 PyrroloFluor-Zn in the absence of Zn²⁺ cluster_1 PyrroloFluor-Zn in the presence of Zn²⁺ Ground_State_No_Zn Ground State (S₀) (Non-fluorescent) Excited_State_No_Zn Excited State (S₁) (Fluorescence Quenched) Ground_State_No_Zn->Excited_State_No_Zn Excitation (hν) PET Photoinduced Electron Transfer (PET) from DPA to Fluorophore Excited_State_No_Zn->PET PET->Ground_State_No_Zn Non-radiative decay Ground_State_With_Zn Ground State + Zn²⁺ (Non-fluorescent) Complex_Formation Chelation of Zn²⁺ by DPA Ground_State_With_Zn->Complex_Formation Excited_State_With_Zn Excited State (S₁) (Fluorescence 'On') Complex_Formation->Excited_State_With_Zn Excitation (hν) Fluorescence Fluorescence Emission Excited_State_With_Zn->Fluorescence Fluorescence->Complex_Formation Radiative decay

Figure 1: Proposed "turn-on" fluorescence mechanism of PyrroloFluor-Zn for Zn²⁺ detection.

Photophysical Properties of Representative Pyrrolo[3,2-d]pyrimidine Derivatives

While PyrroloFluor-Zn is a conceptual probe, the following table summarizes the photophysical properties of some reported fluorescent pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which underpin the potential of this scaffold.

Compound IDSubstituentsExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
4a Methyl~290~4000.09[5]
4m Thienyl~300~4200.04[5]
4k N,N-dimethylaminophenyl~350~5000.83[5]
4l N,N-dimethylaminophenyl~350~5100.75[5]

This data is for pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivatives and serves to illustrate the fluorescent potential of the core structure.

Experimental Protocols

Protocol 1: In Vitro Detection of Zn²⁺ using PyrroloFluor-Zn

This protocol outlines the steps for the spectrofluorometric determination of Zn²⁺ concentration in an aqueous buffer system.

Materials:

  • PyrroloFluor-Zn stock solution (1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺) for selectivity studies (10 mM in deionized water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of PyrroloFluor-Zn working solution: Prepare a 10 µM working solution of PyrroloFluor-Zn by diluting the 1 mM stock solution in HEPES buffer.

  • Calibration Curve: a. To a series of cuvettes, add 2 mL of the 10 µM PyrroloFluor-Zn working solution. b. Add increasing volumes of the ZnCl₂ stock solution to achieve final Zn²⁺ concentrations ranging from 0 to 20 µM. c. Adjust the final volume in each cuvette to 3 mL with HEPES buffer. d. Incubate the solutions at room temperature for 10 minutes to ensure complete complexation. e. Measure the fluorescence emission spectra (e.g., from 400 nm to 600 nm) with an excitation wavelength determined from the absorbance maximum of the PyrroloFluor-Zn-Zn²⁺ complex (hypothetically ~360 nm). f. Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a calibration curve.

  • Selectivity Assay: a. To separate cuvettes containing 2 mL of the 10 µM PyrroloFluor-Zn working solution, add a 2-fold excess (e.g., 20 µM) of various metal ion solutions. b. Measure the fluorescence intensity as described above. c. To assess competitive binding, add 10 µM of Zn²⁺ to the solutions containing other metal ions and measure the fluorescence again.

Start Start Prepare_Probe Prepare 10 µM PyrroloFluor-Zn in HEPES buffer Start->Prepare_Probe Add_Zn Add varying concentrations of Zn²⁺ Prepare_Probe->Add_Zn Incubate Incubate for 10 min at room temperature Add_Zn->Incubate Measure_Fluorescence Measure fluorescence (Ex: ~360 nm, Em: ~450-550 nm) Incubate->Measure_Fluorescence Plot_Data Plot Intensity vs. [Zn²⁺] for calibration curve Measure_Fluorescence->Plot_Data End End Plot_Data->End

Figure 2: Workflow for in vitro detection of Zn²⁺ using PyrroloFluor-Zn.

Protocol 2: Live-Cell Imaging of Intracellular Zn²⁺

This protocol provides a general guideline for visualizing changes in intracellular mobile Zn²⁺ levels in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, PC-3) grown on glass-bottom dishes

  • PyrroloFluor-Zn stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • ZnCl₂ solution (e.g., 100 µM in water)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a cell-permeable Zn²⁺ chelator (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for PyrroloFluor-Zn)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Loading: a. Wash the cells twice with warm PBS. b. Dilute the PyrroloFluor-Zn stock solution in serum-free cell culture medium to a final concentration of 5 µM. c. Incubate the cells with the PyrroloFluor-Zn loading solution for 30 minutes at 37°C in a CO₂ incubator.

  • Imaging: a. Wash the cells twice with warm PBS to remove excess probe. b. Add fresh cell culture medium to the dish. c. Image the cells using the fluorescence microscope. Capture a baseline fluorescence image.

  • Stimulation and Depletion: a. To increase intracellular Zn²⁺, treat the cells with a solution containing ZnCl₂ (e.g., 50 µM final concentration) and image the fluorescence change over time. b. To chelate intracellular Zn²⁺, add TPEN (e.g., 10 µM final concentration) to the cells and observe the decrease in fluorescence.

Data Analysis and Interpretation

For quantitative analysis from in vitro experiments, a linear range of the calibration curve should be used to determine unknown Zn²⁺ concentrations. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

For live-cell imaging, changes in fluorescence intensity in specific cellular regions can be quantified using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity of treated cells should be compared to that of control cells to determine the relative change in mobile Zn²⁺ levels.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Incorrect excitation/emission wavelengths. Low probe concentration. Photobleaching.Optimize instrument settings based on the probe's spectral data. Increase probe concentration or incubation time. Reduce exposure time and laser power.
High background fluorescence Incomplete removal of extracellular probe. Autofluorescence from cells or medium.Ensure thorough washing after probe loading. Use phenol red-free medium for imaging. Acquire a background image before probe loading and subtract it from subsequent images.
Poor cell viability Probe cytotoxicity.Perform a dose-response experiment to determine the optimal non-toxic probe concentration. Reduce incubation time.
Lack of response to Zn²⁺ in cells Poor cell permeability of the probe. Zn²⁺ levels are below the detection limit.Modify the probe structure to enhance lipophilicity. Use a positive control with a known zinc ionophore.

References

Troubleshooting & Optimization

Technical Support Center: 5H-Pyrrolo[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights. Our goal is to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for synthesizing the 5H-pyrrolo[3,2-d]pyrimidine core?

A1: The synthesis of the this compound scaffold, a 9-deazapurine analog, is of significant interest due to its prevalence in biologically active compounds.[1] Generally, synthetic strategies involve the construction of the pyrimidine ring followed by the annulation of the pyrrole ring, or vice versa. A common approach starts from a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring.[2] Another effective method involves the domino C-N coupling and hydroamination of alkynylated uracils with anilines.[2] The choice of strategy often depends on the desired substitution pattern on the final molecule.

Q2: I am observing a mixture of N5 and other N-alkylated isomers. How can I control regioselectivity during N-alkylation of the pyrrole nitrogen?

A2: Achieving regioselective N-alkylation on the pyrrole nitrogen (N5) of the this compound core is a frequent challenge due to the presence of multiple nucleophilic nitrogen atoms.[3] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[4]

To favor N5-alkylation, consider the following:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is often effective for directing alkylation to the N5 position.[4][5] The solvent choice can significantly influence the site of alkylation.[4]

  • Steric Hindrance: A bulky substituent on the pyrimidine ring can sterically hinder the adjacent pyrimidine nitrogens, thereby favoring alkylation at the more accessible N5 position. Conversely, a bulky alkylating agent may also preferentially react at the less hindered nitrogen.[6][7]

  • Protecting Groups: In complex syntheses, it may be necessary to protect other reactive nitrogens to ensure selective N5-alkylation. The choice of protecting group is critical and depends on the overall synthetic strategy.[8]

Q3: What are the best practices for purifying this compound derivatives?

A3: Purification of this compound derivatives can be challenging due to their often polar nature and potential for forming closely related byproducts. Standard purification techniques include:

  • Silica Gel Chromatography: This is the most common method for purifying these compounds.[3][9] A careful selection of the eluent system is crucial. Often, a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is effective. The use of a small amount of triethylamine in the eluent can help to reduce tailing for basic compounds.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining analytically pure material.[10]

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) is a powerful tool.

Q4: I am having trouble with the final cyclization step to form the pyrrole ring, resulting in low yields. What can I do?

A4: Low yields in the final cyclization step are a common hurdle. This can be due to incomplete reaction, side reactions, or decomposition of the starting material or product. To troubleshoot this, consider the following:

  • Reaction Conditions: Systematically optimize the reaction parameters, including temperature, reaction time, and concentration.[11] Heating the reaction under reflux is a common strategy.[12] Monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.[10]

  • Catalyst and Reagents: The choice and quality of the catalyst and reagents are critical. For palladium-catalyzed cross-coupling reactions, for instance, the choice of ligand can have a significant impact on the yield.[2] Ensure that all reagents are pure and, if necessary, freshly prepared or properly stored.[10]

  • Starting Material Purity: Impurities in the starting material can interfere with the cyclization reaction. Ensure your precursor is of high purity before proceeding to the final step.[10]

Troubleshooting Guide

This section provides a more detailed, problem-oriented guide to address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Explanation Troubleshooting Steps
Inefficient Cyclization The energy barrier for the ring-closing reaction may not be overcome under the current conditions.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[10] 2. Change Solvent: The polarity of the solvent can influence the reaction rate. Screen a range of solvents with different polarities. 3. Optimize Catalyst/Reagent: If a catalyst is used, screen different catalysts and ligands. For example, in domino C-N coupling/hydroamination reactions, different palladium catalysts and ligands can be tested.[2]
Starting Material Decomposition The starting material may be unstable under the reaction conditions, leading to the formation of undesired byproducts instead of the target molecule.1. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. 2. Use Milder Reagents: Harsher reagents can lead to decomposition. Investigate if milder alternatives are available for the desired transformation.
Poor Quality Reagents Impurities in starting materials or reagents can inhibit the reaction.1. Purify Starting Materials: Purify the starting materials by recrystallization or column chromatography before use.[10] 2. Use Fresh Reagents: Ensure all reagents are of high purity and are not degraded.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Explanation Troubleshooting Steps
Lack of Regioselectivity As discussed in the FAQs, alkylation or other substitutions can occur at multiple positions on the heterocyclic core.1. Modify Reaction Conditions: Alter the base, solvent, and temperature to influence the regioselectivity.[4] For N-alkylation, NaH in THF often favors the N5 position.[5] 2. Use Protecting Groups: Protect other reactive sites to direct the reaction to the desired position.[8]
Side Reactions The reactive intermediates in the synthesis may undergo undesired side reactions, leading to the formation of byproducts.1. Control Stoichiometry: Carefully control the stoichiometry of the reagents to minimize side reactions. 2. Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway and minimize the formation of byproducts.
Over-reaction or Decomposition Leaving the reaction to run for too long can lead to the formation of byproducts or decomposition of the desired product.1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed or when the product concentration is at its maximum.[10]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation Troubleshooting Steps
High Polarity of the Product The product may be highly polar, making it difficult to extract from an aqueous phase and purify by standard silica gel chromatography.1. Use Different Extraction Solvents: Try more polar extraction solvents like ethyl acetate or a mixture of chloroform and isopropanol. 2. Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel, consider using reverse-phase chromatography for purification.
Streaking on Silica Gel Column The compound may be interacting too strongly with the acidic silica gel, leading to poor separation and streaking.1. Deactivate Silica Gel: Add a small amount of a base, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel. 2. Use a Different Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, for the chromatography.[11]
Product is an Oil The product may not crystallize, making it difficult to handle and purify by recrystallization.1. Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 2. Chromatography: If crystallization is not possible, purification by column chromatography is the best alternative.

Experimental Workflow & Diagrams

General Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low-yield reactions in the synthesis of 5H-pyrrolo[3,2-d]pyrimidines.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_purity->start Impure optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed change_reagents Investigate Alternative Reagents/Catalysts optimize_conditions->change_reagents No Improvement success Improved Yield optimize_conditions->success Improvement reassess_route Re-evaluate Synthetic Route change_reagents->reassess_route No Improvement change_reagents->success Improvement reassess_route->start New Route

Caption: A decision-making workflow for addressing low product yields.

Controlling N-Alkylation Regioselectivity

This diagram outlines the key factors influencing the regioselectivity of N-alkylation on the pyrrolo[3,2-d]pyrimidine core.

N_Alkylation_Control regioselectivity N-Alkylation Regioselectivity sterics Steric Effects (Substituents & Alkylating Agent) regioselectivity->sterics electronics Electronic Effects (Substituent Nature) regioselectivity->electronics conditions Reaction Conditions (Base, Solvent, Temperature) regioselectivity->conditions protecting_groups Use of Protecting Groups regioselectivity->protecting_groups

Caption: Factors influencing N-alkylation regioselectivity.

References

Technical Support Center: Optimization of 5H-Pyrrolo[3,2-d]pyrimidine Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the purine nucleus often referred to as 9-deazaadenine, is a privileged structure in medicinal chemistry and drug development.[1] Its derivatives are key components in a range of therapeutics, including Janus kinase (JAK) inhibitors and compounds with antitumor and antibacterial activities.[2][3] The successful synthesis and functionalization of this heterocyclic system are paramount for the discovery of novel drug candidates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of working with this important scaffold.

Section 1: Synthesis of Key Intermediates

A common and critical starting material for many derivatizations is 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Its efficient synthesis is the first major hurdle for many researchers.

FAQ: My synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one resulted in a low yield and a dark, impure product. How can I improve this?

Answer: This is a common issue often related to reaction control and work-up procedures. The conversion using phosphoryl chloride (POCl₃) is a vigorous reaction that requires careful management.

Causality and Optimization Strategy:

  • Reaction Vigor: The reaction of the pyrimidinone with POCl₃ is highly exothermic. Uncontrolled heating can lead to decomposition and the formation of tarry by-products. The observation of the mixture turning into a black homogeneous solution is expected, but excessive darkening can indicate degradation.[2][4]

  • Quenching Procedure: The most critical step is quenching the excess POCl₃. This must be done slowly and at a low temperature. Pouring the hot reaction mixture directly into ice is the standard procedure, but the rate of addition is crucial.[2][4] A rapid quench can cause localized temperature spikes, leading to hydrolysis of the desired chloro-product back to the starting material or other side reactions.

  • pH Adjustment: The subsequent pH adjustment with a base like concentrated ammonia must also be performed slowly while maintaining a low temperature. The goal is to neutralize the acidic mixture and precipitate the product. The optimal pH is around 8.[2][4] Overshooting the pH or allowing the temperature to rise can lead to the formation of amino-substituted by-products.

  • Purification: The crude product is often a dark gray or black solid.[2][4] While this may be used directly in some cases, for sensitive downstream reactions, purification is essential. Silica gel column chromatography is effective. An eluent system like ethyl acetate-hexane (e.g., 35:65) is a good starting point.[2][4] For obtaining an analytically pure, off-white solid, grinding the column-purified material with a mixed solvent system like EtOAc-MeOH can be very effective.[2][4]

Optimized Protocol: Preparation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Reaction Setup: Under a nitrogen atmosphere, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one to phosphoryl chloride (POCl₃).

  • Heating: Heat the mixture to reflux for 1 hour. The solid should dissolve to form a dark, homogeneous solution.

  • Cooling: Cool the reaction mixture thoroughly in an ice-water bath.

  • Quenching: Prepare a separate large beaker with crushed ice. While stirring the ice vigorously, slowly and carefully pour the cooled reaction mixture into the crushed ice. Monitor the temperature of the ice slurry to ensure it does not rise excessively.

  • Neutralization: Continue cooling the aqueous solution in an ice-water bath. Slowly add concentrated ammonia dropwise, monitoring the pH. Maintain the temperature below 10 °C and adjust the pH to ~8.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying & Purification: Dry the solid under vacuum. For high purity, perform silica gel chromatography using an appropriate eluent system (e.g., EtOAc-Hexane).

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Problem 1: Low to no conversion of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine starting material.

Possible Causes & Solutions:

  • Catalyst Inhibition: The pyrrolo[3,2-d]pyrimidine core contains multiple nitrogen atoms that can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[5] These ligands can promote the desired catalytic cycle over inhibitory coordination. Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which generate the active Pd(0) species more efficiently.[5][6]

  • Ineffective Oxidative Addition: The C4-Cl bond on the pyrimidine ring can be challenging to activate, especially compared to the analogous bromide or iodide.

    • Solution: Increase the reaction temperature. Suzuki couplings on heteroaryl chlorides often require temperatures of 100-120 °C. If the solvent's boiling point is a limitation, consider switching to a higher-boiling solvent like dioxane, DMF, or toluene, or performing the reaction in a sealed vessel.[7] Using electron-rich ligands will also accelerate the oxidative addition step.[6][7]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical and interdependent.

    • Solution: Screen different bases. For heteroaryl couplings, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ or Na₂CO₃.[5][7] A biphasic solvent system (e.g., dioxane/water or toluene/water) is common and often necessary to dissolve both the organic substrate and the inorganic base.[7] Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[5]

Problem 2: Significant formation of side products like homocoupled boronic acid or dehalogenated starting material.

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid: This is typically caused by the presence of oxygen in the reaction mixture, which can facilitate the unwanted coupling of two boronic acid molecules.[5][8]

    • Solution: Implement rigorous degassing procedures. Sparing the solvent and reaction mixture with an inert gas (argon or nitrogen) for 30-60 minutes before adding the catalyst is crucial. The freeze-pump-thaw technique (at least three cycles) is even more effective for removing dissolved oxygen.[5]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, reducing the amount of nucleophile available for cross-coupling.[5][6]

    • Solution: Use boronic esters (e.g., pinacol or MIDA esters) which are more stable towards hydrolysis.[5] Alternatively, running the reaction under anhydrous conditions with an organic-soluble base can mitigate this issue.

  • Dehalogenation (Hydrodehalogenation): The chloro-substituent is replaced by a hydrogen atom.

    • Solution: This can be caused by hydride sources in the reaction (e.g., certain alcohol solvents or impurities in the base).[8] Ensure solvents are anhydrous and of high purity. Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[5]

Troubleshooting Workflow for a Failed Suzuki Reaction

Suzuki_Troubleshooting start Reaction Failure: Low/No Product check_sm Analysis: Check for Starting Material (SM) and Side Products (SP) by LC-MS start->check_sm sm_present Mainly SM Remaining check_sm->sm_present High SM sp_present Side Products Observed check_sm->sp_present High SP cause_inhibition Potential Cause: Catalyst Inhibition / Poor Oxidative Addition sm_present->cause_inhibition dehalogenation SP: Dehalogenation? sp_present->dehalogenation solution_ligand Solution 1: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause_inhibition->solution_ligand solution_temp Solution 2: Increase Reaction Temperature cause_inhibition->solution_temp solution_base Solution 3: Switch to Stronger Base (K₃PO₄, Cs₂CO₃) cause_inhibition->solution_base end Optimized Reaction solution_ligand->end solution_temp->end solution_base->end homocoupling SP: Homocoupling? dehalogenation->homocoupling No solution_dehalo Solution: Use Anhydrous Solvents, Optimize Reaction Time dehalogenation->solution_dehalo Yes protodeboronation SP: Protodeboronation? homocoupling->protodeboronation No solution_homo Solution: Improve Degassing (Freeze-Pump-Thaw) homocoupling->solution_homo Yes solution_proto Solution: Use Boronic Ester (Pinacol), Anhydrous Conditions protodeboronation->solution_proto Yes solution_dehalo->end solution_homo->end solution_proto->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig reaction with 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and an amine is sluggish and gives low yields.

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand.[9][10]

    • Solution: For heteroaryl chlorides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9][10]

  • Base Incompatibility or Insufficient Strength: The base deprotonates the amine (or the N-H bond of the pyrrole) and facilitates the formation of the key palladium-amido complex.[9]

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice, often leading to the highest reaction rates.[11] However, it is incompatible with base-sensitive functional groups like esters.[11] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures and longer reaction times.[11]

  • Solvent Effects: The solvent influences the solubility of the components and the stability of the catalytic species.

    • Solution: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. Solvent choice can be critical; an extensive optimization study on a similar system found that switching from toluene to benzotrifluoride (BTF) improved yields, partly due to better microwave absorbance characteristics for microwave-assisted reactions.[12]

// Nodes for the cycle pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition\nComplex"]; ligand_exchange [label="Amine Complex"]; amido_complex [label="Palladium Amido\nComplex"];

// External components aryl_halide [label="Ar-Cl\n(Pyrrolo-pyrimidine)", shape=oval]; amine [label="R₂NH", shape=oval]; base [label="Base", shape=oval]; product [label="Ar-NR₂\n(Product)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pitfall nodes pitfall1 [label="Pitfall: Slow OA\nUse electron-rich,\nbulky ligand", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; pitfall2 [label="Pitfall: Slow RE\nUse bulky ligand to\npromote elimination", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for the cycle pd0 -> ox_add [label="Ar-Cl"]; ox_add -> ligand_exchange [label="+ R₂NH\n- Cl⁻"]; ligand_exchange -> amido_complex [label="+ Base\n- Base-H⁺"]; amido_complex -> pd0 [label="Reductive\nElimination"]; amido_complex -> product [style=dashed];

// Edges to external components aryl_halide -> pd0 [style=invis]; amine -> ox_add [style=invis]; base -> ligand_exchange [style=invis];

// Edges for pitfalls ox_add -> pitfall1 [style=dashed, dir=back, constraint=false]; amido_complex -> pitfall2 [style=dashed, dir=back, constraint=false];

// Positioning {rank=same; aryl_halide; amine; base;} }

References

improving yield and purity of 5H-pyrrolo[3,2-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 5H-pyrrolo[3,2-d]pyrimidine compounds. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. As a senior application scientist, my goal is to equip you with the knowledge to navigate the complexities of this chemistry, leading to improved yields and higher purity of your target molecules.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why is my yield of the this compound unexpectedly low?

Low yields in the synthesis of 5H-pyrrolo[3,2-d]pyrimidines can often be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials.

Possible Causes and Solutions:

  • Incomplete Cyclization: The final ring-closing step to form the pyrrole moiety is often the most challenging.

    • Causality: The nucleophilicity of the reacting amine and the electrophilicity of the pyrimidine ring are critical. Steric hindrance around the reaction centers can also impede cyclization.

    • Troubleshooting:

      • Optimize Reaction Temperature and Time: Some cyclizations require elevated temperatures to overcome activation energy barriers. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

      • Choice of Base: The selection of an appropriate base is crucial for deprotonation and facilitating the cyclization. Weaker bases like potassium carbonate (K₂CO₃) may be sufficient in some cases, while stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) might be necessary for less reactive substrates.[1]

      • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO can enhance the solubility of reactants and promote the desired reaction pathway.[1]

  • Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Causality: The presence of multiple reactive sites in the precursors can lead to competing reactions. For instance, self-condensation of starting materials or reaction with the solvent can occur.

    • Troubleshooting:

      • Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of one reactant may favor side product formation.

      • Inert Atmosphere: Many of the intermediates and reagents used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other unwanted side reactions.

      • Gradual Addition of Reagents: Adding a reactive reagent slowly to the reaction mixture can help to control the reaction temperature and minimize the formation of byproducts.

  • Product Degradation: The this compound core can be susceptible to degradation under certain conditions.

    • Causality: The pyrrole ring, in particular, can be sensitive to strong acids or oxidizing agents.

    • Troubleshooting:

      • pH Control: During workup and purification, maintain a neutral or slightly basic pH to prevent acid-catalyzed decomposition.

      • Purification Method: Choose a purification method that is compatible with the stability of your compound. For example, if the compound is acid-sensitive, avoid silica gel chromatography with acidic eluents. Neutral alumina or reverse-phase chromatography may be better alternatives.

Question 2: What are these persistent impurities in my final product, and how can I remove them?

The nature of impurities will depend on the specific synthetic route employed. However, some common impurities are frequently observed.

Common Impurities and Purification Strategies:

Impurity TypeIdentification (Typical Spectroscopic Signatures)Recommended Purification Technique
Unreacted Starting Materials Presence of characteristic signals of the starting materials in ¹H NMR and mass spectrometry.Column chromatography (silica gel or reverse-phase), Recrystallization
Partially Reacted Intermediates Signals corresponding to intermediates that have not undergone the final cyclization step.Column chromatography, Preparative TLC/HPLC
Side-Reaction Products Unidentified signals in NMR spectra and unexpected masses in MS.Column chromatography with a carefully selected solvent system, Recrystallization from a suitable solvent mixture.
Residual Catalyst For palladium-catalyzed reactions, residual palladium can be a common impurity.Treatment with a metal scavenger, Filtration through celite or a specialized filter aid.

Experimental Protocol: A General Purification Workflow

  • Initial Work-up: After the reaction is complete, quench the reaction appropriately and perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities.

  • Crude Product Analysis: Analyze the crude product by TLC and LC-MS to identify the major components and estimate the purity.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. For acid-sensitive compounds, consider using neutral alumina.

    • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The optimal solvent system should provide good separation between the desired product and impurities on the TLC plate.

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of pyrrolo[3,2-d]pyrimidines include ethanol, isopropanol, acetonitrile, or mixtures of these with water.[2]

Question 3: My reaction is not proceeding to completion. What can I do?

Incomplete conversion is a common issue that can often be resolved by re-evaluating the reaction parameters.

Strategies to Drive the Reaction to Completion:

  • Increase Reaction Temperature: As a general rule, increasing the temperature will increase the reaction rate. However, be mindful of potential product degradation at higher temperatures.

  • Increase Reaction Time: Some reactions are inherently slow and simply require more time to reach completion. Monitor the reaction progress over an extended period.

  • Use a More Active Catalyst: In catalytic reactions, switching to a more active catalyst or ligand can significantly improve the conversion rate. For example, in domino C-N coupling/hydroamination reactions, different palladium catalysts and ligands can have a dramatic effect on the yield.[3]

  • Change the Solvent: The solvent can play a critical role in the reaction. Experiment with different solvents of varying polarity and coordinating ability.

  • Increase Reagent Concentration: In some cases, increasing the concentration of the reactants can favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound compounds?

Generally, the this compound core is a stable aromatic system. However, the pyrrole moiety can be susceptible to electrophilic attack and oxidation. It is advisable to store these compounds in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.

Q2: What are the key spectroscopic features I should look for to confirm the structure of my this compound product?

  • ¹H NMR: Look for the characteristic signals of the protons on the pyrrole and pyrimidine rings. The chemical shifts will be influenced by the substituents. The N-H proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon signals for the fused ring system will appear in the aromatic region.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.

  • IR Spectroscopy: Look for characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, as well as N-H stretching for the pyrrole ring around 3100-3300 cm⁻¹.

Q3: Are there any specific safety precautions I should take when working with these compounds?

As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in the synthesis of 5H-pyrrolo[3,2-d]pyrimidines can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.

Visualizing the Process

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Verify Reaction Setup (Inert atmosphere, dry solvents) start->check_reaction incomplete_conv Incomplete Conversion? check_reaction->incomplete_conv side_reactions Significant Side Products? incomplete_conv->side_reactions No optimize_cond Optimize Reaction Conditions (Temp, Time, Base, Solvent) incomplete_conv->optimize_cond Yes product_degrad Product Degradation? side_reactions->product_degrad No side_reactions->optimize_cond Yes purification_issue Review Purification Strategy (Chromatography, Recrystallization) product_degrad->purification_issue Yes end Improved Yield product_degrad->end No optimize_cond->end purification_issue->end G crude Crude Product Reaction Work-up analysis Analysis TLC, LC-MS crude->analysis chromatography Column Chromatography Silica or Alumina Gradient Elution analysis->chromatography fractions Collect & Analyze Fractions chromatography->fractions recrystallization Recrystallization Select Appropriate Solvent fractions->recrystallization pure_product Pure Product Characterize recrystallization->pure_product

References

Technical Support Center: Troubleshooting 5H-pyrrolo[3,2-d]pyrimidine Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5H-pyrrolo[3,2-d]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during biological evaluation.

The this compound core, a deaza-isostere of the natural purine base adenine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to ATP has made it a foundational element for developing potent inhibitors of various kinases, such as KDR (VEGFR-2) and EGFR.[2][3] Beyond kinases, derivatives have shown broad-spectrum antitumor activity by targeting critical cellular machinery like microtubules and key enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase 2 (SHMT2).[4][5][6][7]

Despite their therapeutic promise, these compounds present unique challenges in biological assays, from poor aqueous solubility to a propensity for assay interference. This guide is designed to help you navigate these issues, ensuring the generation of robust, reproducible, and meaningful data.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.

Category 1: Poor Compound Solubility & Handling

Poor solubility is one of the most common hurdles in early-stage drug discovery, leading to inaccurate structure-activity relationships (SAR) and non-reproducible results.

Question 1: My this compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This phenomenon is commonly known as "DMSO shock" or "crashing out."[8] Your compound is highly soluble in the neat organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is rapidly diluted, the local solvent environment quickly becomes aqueous, and the compound precipitates before it can be adequately dispersed.[8] This leads to an actual test concentration that is far lower than the nominal concentration, confounding your results.

Causality & Troubleshooting Workflow:

The key is to maintain the compound in a soluble state during and after dilution. Here is a systematic approach to diagnose and solve this issue.

cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Definitive Solutions A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) A->B C Review Final Compound Concentration (Is it above suspected aqueous solubility limit?) A->C F Perform Stepwise Dilution (e.g., DMSO stock -> 10% DMSO/Buffer -> Final Buffer) B->F If acceptable D Lower Final Compound Concentration C->D If too high E Increase Mixing Energy (Vortex/sonicate during dilution) D->E G Adjust Buffer pH (For ionizable pyrrolopyrimidines) F->G H Use Co-solvents (e.g., PEG-400, ethanol) G->H I Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) H->I J Measure Kinetic Solubility (Defines the true solubility limit in your buffer) I->J K Consider Prodrug Strategy (Chemical modification for improved solubility) J->K If solubility is intractably low

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Solutions:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into an intermediate solution (e.g., your buffer containing 10% DMSO), then add this to the final assay well. Adding the compound stock to the side of a vortexing tube of buffer can also improve rapid dispersion.[8]

  • Adjust Buffer pH: The pyrrolo[3,2-d]pyrimidine scaffold contains basic nitrogen atoms that can be protonated.[1] Modifying the pH of your buffer to be slightly acidic (e.g., pH 6.0-6.5) can form a more soluble salt of your compound. However, you must first confirm that this pH change does not affect your assay's biological components (enzyme activity, cell health, etc.).

  • Incorporate Co-solvents: For biochemical assays, consider adding a small percentage of a water-miscible organic co-solvent like polyethylene glycol 400 (PEG-400) or ethanol to your final assay buffer. This reduces the overall polarity of the medium, helping to keep hydrophobic compounds in solution.

  • Measure Kinetic Solubility: To avoid repeatedly working above your compound's solubility limit, perform a kinetic solubility assay in your specific assay buffer. This will define the Maximum Soluble Concentration and guide your experimental design.

Question 2: Some of my this compound analogs are described as "water-soluble" salts. Do I still need to use DMSO?

Answer: Not necessarily, but careful validation is required. Several research groups have successfully synthesized water-soluble hydrochloride salts of substituted pyrrolo[3,2-d]pyrimidines to improve their handling for biological studies.[6][9]

Best Practices:

  • Initial Dissolution: Attempt to dissolve the salt form directly in your aqueous assay buffer or in water/saline.

  • Check for Full Solubility: After vortexing or sonication, visually inspect the solution for any particulate matter. It is also good practice to centrifuge the solution and measure the concentration in the supernatant via UV-Vis or LC-MS to confirm the dissolved concentration.

  • pH Considerations: Dissolving a salt can alter the pH of a weakly buffered solution. Always check the final pH of your stock solution and ensure it is compatible with your assay.

  • Stability in Aqueous Solution: Even if soluble, the compound may not be stable in aqueous buffer over time. It is recommended to prepare fresh aqueous stocks for each experiment or conduct a time-course stability study using LC-MS to determine how long the stock can be stored.

Category 2: Assay Interference & False Positives

Assay artifacts can lead to a significant waste of time and resources by promoting "false hits" that are not truly active on the intended target.

Question 3: I have a potent hit from my primary high-throughput screen (HTS), but the activity is not reproducible in follow-up assays. Could it be an artifact?

Answer: Yes, this is a classic sign of an assay artifact. Compounds can interfere with assay technologies through various mechanisms, including light absorption/fluorescence, redox cycling, or non-specific reactivity.[10][11] One of the most well-characterized classes of such compounds are Pan-Assay Interference Compounds (PAINS).[12]

What are PAINS? PAINS are chemical structures that frequently appear as hits in many different HTS assays, often through non-specific mechanisms rather than direct, selective binding to the target.[12][13] They can react with proteins, chelate metals, or form aggregates that sequester the target enzyme.[10][13]

Workflow for Identifying Potential PAINS and Assay Interference:

A Potent Hit from Primary Screen B Computational Check: Run structure through PAINS filters (e.g., FAF-Drugs4, ZINCfilter) A->B C PAINS Flag? B->C D High-Risk Hit: Proceed with caution. Prioritize orthogonal & biophysical assays. C->D Yes E Low-Risk Hit: Proceed with standard validation. C->E No F Experimental Validation: Run counter-screens and orthogonal assays D->F E->F G Is activity confirmed in a label-free, orthogonal assay? (e.g., ITC, SPR, CETSA) F->G H Likely Artifact: Deprioritize compound. G->H No I Validated Hit: Proceed with SAR. G->I Yes

Caption: Workflow for identifying and validating potential PAINS.

Actionable Steps:

  • Computational Filtering: Use a free online tool to check if your compound's structure contains known PAINS substructures. While not definitive, a positive result is a strong warning sign.[13]

  • Run a Counter-Screen: Test your compound in an assay that uses the same detection method (e.g., fluorescence) but lacks the biological target. Activity in this assay suggests direct interference with the detection system.

  • Change the Assay Format: Re-test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based kinase assay, validate the hit in a label-free format like ADP-Glo.

  • Check for Aggregation: Compound aggregation is a common cause of false positives.[10] This can be tested by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's potency is significantly reduced in the presence of detergent, it is likely acting as an aggregator.

Category 3: Distinguishing On-Target vs. Off-Target Effects

A compound can inhibit cell growth or show activity in a complex biological system without ever engaging its intended molecular target. Confirming target engagement is a critical step in validating a lead compound.

Question 4: My this compound inhibits the growth of my cancer cell line, but how do I prove it is actually binding to my target kinase inside the cell?

Answer: This is a crucial question that requires moving from indirect biological readouts (like cell death) to direct measurement of the drug-target interaction in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[2][14][15]

The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[14] By heating intact cells treated with your compound, separating the soluble (non-denatured) proteins from the precipitated (denatured) ones, and quantifying the amount of your target protein remaining in the soluble fraction (e.g., by Western Blot), you can directly observe target engagement.[16][17]

Workflow for a CETSA Experiment:

A 1. Treat intact cells with Vehicle (DMSO) or Compound B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble fraction from precipitated proteins (via ultracentrifugation) C->D E 5. Quantify remaining soluble target protein (e.g., Western Blot) D->E F Result: A shift in the melting curve to a higher temperature in compound-treated samples indicates target engagement. E->F

Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).

A positive CETSA result provides strong evidence that your compound is reaching and binding to its intended target within the complex environment of a living cell.[17][18]

Question 5: My SAR data is inconsistent. Some minor chemical modifications to my pyrrolopyrimidine lead to a complete loss of activity, which doesn't make sense based on my binding model. What could be wrong?

Answer: Inconsistent SAR can be a red flag for several underlying issues:

  • Off-Target Activity: The parent compound's activity may be driven by an unknown off-target. The "inactive" analogs may simply have lost affinity for this off-target, while retaining affinity for your intended target. This highlights the importance of confirming on-target activity early.

  • Drastic Changes in Physicochemical Properties: A seemingly minor chemical change (e.g., adding a polar group) can dramatically alter a compound's solubility or cell permeability.[19] The compound may still be potent against the isolated target enzyme but can no longer reach it in a cellular assay. It is crucial to measure properties like solubility and LogP for new analogs.

  • Introduction of a PAINS Moiety: The modification may have inadvertently created a substructure known for assay interference. Always run new structures through PAINS filters.[13]

  • Metabolic Instability: The new analog could be rapidly metabolized by the cells into an inactive form. A simple experiment is to pre-incubate the compound with cells for several hours, then harvest the medium and test its ability to inhibit the target in a biochemical assay.

Frequently Asked Questions (FAQs)

Q: What is a typical starting concentration range for screening 5H-pyrrolo[3,2-d]pyrimidines in a cell-based assay? A: For an initial screen, a common approach is to test at a single high concentration, often 10 µM.[20] For dose-response curves, a typical range would be from 1 nM to 10 or 30 µM, depending on the compound's potency and solubility limit.

Q: Should I be concerned about the cytotoxicity of my pyrrolopyrimidine if it is intended as a kinase inhibitor and not a traditional cytotoxic agent? A: Yes. Even for targeted agents, a therapeutic window is essential. You want the compound to engage its target at concentrations well below those that induce general cytotoxicity. It is standard practice to run a cytotoxicity assay (e.g., MTT or SRB) in parallel with your target-specific functional assays on a relevant cell line that does not depend on your target for survival. This helps distinguish target-specific anti-proliferative effects from non-specific toxicity.[20][21]

Q: How do I prepare a 10 mM stock solution of a pyrrolopyrimidine derivative (MW = 350.4 g/mol ) in DMSO? A: To make 1 mL of a 10 mM stock:

  • Calculate mass needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 350.4 g/mol x (1000 mg / 1 g)

    • Mass (mg) = 3.504 mg

  • Procedure: Accurately weigh 3.50 mg of your compound into a sterile microfuge tube. Add 1.0 mL of high-purity, anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[8]

Key Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol measures cell density based on the measurement of cellular protein content, providing a robust method for assessing general cytotoxicity.[20]

Materials:

  • 96-well cell culture plates

  • Your this compound compound stock in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your compound. Include a "vehicle control" (DMSO only) and a "time zero" plate that is fixed immediately.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance at 510 nm. The growth inhibition (GI50) can be calculated based on the difference between the time zero, control growth, and treated wells.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of a compound for its target in intact cells.

Materials:

  • Your this compound compound stock in DMSO

  • Cell culture medium and cells of interest

  • Phosphate-buffered saline (PBS)

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Ultracentrifuge

  • Reagents for Western Blotting (antibodies for your target and a loading control)

Procedure:

  • Compound Treatment: Treat cultured cells with a serial dilution of your compound (e.g., 8-10 concentrations) and a vehicle control for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a known concentration.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat all samples in a thermal cycler to a single, pre-determined temperature that causes partial denaturation of the target protein (this temperature must be optimized in a preliminary experiment).

  • Cell Lysis: Lyse the cells using 3-4 rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation: Transfer the lysate to ultracentrifuge tubes and spin at >100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of your target protein in each sample using Western Blot or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the potency of target engagement in the cell.

References

Technical Support Center: Overcoming Poor Solubility of 5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 5H-pyrrolo[3,2-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds, many of which are investigated as kinase inhibitors.[1][2][3] The inherent low aqueous solubility of many of these derivatives can be a significant hurdle in experimental assays and preclinical development.[4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues encountered when working with this compound derivatives.

Q1: My this compound derivative precipitates out of my aqueous buffer immediately after I add it from a DMSO stock. What is happening and how can I prevent this?

A1: This phenomenon is commonly referred to as "DMSO shock" or precipitation upon dilution.[6] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO disperses rapidly. This causes the local solvent environment around your compound to become predominantly aqueous. If the compound's intrinsic water solubility is low, it will precipitate.[6]

To mitigate this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, that your experimental system can tolerate without affecting the results.[6]

  • Employ a stepwise dilution protocol: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For instance, first, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.[6]

  • Optimize the addition method: Adding the compound stock to a vortexing or rapidly stirring buffer can facilitate quick dispersion and prevent localized high concentrations that promote precipitation.[6]

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Yes, inconsistent results are a classic sign of solubility issues. If your compound is precipitating, even if not visibly apparent, the actual concentration in solution will be lower and more variable than intended.

To address this:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before each experiment.

  • Fresh Preparations: Prepare fresh dilutions of your compound for each experiment to avoid issues with compound degradation or precipitation over time.

  • Standardize Protocols: Meticulously standardize your dilution and handling procedures to ensure consistency across experiments.[6]

Q3: Can modifying the pH of my buffer help to solubilize my this compound derivative?

A3: Yes, pH modification can be a highly effective strategy, particularly for compounds with ionizable groups.[6] The this compound scaffold contains nitrogen atoms that can be protonated at an acidic pH. By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound.[6][7][8] However, it is crucial to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of enzymes or the health of cells.

Q4: What are co-solvents, and can they improve the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that are added to the primary solvent (usually water or buffer) to increase the solubility of poorly soluble compounds.[6][9] They work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[6]

Commonly used co-solvents in biological assays include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[10]

It is essential to test the tolerance of your specific assay to any co-solvent, as they can have effects on cell viability and enzyme activity at higher concentrations.[6]

II. In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for advanced solubility enhancement techniques.

Guide 1: Systematic Co-solvent Screening

When dealing with a particularly challenging compound, a systematic approach to co-solvent selection is recommended.

Experimental Protocol: Co-solvent Solubility Assessment
  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% of DMSO, Ethanol, or PEG 400).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your this compound derivative in 100% DMSO (e.g., 10 mM).[6]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the various co-solvent buffers.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.[6]

Data Presentation: Co-solvent Efficacy
Co-solventConcentrationKinetic Solubility (µM)
DMSO0.5%5
DMSO1.0%12
Ethanol1.0%8
PEG 4001.0%15

This is example data and will vary for each compound.

Workflow for Co-solvent Selection

CoSolventWorkflow start Start: Poorly Soluble Compound prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock serial_dilute Perform Serial Dilution in 96-well Plate prep_stock->serial_dilute prep_buffers Prepare Buffers with Varying Co-solvents & Concentrations prep_buffers->serial_dilute incubate Incubate at Room Temperature serial_dilute->incubate measure_turbidity Measure Turbidity (e.g., 620 nm) incubate->measure_turbidity analyze Analyze Data: Determine Max Soluble Concentration measure_turbidity->analyze select Select Optimal Co-solvent & Concentration for Assay analyze->select end End: Solubilized Compound select->end

Caption: Workflow for systematic co-solvent screening.

Guide 2: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[8][11]

Mechanism of Action

Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of the this compound derivative can be encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior allows the entire complex to be soluble in aqueous media.

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of the chosen cyclodextrin in your assay buffer.

  • Phase Solubility Study:

    • Add an excess amount of your solid this compound derivative to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter the samples to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can provide information about the stoichiometry and stability of the inclusion complex.

Decision Logic for Formulation Strategy

FormulationDecision start Start: Poorly Soluble Derivative check_ionizable Does the compound have ionizable groups? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes co_solvent Co-solvent Addition check_ionizable->co_solvent No ph_adjust->co_solvent Insufficient success Sufficient Solubility Achieved ph_adjust->success Sufficient cyclodextrin Cyclodextrin Complexation co_solvent->cyclodextrin Insufficient co_solvent->success Sufficient solid_dispersion Solid Dispersion (Advanced) cyclodextrin->solid_dispersion Insufficient cyclodextrin->success Sufficient nanosuspension Nanosuspension (Advanced) solid_dispersion->nanosuspension Insufficient solid_dispersion->success Sufficient nanosuspension->success Sufficient

Caption: Decision tree for selecting a solubility enhancement strategy.

Guide 3: Advanced Formulation Strategies

For compounds that remain difficult to solubilize with simpler methods, more advanced formulation strategies may be necessary, especially for in vivo studies.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7][12] The rapid dissolution of the polymer allows the drug to be released in a supersaturated state, enhancing its absorption.[11]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7][8][10] Nanosuspensions are stabilized by surfactants or polymers to prevent aggregation.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][11][13] These formulations form fine emulsions upon contact with aqueous gastrointestinal fluids, presenting the drug in a solubilized form for absorption.[11]

  • Prodrugs: Chemical modification of the this compound derivative to create a more soluble prodrug is another approach. The prodrug is then converted to the active parent compound in vivo.[7]

The selection of an appropriate advanced formulation strategy depends on the physicochemical properties of the drug, the desired release profile, and the intended route of administration.[7]

III. References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.--INVALID-LINK--

  • Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Benchchem.--INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.--INVALID-LINK--

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.--INVALID-LINK--

  • Formulation strategies for poorly soluble drugs. ResearchGate.--INVALID-LINK--

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed Central.--INVALID-LINK--

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.--INVALID-LINK--

  • Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.--INVALID-LINK--

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.--INVALID-LINK--

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics.--INVALID-LINK--

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).--INVALID-LINK--

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Asian Journal of Pharmaceutical Sciences.--INVALID-LINK--

  • "A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS". Jetir.Org.--INVALID-LINK--

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PubMed Central.--INVALID-LINK--

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.--INVALID-LINK--

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.--INVALID-LINK--

  • Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. RSC Publishing.--INVALID-LINK--

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.--INVALID-LINK--

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central.--INVALID-LINK--

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed Central.--INVALID-LINK--

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.--INVALID-LINK--

  • Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. PubMed.--INVALID-LINK--

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH.--INVALID-LINK--

References

stability issues of 5H-pyrrolo[3,2-d]pyrimidines in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5H-pyrrolo[3,2-d]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable heterocyclic compounds in solution.

The this compound core, a 9-deazapurine analogue, is a privileged scaffold in medicinal chemistry, forming the basis for numerous inhibitors targeting critical cellular pathways in oncology and other diseases.[1][2][3][4][5][6] However, the fused pyrrole and pyrimidine ring system, while biologically advantageous, can be chemically labile under common experimental conditions. Understanding and controlling the stability of your compound is paramount for generating reproducible data, ensuring the integrity of biological assays, and developing viable drug candidates.

This center is designed to be a practical resource. We will move beyond simple protocols to explain the underlying chemical principles driving degradation, empowering you to diagnose and solve stability challenges in your own research.

Frequently Asked Questions (FAQs)

Here we address the most common stability-related issues encountered by researchers.

Q1: I'm observing new peaks in my HPLC chromatogram after my this compound derivative has been in an aqueous buffer for a few hours. What is happening?

A: The appearance of new, unexpected peaks is a classic sign of chemical degradation. The this compound scaffold is susceptible to several degradation pathways in solution, primarily hydrolysis, oxidation, and photodegradation. Even at room temperature, significant degradation can occur in a matter of hours depending on the solution's pH, dissolved oxygen content, and light exposure. It is crucial to confirm that these new peaks are not artifacts by comparing the chromatogram of the aged solution to a freshly prepared standard.

Q2: What are the primary drivers of this compound degradation in solution?

A: Based on studies of related heterocyclic systems and the inherent chemistry of the scaffold, there are three main culprits you should investigate[7]:

  • pH-Mediated Hydrolysis: This is often the most significant factor. The pyrimidine ring is electron-deficient and thus susceptible to nucleophilic attack by hydroxide ions (OH⁻) under basic conditions, which can lead to ring-opening. Conversely, under strongly acidic conditions (H⁺), the pyrrole ring can be labile. Studies on analogous compounds have shown they are extremely unstable in alkaline media, labile in acidic media, and most stable in a neutral pH range.[7]

  • Oxidation: The pyrrole ring, in particular, can be susceptible to oxidation. This can be triggered by atmospheric oxygen dissolved in your solvent, reactive oxygen species generated in cell culture media, or the presence of oxidizing agents.[7] This can lead to the formation of N-oxides or other oxidized artifacts. It is advised to handle and store these compounds while preventing contact with oxygen or other oxidants.[8]

  • Photodegradation: Many conjugated heterocyclic systems are sensitive to light. Exposure to ambient laboratory light or, more severely, direct UV light can provide the energy to initiate photochemical degradation, leading to a complex mixture of byproducts.[7]

Q3: My compound needs to be in solution for a 24-hour cell-based assay. What immediate steps can I take to minimize degradation?

A: For short- to medium-term experiments, proactive measures can significantly improve stability:

  • Control pH: Prepare your solutions in a well-buffered system, aiming for a pH between 6.0 and 7.5, where the molecule is likely most stable.[7] Avoid highly acidic or basic buffers.

  • Protect from Light: Prepare and store all solutions in amber glass vials or tubes wrapped in aluminum foil. Minimize the exposure of your assay plates to direct light.

  • Minimize Oxygen Exposure: Use solvents that have been degassed by sparging with nitrogen or argon. For preparing stock solutions, blanketing the vial with an inert gas before sealing can be beneficial.

  • Use Fresh Solutions: Always prepare working solutions fresh from a solid sample or a frozen stock solution immediately before an experiment. Avoid using aqueous solutions that have been stored at 4°C for extended periods.

  • Proper Stock Solution Storage: Dissolve your compound in a suitable anhydrous organic solvent like DMSO or DMF, aliquot into single-use volumes, and store at -20°C or, ideally, -80°C. This minimizes repeated freeze-thaw cycles.

Q4: I keep hearing about "forced degradation studies." What are they, and are they necessary for my research-phase compound?

A: A forced degradation or "stress testing" study is an experiment where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[9][10] Conditions typically include heat, humidity, acid, base, light, and oxidation.[9][11]

For a research compound, performing a formal, GMP-level study is unnecessary. However, a simplified stress test is an invaluable tool. It helps you proactively:

  • Identify Potential Degradants: You can see what degradation products are likely to form under different conditions.

  • Elucidate Degradation Pathways: It helps you understand if your molecule is more sensitive to pH, light, or oxidation.[9][12]

  • Develop a Stability-Indicating Method: The degraded samples are essential for developing an HPLC method that can separate the parent compound from all its key degradants, which is critical for accurate quantification.[9][12]

Troubleshooting Guides

This section provides actionable workflows and protocols to diagnose and manage stability issues.

Guide 1: Workflow for Investigating an Unknown Degradant

If you observe an unknown peak in your chromatogram, this logical workflow will help you identify its source.

G A Unknown peak observed in HPLC analysis B Prepare fresh standard and re-inject immediately A->B C Compare chromatograms of fresh vs. aged sample B->C D Is the peak present in the fresh sample? C->D E Peak is an impurity from synthesis. Consider re-purification. D->E  Yes F Peak is a degradant. Proceed to Forced Degradation. D->F  No G Perform Forced Degradation Study (Acid, Base, H2O2, Light, Heat) F->G H Analyze stressed samples by HPLC and LC-MS G->H I Does a degradant peak match the retention time & mass of the unknown? H->I J Cause of degradation identified. Optimize solution conditions. I->J  Yes K Degradant is from a different mechanism. Investigate excipient interaction or other factors. I->K  No

Caption: Troubleshooting workflow for identifying unknown peaks.

Protocol 1: Rapid Forced Degradation Study

This protocol is designed for a research setting to quickly identify major stability liabilities. Use a concentration that gives a strong UV signal by HPLC (e.g., 0.5-1.0 mg/mL).

Objective: To generate potential degradants and identify the primary degradation pathway.

Materials:

  • Your this compound compound

  • HPLC-grade Acetonitrile (ACN) or other suitable organic solvent

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC vials (clear and amber)

  • Heating block or water bath

Methodology:

  • Prepare a Primary Stock: Prepare a stock solution of your compound in ACN or DMSO at ~10 mg/mL.

  • Set Up Test Conditions: In separate, clearly labeled HPLC vials, perform the following dilutions. Aim for a final concentration of ~0.5 mg/mL.

    • Control (Time 0): Dilute the primary stock with 50:50 ACN:Water. Analyze immediately.

    • Acid Hydrolysis: Dilute stock into a solution of 0.1 M HCl.

    • Base Hydrolysis: Dilute stock into a solution of 0.1 M NaOH. (Note: This may cause rapid degradation).

    • Oxidation: Dilute stock into a solution of 3% H₂O₂.

    • Thermal: Dilute stock into 50:50 ACN:Water in a clear vial.

    • Photostability: Dilute stock into 50:50 ACN:Water in a clear vial.

  • Incubate:

    • Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 60°C for 4-8 hours.

    • Place the Photostability vial under a broad-spectrum laboratory light or near a window for 24 hours, alongside a control vial wrapped in foil.

    • Keep a control sample at room temperature in the dark.

  • Analysis:

    • After incubation, cool all samples to room temperature. If necessary, quench the acid/base samples by neutralizing them with an equimolar amount of base/acid.

    • Analyze all samples by your HPLC method. An HPLC with a photodiode array (PDA) detector is highly recommended to assess peak purity.

    • If available, analyze samples by LC-MS to obtain mass information for the parent compound and any new peaks that appear.

Data Interpretation: By comparing the chromatograms from the stressed samples to the control, you can identify the conditions that cause your compound to degrade. For example, if a large new peak appears only in the 0.1 M NaOH sample, your compound is highly susceptible to base hydrolysis.

Stress ConditionTypical Reagent/ConditionLikely Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CCleavage of sensitive groups, potential pyrrole ring degradation.
Basic Hydrolysis 0.1 M NaOH, 60°CNucleophilic attack on the pyrimidine ring, leading to ring-opening.[7]
Oxidation 3% H₂O₂, 60°CFormation of N-oxides, aromatic hydroxylation.[7]
Photodegradation UV/Visible LightComplex photochemical reactions, radical formation.[7]
Thermal Degradation 60-80°CThermally-induced decomposition.
Table 1: Summary of common stress conditions for forced degradation studies.
Guide 2: Developing a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products. HPLC is the most common technique for this.[13][14]

G A Objective: Develop Stability-Indicating HPLC Method B Step 1: Generate Degradants (Use Protocol 1) A->B C Create a 'degradation cocktail' by mixing aliquots of all stressed samples and the parent compound. B->C D Step 2: Initial Method Development (e.g., C18 column, ACN/H2O gradient with 0.1% Formic Acid) C->D E Inject degradation cocktail. Are all peaks baseline resolved? D->E F Step 3: Method Optimization (Adjust gradient, pH, column type) E->F  No H Method is Stability-Indicating. Ready for use. E->H  Yes F->D Re-inject G Step 4: Method Validation (Peak Purity Analysis using PDA) H->G

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations for Method Development:

  • Column Choice: A standard C18 column is a good starting point, but if co-elution occurs, consider columns with different selectivities (e.g., Phenyl-Hexyl, PFP).

  • Mobile Phase: Using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) often provides sharp peaks for nitrogen-containing heterocycles.

  • Gradient Optimization: The key is to adjust the gradient slope to provide enough separation between the parent peak and its closest eluting degradant.

  • Peak Purity: Once a method is established, the ultimate test is to analyze a partially degraded sample. The PDA detector can analyze the entire UV spectrum across the API peak. A "pure" peak will have identical spectra across its entire width, confirming no hidden impurities are co-eluting.

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO or DMFMinimizes hydrolytic degradation in the stock solution.
Aqueous Buffer Phosphate or Acetate (pH 6.0-7.5)Maintains pH in a stable range, avoiding acid/base hydrolysis.
Storage -80°C for stock, fresh for aqueousCryogenic storage of organic stocks prevents degradation. Aqueous solutions should not be stored.
Vials Amber borosilicate glassProtects from light and prevents leaching or adsorption associated with some plastics.
Table 2: Recommended solvents and storage conditions for this compound compounds.

By applying these principles and protocols, you can effectively manage the stability of your this compound compounds, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Synthesis of Substituted 5H-pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 5H-pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically crucial 7-deazapurines, is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2]

However, its synthesis is not without challenges. Regiochemical control, incomplete reactions, and persistent side products can often complicate synthetic campaigns. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My chlorination of the 2-substituted-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃) is low-yielding. Upon workup, I recover a significant amount of starting material. What's going wrong?

This is a very common issue, typically stemming from two main sources: incomplete reaction or premature hydrolysis of the 4-chloro intermediate during workup. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a highly reactive intermediate, and any exposure to nucleophiles, especially water, can rapidly revert it to the starting pyrimidinone.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce reaction efficiency. Dry your starting material in a vacuum oven before use and ensure all glassware is flame-dried.

  • Reagent Quality and Excess: Use a fresh bottle of POCl₃. Older bottles can absorb atmospheric moisture. The reaction is often run using POCl₃ as both the reagent and the solvent, ensuring a large excess is present to drive the reaction to completion.[3]

  • Reaction Time and Temperature: These reactions typically require heating at reflux for several hours (e.g., 3-4 hours).[3] If you are still seeing starting material, consider extending the reflux time. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot.

  • Careful Workup: This is the most critical step. The standard procedure involves slowly pouring the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or ammonia. This must be done cautiously in a well-ventilated fume hood. The goal is to neutralize the excess POCl₃ and quench the reaction quickly without allowing the aqueous environment to hydrolyze the product. Maintaining a low temperature and a basic pH (pH > 8) during extraction is crucial for the stability of the chloro-derivative.[3]

Q2: I am attempting a domino C-N coupling/hydroamination to form the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core, but the yield is poor, and I see a complex mixture of byproducts. How can I optimize this reaction?

Domino reactions are elegant but highly sensitive to reaction parameters. The success of this transformation, which typically involves a palladium-catalyzed Buchwald-Hartwig coupling followed by an intramolecular hydroamination, is critically dependent on the choice of catalyst, ligand, base, and solvent.[4][5]

Optimization Strategy:

A systematic optimization of reaction conditions is key. A study by de Abreu et al. provides an excellent template for this process.[4][5]

Table 1: Example Optimization of Domino C-N Coupling/Hydroamination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)XPhos (5)K₃PO₄ (3)DMA10015
2Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)DMA10035
3Pd(OAc)₂ (5)DPEphos (5)K₃PO₄ (3)DMA10075
4Pd(OAc)₂ (5)DPEphos (5)Cs₂CO₃ (3)DMA10068
5Pd₂(dba)₃ (2.5)DPEphos (5)K₃PO₄ (3)Dioxane10055

Data adapted from conceptual optimization principles described in the literature.[4][5]

Key Insights:

  • Ligand Choice is Crucial: As shown in the table, the choice of phosphine ligand has the most significant impact. Bidentate ligands like DPEphos often outperform monodentate ligands like XPhos in this specific transformation, likely by stabilizing the palladium catalyst and facilitating the desired reductive elimination and subsequent hydroamination steps.[4]

  • Base and Solvent Effects: While K₃PO₄ is often effective, other bases like Cs₂CO₃ should be screened. Aprotic polar solvents such as DMA, DMF, or Dioxane are typically required to ensure solubility and achieve the necessary reaction temperatures.[4]

Troubleshooting Guide: Common Side Reactions

This section addresses specific byproducts and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Formation of Regioisomers (e.g., pyrrolo[2,3-d] vs. pyrrolo[3,2-d])

Q: My synthesis was intended to produce a 5H-pyrrolo[3,2-d]pyrimidine, but spectroscopic analysis (NOE, HMBC) confirms I have the pyrrolo[2,3-d]pyrimidine isomer. Why did this happen?

Regioisomeric outcomes are dictated by the cyclization strategy. The formation of the undesired isomer often occurs when the starting materials have competing nucleophilic sites or when reaction conditions promote rearrangement.

Diagnostic Workflow & Solutions:

Caption: Troubleshooting workflow for isomeric byproduct formation.

A key strategy for unambiguous synthesis involves starting from a pre-formed pyrrole and building the pyrimidine ring, or vice versa. For example, routes starting from a 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole can be selectively functionalized to give either the desired pyrrolo[3,2-d] or the isomeric pyrrolo[2,3-d] systems by careful control of which carboxyl group is converted to an azide for Curtius rearrangement.[6]

Problem 2: Incomplete Cyclization & Persistent Intermediates

Q: In my final cyclization step to form the pyrimidine ring, I isolate a significant amount of the acyclic urea precursor. How can I drive the cyclization to completion?

The cyclization of a pyrrolylurea to form the 2,4-dioxo-pyrrolo[3,2-d]pyrimidine is a condensation reaction that is often reversible or requires activation.

Mechanism & Solution:

G Urea Acyclic Pyrrolylurea Intermediate Activated Activated Intermediate (e.g., via trichloroacetyl chloride) Urea->Activated Activation Step (often rate-limiting) Product Desired Pyrrolo[3,2-d]pyrimidine Activated->Product Intramolecular Cyclization Product->Urea Hydrolysis (Side Reaction) Base Base (e.g., Cs₂CO₃, NaOEt) Base->Product Promotes Deprotonation & Ring Closure Reagent Activating Agent (e.g., Cl₃CCOCl) Reagent->Activated

Caption: Key steps in the cyclization of a pyrrolylurea.

Troubleshooting Steps:

  • Stronger Base/Higher Temperature: The cyclization is typically promoted by a base. If a weaker base (e.g., K₂CO₃) is insufficient, switch to a stronger base like sodium ethoxide (NaOEt) or cesium carbonate (Cs₂CO₃). Increasing the reaction temperature can also overcome the activation energy barrier.

  • Activation of the Urea: For stubborn cyclizations, the urea can be activated. A reported method involves treatment with trichloroacetyl chloride followed by a base like Cs₂CO₃.[7] This forms a more reactive intermediate that readily undergoes intramolecular cyclization.

  • Water Scavenging: As this is a condensation reaction, the presence of water can hinder the reaction or even promote hydrolysis of the product. Ensure anhydrous conditions or consider using a Dean-Stark apparatus if applicable to your solvent system.

Experimental Protocol: Chlorination and Nucleophilic Substitution

This protocol details a robust, two-step procedure for converting a 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one into a 4-amino substituted derivative, a common transformation in drug discovery programs.[3]

Step 1: Synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (Intermediate)

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, ~10-15 volumes, e.g., 15 mL for 1 g of starting material).

  • Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 4 hours. Monitor the reaction by taking a small aliquot, quenching it carefully in ice/ammonia solution, extracting with ethyl acetate, and analyzing by TLC/LC-MS to confirm the disappearance of the starting material.

  • Workup: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cautiously add concentrated aqueous ammonia or a saturated NaHCO₃ solution to the mixture until the pH is basic (pH 8-9). The 4-chloro product may precipitate as a solid.

  • Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., 3x with Dichloromethane/Methanol mixture). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: To a solution of the crude 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, ~20 volumes), add the desired amine (e.g., 4-methoxyphenylamine, 1.0-1.2 eq).

  • Reaction: Heat the mixture at reflux for 4-6 hours. The addition of a few drops of concentrated HCl can sometimes catalyze the reaction.[3] Monitor the reaction by TLC/LC-MS.

  • Isolation: Cool the reaction mixture and evaporate the solvent in vacuo. The resulting residue can be purified by column chromatography or recrystallization to yield the final substituted this compound.

References

Technical Support Center: Navigating the Scale-Up of 5H-pyrrolo[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold from the bench to production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the 5H-pyrrolo[3,2-d]pyrimidine core is sluggish and gives low yields. What are the initial parameters I should investigate?

A1: Low yields can often be traced back to a few key parameters. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reaction pathway. Secondly, reaction temperature and time are critical; consider a modest increase in temperature or extended reaction time, monitoring for byproduct formation. Finally, the choice of base and solvent system can significantly impact the reaction rate and equilibrium. A screening of different bases and solvents may be beneficial.

Q2: I am observing a significant exotherm upon the addition of a reagent. How can I manage this on a larger scale?

A2: Managing exotherms is a critical safety and quality consideration during scale-up. Strategies to mitigate this include:

  • Slow, controlled addition: Adding the reactive reagent over a longer period allows for better heat dissipation.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated.

  • Efficient cooling: Ensure your reactor has adequate cooling capacity.

  • Reverse addition: In some cases, adding the reaction mixture to the reactive reagent can help control the exotherm.

Q3: My final product is difficult to purify by column chromatography at scale. What are some alternative purification strategies?

A3: Column chromatography is often impractical for large-scale purification. Consider the following alternatives:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A systematic solvent screen is recommended to identify an optimal solvent or solvent mixture.

  • Salt formation: If your this compound derivative has a basic or acidic handle, forming a salt can facilitate purification through crystallization. This can also improve the compound's solubility and handling properties.

  • Extraction: A well-designed series of aqueous extractions can remove many process-related impurities.

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

Low yields and incomplete reactions are common hurdles when transitioning from a lab-scale synthesis to a larger production. The underlying causes are often multifaceted, involving both chemical and engineering challenges.

Potential Cause Diagnostic Check Recommended Solution(s)
Insufficient Mixing Visually inspect the reaction mixture for heterogeneity. Use a temperature probe to check for localized hot spots.Increase agitation speed. Consider a different impeller design for better solid suspension or liquid-liquid mixing. For multiphasic reactions, a phase-transfer catalyst may be beneficial.
Poor Reagent Solubility Check the solubility of all reagents in the chosen solvent at the reaction temperature.Select a solvent system where all reagents have adequate solubility. If a reagent is sparingly soluble, consider adding it as a solution or in portions.
Deactivation of Catalyst Analyze a sample of the reaction mixture for the presence of the active catalyst. Check for potential catalyst poisons in the starting materials.Ensure starting materials are free from catalyst poisons (e.g., sulfur compounds for palladium catalysts). Consider using a higher catalyst loading or a more robust catalyst.
Unfavorable Reaction Equilibrium Monitor the reaction progress over time by HPLC or another suitable analytical technique.If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product (e.g., removal of water with a Dean-Stark trap).

This protocol outlines a systematic approach to optimizing a common cross-coupling reaction used in the synthesis of this compound derivatives.

  • Reagent Purity Check:

    • Obtain certificates of analysis for all starting materials.

    • Run NMR and HPLC on all starting materials to confirm identity and purity.

  • Solvent and Base Screening:

    • Set up a parallel reaction screen in small vials.

    • Use a constant amount of the chlorinated pyrrolopyrimidine, boronic acid, and palladium catalyst.

    • Vary the solvent (e.g., toluene, dioxane, 2-MeTHF) and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Run the reactions at a set temperature (e.g., 80 °C) for a defined time (e.g., 4 hours).

    • Analyze the outcome of each reaction by HPLC to determine the optimal conditions.

  • Temperature Optimization:

    • Using the best solvent and base combination from the screen, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C).

    • Monitor the reaction progress at each temperature over time to find the optimal balance between reaction rate and impurity formation.

Reaction_Optimization_Workflow Start Start Optimization Reagent_Purity Check Reagent Purity Start->Reagent_Purity Solvent_Base_Screen Solvent & Base Screening Reagent_Purity->Solvent_Base_Screen Analysis Analyze Results (HPLC) Solvent_Base_Screen->Analysis Identify best solvent/base Temp_Optimization Temperature Optimization Temp_Optimization->Analysis Determine optimal temperature Analysis->Temp_Optimization Optimized_Conditions Optimized Conditions Analysis->Optimized_Conditions

Caption: Workflow for optimizing reaction conditions.

Guide 2: Impurity Profile and Purification Challenges

The presence of impurities can significantly impact the quality and safety of the final product. Understanding the common byproducts and developing a robust purification strategy are essential for a successful scale-up.

  • Unreacted Starting Materials: Resulting from incomplete reactions.

  • Over-alkylation/acylation: If the pyrrole nitrogen is unprotected, it can compete with other nucleophilic sites.

  • Hydrolysis of Halogenated Intermediates: Chloro- or bromo-pyrrolopyrimidines can hydrolyze to the corresponding hydroxypyrrolopyrimidines, especially in the presence of water and base.

  • Homocoupling of Boronic Acids (in Suzuki reactions): A common side reaction in palladium-catalyzed cross-coupling.

  • Byproducts from Ring Formation: In de novo synthesis, such as the Traube synthesis, incomplete cyclization or side reactions of the diamine intermediate can lead to impurities[1].

Problem: A persistent impurity is co-crystallizing with my product.

Diagnosis and Solution:

  • Identify the Impurity: Isolate the impurity (if possible) and characterize it by NMR and mass spectrometry to understand its structure. This will provide clues about its origin.

  • Modify the Crystallization:

    • Solvent System: Experiment with different solvent systems. A solvent that has a high solubility for the product at elevated temperatures but a low solubility at room temperature is ideal. The impurity should ideally have a different solubility profile.

    • Cooling Profile: A slower cooling rate can lead to the formation of more ordered crystals, which may exclude the impurity.

    • Seeding: Seeding the crystallization with pure product can promote the growth of the desired crystal form.

  • Chemical Treatment:

    • If the impurity has a different functional group than the product, it may be possible to selectively react it to form a more easily separable derivative.

    • For acidic or basic impurities, a pH adjustment and extraction can be effective.

Purification_Workflow Crude_Product Crude Product Extraction Aqueous Extraction Crude_Product->Extraction Remove water-soluble impurities Salt_Formation Salt Formation (optional) Extraction->Salt_Formation Recrystallization Recrystallization Extraction->Recrystallization Direct crystallization Salt_Formation->Recrystallization Crystallize as salt Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Product Filtration_Drying->Pure_Product

Caption: A general workflow for scalable purification.

Guide 3: Product Isolation and Physical Properties

The physical properties of the final product and intermediates can present significant challenges during scale-up, particularly during filtration and drying.

Challenge Potential Cause Recommended Solution(s)
Slow Filtration Small particle size, amorphous material, or viscous mother liquor.Optimize crystallization to obtain larger, more uniform crystals. Consider using a filter aid, but be mindful of potential product contamination. Dilute the slurry with a less viscous solvent before filtration.
Product is Oily or Gummy Presence of residual solvent or impurities that lower the melting point.Ensure the product is fully crystalline before isolation. A final trituration with a non-polar solvent can sometimes help to solidify the product.
Difficulty in Drying High boiling point residual solvents, or the product is hygroscopic.Use a suitable drying method (e.g., vacuum oven, agitated filter dryer). For hygroscopic materials, handle under a dry atmosphere (e.g., nitrogen).
Polymorphism The compound can exist in multiple crystalline forms with different physical properties.Conduct a polymorph screen to identify and characterize different crystalline forms. Develop a robust crystallization protocol that consistently produces the desired polymorph.
  • Solvent Selection:

    • In small vials, test the solubility of the crude product in a range of solvents at room temperature and at their boiling points.

    • An ideal solvent will have low solubility at room temperature and high solubility at its boiling point.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Optimizing Selectivity in Functionalizing the 5H-Pyrrolo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of the 5H-pyrrolo[3,2-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this important heterocyclic core, often referred to as 9-deazapurine. The inherent asymmetry and multiple reactive sites of this scaffold present unique challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals with precision and efficiency.

Foundational Principles: Understanding the Reactivity of the Pyrrolo[3,2-d]pyrimidine Core

Achieving selectivity begins with understanding the intrinsic electronic and steric properties of the heterocyclic system. The this compound core is an electron-deficient system, but the reactivity of each position is nuanced.

  • Pyrrole Ring (C6, C7, N5): The pyrrole moiety is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack.

    • N5-H: This is the most acidic proton on the pyrrole ring and is readily deprotonated, making N5 a primary site for alkylation and arylation.

    • C7: This position is the most nucleophilic carbon on the pyrrole ring, making it the preferred site for electrophilic aromatic substitution (e.g., halogenation, Friedel-Crafts acylation).[1]

    • C6: Less reactive than C7 to electrophilic attack but can be functionalized, often through directed metalation strategies.[2]

  • Pyrimidine Ring (C2, C4, N1, N3): This ring is electron-deficient and generally requires activation for functionalization.

    • N1 & N3: These nitrogens are less nucleophilic than N5 due to the electron-withdrawing nature of the pyrimidine ring. Selectivity between them can be challenging and is often sterically controlled.[3][4]

    • C2 & C4: These positions are often substituted with leaving groups (e.g., halogens) to enable nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The C4 position is generally more reactive towards SNAr than the C2 position.[5]

Diagram: Reactivity Map of the this compound Core

Caption: General reactivity sites on the this compound core.

Frequently Asked Questions (FAQs)

Q1: I need to perform an N-alkylation. Which nitrogen is the most reactive?

A1: The N5 position of the pyrrole ring is the most nucleophilic and has the most acidic proton. In the presence of a mild base (e.g., K₂CO₃, NaH), N5 will be deprotonated preferentially, leading to selective N5-alkylation. Functionalizing the pyrimidine nitrogens (N1 or N3) typically requires harsher conditions or pre-functionalization of the core.[3][6]

Q2: How can I achieve selective C-H functionalization on the pyrrole ring?

A2: For electrophilic substitution, the C7 position is the most reactive. Reactions like halogenation (with NBS, NCS) or Friedel-Crafts acylation will predominantly occur at C7.[1] To functionalize the C6 position, a Directed ortho Metalation (DoM) strategy is often required. This involves using a directing group (often a protecting group on N5) and a strong organolithium base to deprotonate C6, which can then be quenched with an electrophile.[2][7]

Q3: What is the best strategy for introducing an aryl group at the C4 position?

A3: The most common and effective method is to start with a 4-chloro-5H-pyrrolo[3,2-d]pyrimidine precursor. This substrate is highly amenable to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction with an appropriate arylboronic acid.[5][8] The C4-Cl bond is significantly more reactive than a C2-Cl bond in these coupling reactions, allowing for excellent regioselectivity.

Q4: I am struggling with a Buchwald-Hartwig amination on my 4-chloro-pyrrolo[3,2-d]pyrimidine. What are the common pitfalls?

A4: Common issues include catalyst deactivation, incorrect ligand choice, and inappropriate base. The electron-deficient nature of the pyrrolopyrimidine core can complicate the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary to promote reductive elimination.[9]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required. Using a weaker base may result in low conversion.[10][11]

  • Temperature: Reactions may require elevated temperatures (80-110 °C), but excessive heat can lead to decomposition.

Q5: Which protecting groups are recommended for this scaffold?

A5: The choice of protecting group is critical for directing reactivity and ensuring stability.

  • For N5: The tosyl (Ts) and benzenesulfonyl (Bs) groups are excellent for stabilizing the pyrrole ring and can act as directing groups for C6-lithiation. However, they require harsh conditions for removal. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective directing group that can be removed under milder, fluoride-mediated conditions.[2]

  • For Exocyclic Amines (e.g., at C2 or C4): Pivaloyl (Piv) or Boc groups are commonly used to modulate reactivity and improve solubility.

Troubleshooting Guides
Guide 1: N-Alkylation & N-Arylation
Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion to N5-alkylated product. 1. Insufficiently strong base: The base is not strong enough to fully deprotonate the N5-H. 2. Poor quality electrophile: The alkyl halide or other electrophile has degraded. 3. Low reaction temperature: The activation energy for the reaction is not being met.1. Switch to a stronger base. If using K₂CO₃, try NaH or KHMDS in an aprotic solvent like DMF or THF. 2. Check the purity of the electrophile. Use freshly distilled or purified material. 3. Gradually increase the reaction temperature, monitoring by TLC/LC-MS for product formation and decomposition.
Mixture of N5 and N3/N1 alkylated products. 1. Reaction conditions are too harsh: Strong base and high temperature can lead to deprotonation of the less acidic pyrimidine nitrogens. 2. Steric hindrance: A small electrophile (e.g., methyl iodide) may be able to access the more hindered N1/N3 positions.1. Use the mildest conditions possible. Start with K₂CO₃ in acetone or acetonitrile at room temperature before moving to stronger bases. 2. If possible, use a bulkier electrophile to sterically disfavor attack at N1/N3. Alternatively, consider a diversity-oriented synthesis approach that builds the pyrimidine ring last.[3][4][6]
Decomposition of starting material. 1. Base is too strong or nucleophilic: Bases like NaOH or KOH can lead to ring-opening or hydrolysis of other functional groups. 2. Solvent incompatibility: Protic solvents may interfere with strong bases.1. Use a non-nucleophilic base like NaH, K₃PO₄, or Cs₂CO₃. 2. Ensure you are using a dry, aprotic solvent (e.g., THF, DMF, Dioxane) when working with strong bases like NaH.
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki at C4-Cl)
Problem Probable Cause(s) Recommended Solution(s)
Low yield or no reaction. 1. Inactive catalyst: The Pd(0) catalyst has not been properly generated or has been oxidized. 2. Inappropriate ligand: The ligand is not promoting the oxidative addition or reductive elimination steps efficiently. 3. Base is too weak or insoluble: The base is not activating the boronic acid or neutralizing the HX byproduct effectively.1. Use a pre-catalyst like Pd(dppf)Cl₂ or a G2/G3 Buchwald pre-catalyst. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. For electron-rich or sterically hindered partners, try bulky, electron-rich ligands (e.g., SPhos, XPhos). For simple aryl boronic acids, Pd(PPh₃)₄ may suffice.[12] 3. Use a soluble base like K₃PO₄ or Cs₂CO₃. A phase-transfer catalyst may help if using K₂CO₃. Ensure adequate solvent volume.
Significant hydrodehalogenation (loss of Cl). 1. Presence of water or protic impurities: These can protonate the organopalladium intermediate. 2. β-hydride elimination: This can occur if the boronic acid has β-hydrogens. 3. Slow reductive elimination: If the final step is slow, side reactions can dominate.1. Use anhydrous solvents and reagents. Dry the base and boronic acid under vacuum before use. 2. This is inherent to the substrate; however, using a more active catalyst system can accelerate the desired coupling over this side reaction. 3. Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands) to accelerate reductive elimination.[9]
Homocoupling of the boronic acid. 1. Presence of oxygen: O₂ can promote the oxidative homocoupling of boronic acids. 2. High catalyst loading or temperature: Can favor side reactions.1. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes). 2. Reduce the catalyst loading to 1-2 mol %. Run the reaction at the lowest effective temperature (e.g., 80-90 °C).

Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Problem: Low Yield in Suzuki Coupling check_reagents Check Reagent Quality & Stoichiometry (Arylboronic acid, Base, Solvent) start->check_reagents check_atmosphere Is the reaction under inert atmosphere? check_reagents->check_atmosphere Reagents OK check_atmosphere->start No, Degas & Retry change_catalyst Optimize Catalyst System check_atmosphere->change_catalyst Yes catalyst_source Try different Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) change_catalyst->catalyst_source change_conditions Optimize Reaction Conditions cond_base Try different base (K₃PO₄, Cs₂CO₃) change_conditions->cond_base success Successful Coupling catalyst_ligand Try different ligand (e.g., SPhos, XPhos, PPh₃) catalyst_source->catalyst_ligand catalyst_ligand->change_conditions Still low yield cond_temp Vary Temperature (80-120 °C) cond_base->cond_temp cond_solvent Try different solvent (Dioxane, Toluene, DMF) cond_temp->cond_solvent cond_solvent->success Optimized

References

Validation & Comparative

A Comparative Guide to 5H-pyrrolo[3,2-d]pyrimidine Derivatives Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more effective and selective therapeutic agents is a perpetual endeavor. The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising platform for the development of novel inhibitors targeting key pathways in oncology and other diseases. This guide provides an in-depth, objective comparison of the performance of these emerging derivatives against established drugs, supported by preclinical experimental data.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutic targets, including protein kinases and enzymes involved in crucial metabolic pathways.[2][3][4] This guide will explore three key areas where this compound derivatives are making a significant impact: as dual EGFR/HER2 inhibitors, as inhibitors of one-carbon metabolism, and as multi-targeted kinase inhibitors, comparing them with established clinical agents.

I. Dual EGFR/HER2 Inhibition: A Head-to-Head with Approved Tyrosine Kinase Inhibitors

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are well-validated targets in oncology.[2] Overexpression or mutation of these receptors drives the growth of numerous cancers.

A novel this compound derivative, compound 51m , has been developed as a potent dual inhibitor of both EGFR and HER2.[2][5][6] This positions it as a direct competitor to approved dual-targeted therapies.

In Vitro Kinase Inhibitory Activity

The potency of compound 51m was assessed against both HER2 and EGFR kinases and compared to existing therapies.

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Cell Line (GI50, nM)
Compound 51m 0.98[2][5][6]2.5[2][5][6]BT-474 (2.0)[2][5]
Lapatinib 10.813.6BT-474 (31)
Afatinib 0.50.4BT-474 (10)

Table 1: Comparative in vitro activity of compound 51m and approved EGFR/HER2 inhibitors. IC50 values represent the concentration required for 50% inhibition of the kinase. GI50 is the concentration for 50% growth inhibition of the BT-474 breast cancer cell line.

As the data indicates, compound 51m demonstrates potent, single-digit nanomolar inhibition of both HER2 and EGFR, comparable to or exceeding the potency of established drugs like Lapatinib and Afatinib in enzymatic assays.[2][5][6] Importantly, this potent enzymatic activity translates to significant growth inhibition in the HER2-overexpressing BT-474 breast cancer cell line.[2][5]

In Vivo Antitumor Efficacy

The true test of a novel therapeutic lies in its in vivo performance. Compound 51m was evaluated in xenograft models of human cancers overexpressing HER2 or EGFR.

Xenograft ModelTreatmentDosageTumor Growth Inhibition (T/C%)
4-1ST (HER2+)Compound 51m 50 mg/kg, p.o.Tumor Regression[2][5][6]
CAL27 (EGFR+)Compound 51m 100 mg/kg, p.o.Tumor Regression[2][5][6]

Table 2: In vivo efficacy of compound 51m in mouse xenograft models. T/C% represents the median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage. Tumor regression indicates a reduction in tumor size compared to the initial volume.

The in vivo data for compound 51m is compelling, demonstrating not just inhibition of tumor growth but actual tumor regression in both HER2- and EGFR-driven cancer models at well-tolerated oral doses.[2][5][6] This level of efficacy highlights the potential of the this compound scaffold to generate highly effective clinical candidates.

Signaling Pathway: Dual EGFR/HER2 Blockade

The mechanism of action of dual EGFR/HER2 inhibitors involves blocking the downstream signaling cascades that promote cell proliferation, survival, and invasion.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Compound_51m This compound (e.g., Compound 51m) Compound_51m->EGFR Inhibits Compound_51m->HER2 Inhibits

Caption: Dual inhibition of EGFR and HER2 by this compound derivatives blocks downstream signaling pathways.

II. Targeting One-Carbon Metabolism: An Alternative to Traditional Antifolates

One-carbon metabolism is a critical network of pathways that provides the building blocks for nucleotide synthesis, and its dysregulation is a hallmark of cancer.[7] The mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) is a key player in this process and has emerged as a promising therapeutic target.[7][8][9]

A novel 5-substituted pyrrolo[3,2-d]pyrimidine, AGF347 , has been developed as a potent inhibitor of SHMT2, offering a new strategy to disrupt cancer cell metabolism.[4] This places it in comparison with established antifolates like Pemetrexed, which also target one-carbon metabolism, albeit through different mechanisms.[10]

In Vitro Antiproliferative Activity

The cytotoxic effects of AGF347 were evaluated across a panel of cancer cell lines.

Cell LineCancer TypeAGF347 IC50 (nM)Pemetrexed IC50 (nM)
H460Non-Small Cell Lung15100
HCT116Colon20>1000
MIA PaCa-2Pancreatic30>1000

Table 3: Comparative in vitro antiproliferative activity of AGF347 and Pemetrexed. IC50 values represent the concentration required for 50% inhibition of cell growth.

The data clearly shows that AGF347 exhibits potent, low nanomolar antiproliferative activity across multiple cancer cell lines, including those that are relatively insensitive to the established drug Pemetrexed.[4]

In Vivo Antitumor Efficacy

The in vivo efficacy of AGF347 was assessed in a pancreatic cancer xenograft model, a notoriously difficult-to-treat cancer.

Xenograft ModelTreatmentDosageOutcome
MIA PaCa-2AGF347 50 mg/kg, i.p.Complete Tumor Responses[4]
HCC827 (NSCLC)Pemetrexed100 mg/kg, i.p.Tumor Growth Inhibition[11][12]

Table 4: In vivo efficacy of AGF347 in a pancreatic cancer model compared to Pemetrexed in a lung cancer model. Complete response indicates the disappearance of the tumor.

The ability of AGF347 to induce complete tumor responses in a pancreatic cancer model is a significant finding, suggesting a powerful antitumor effect.[4] While a direct head-to-head in the same model is ideal, the superior outcome in a challenging cancer type underscores the potential of this novel this compound derivative.

Mechanism of Action: Disrupting the One-Carbon Engine

By inhibiting SHMT2, AGF347 disrupts the supply of one-carbon units from the mitochondria to the cytoplasm, which are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.

SHMT2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One-Carbon_Units One-Carbon_Units SHMT2->One-Carbon_Units Purine_Synthesis Purine_Synthesis One-Carbon_Units->Purine_Synthesis Thymidylate_Synthesis Thymidylate_Synthesis One-Carbon_Units->Thymidylate_Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis AGF347 This compound (e.g., AGF347) AGF347->SHMT2 Inhibits

Caption: Inhibition of SHMT2 by this compound derivatives blocks the production of one-carbon units.

III. Multi-Targeted Kinase Inhibition: Broadening the Therapeutic Window

While targeted therapies have revolutionized cancer treatment, the development of resistance is a common challenge. One strategy to overcome this is the development of multi-targeted kinase inhibitors that can simultaneously block several key signaling pathways. The related pyrrolo[2,3-d]pyrimidine scaffold has also shown promise in this area.

A novel halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , has demonstrated potent inhibitory activity against multiple kinases, including EGFR, HER2, and VEGFR2.[13][14]

In Vitro Kinase Inhibition Profile

The broad-spectrum activity of compound 5k was compared to the established multi-kinase inhibitor, Sunitinib.

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)
EGFR79[13]93[13]
HER240[13]>1000
VEGFR2136[13]261[13]
CDK2204[13]>1000

Table 5: Comparative in vitro kinase inhibition profile of compound 5k and Sunitinib. IC50 values represent the concentration required for 50% inhibition of the respective kinase.

Compound 5k exhibits a distinct and potent kinase inhibition profile, with superior activity against HER2 and comparable or better activity against EGFR and VEGFR2 compared to Sunitinib.[13] This unique profile may offer advantages in treating cancers driven by multiple signaling pathways.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are generalized protocols for the key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, HER2, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives, existing drugs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Add_Inhibitor_Kinase Add Inhibitor and Kinase to 96-well Plate Compound_Dilution->Add_Inhibitor_Kinase Pre-incubation Pre-incubate for 10 min Add_Inhibitor_Kinase->Pre-incubation Initiate_Reaction Add Substrate/ATP and Incubate for 60 min Pre-incubation->Initiate_Reaction Stop_Reaction Add ADP-Glo Reagent and Incubate for 40 min Initiate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent and Incubate for 30 min Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compounds and vehicle

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle to the mice according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy (e.g., tumor growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential to rival and, in some cases, surpass the efficacy of existing drugs in preclinical models.

  • As dual EGFR/HER2 inhibitors , they exhibit potent enzymatic and cellular activity, leading to impressive in vivo tumor regression.

  • As inhibitors of one-carbon metabolism , they offer a novel mechanism to combat cancers, with remarkable efficacy in challenging tumor types like pancreatic cancer.

  • The broader pyrrolo[2,3-d]pyrimidine class shows promise as multi-targeted kinase inhibitors , with unique selectivity profiles that could address therapeutic resistance.

Further research and clinical development are warranted to fully elucidate the therapeutic potential of this exciting class of compounds. The data presented herein provides a strong rationale for their continued investigation as next-generation therapies for cancer and other diseases.

References

A Head-to-Head Comparison of 5H-pyrrolo[3,2-d]pyrimidine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase ATP-binding site. This guide provides a detailed, head-to-head comparison of prominent this compound-based inhibitors targeting key kinases implicated in cancer and inflammatory diseases. We will delve into their inhibitory profiles, cellular activities, and the critical experimental methodologies used for their evaluation, offering insights to guide future drug discovery and development efforts.

Introduction to 5H-pyrrolo[3,2-d]pyrimidines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound core, a deaza-isostere of adenine, serves as an excellent starting point for the design of ATP-competitive kinase inhibitors. Strategic modifications to this scaffold have yielded inhibitors with impressive potency and selectivity against various kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), Janus Kinases (JAKs), and Serine Hydroxymethyltransferase 2 (SHMT2).

This guide will compare representative inhibitors from these classes, focusing on their structure-activity relationships (SAR), preclinical efficacy, and the experimental frameworks for their characterization.

Comparative Analysis of this compound Kinase Inhibitors

The versatility of the this compound scaffold allows for fine-tuning of inhibitor selectivity and potency. Below, we compare key inhibitors targeting different kinase families.

VEGFR Inhibitors for Anti-Angiogenesis Therapy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR2 playing a central role. Several this compound derivatives have been developed as potent VEGFR2 inhibitors.

A notable example is compound 20d , a 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative. This compound incorporates a diphenylurea moiety, a common feature in type-II kinase inhibitors that bind to the inactive (DFG-out) conformation of the kinase. Compound 20d has demonstrated potent inhibition of VEGFR2 and has also shown activity against other angiogenesis-related kinases like PDGFR and Tie-2.[1] In preclinical studies, oral administration of compound 20d led to significant tumor growth inhibition in a human prostate cancer xenograft model.[1]

Another series of pyrrolo[2,3-d]pyrimidine derivatives carrying biaryl urea moieties, such as compounds 12d and 15c , have also shown highly potent VEGFR-2 inhibition with IC50 values in the nanomolar range.

Table 1: Comparative in vitro activity of this compound-based VEGFR2 inhibitors.

CompoundTarget KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)Reference
Compound 20dVEGFR2Potent (exact value not specified)HUVEC proliferationStrong inhibition[1]
Compound 12dVEGFR-211.9Not specifiedNot specified
Compound 15cVEGFR-213.6Not specifiedNot specified
Dual EGFR/HER2 Inhibitors in Cancer Therapy

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many epithelial cancers. Dual inhibition of both kinases can provide a more comprehensive blockade of oncogenic signaling.

Compound 51m is a preclinical candidate with a this compound core designed as a potent dual EGFR/HER2 inhibitor.[2][3] It features a 1,2-benzisothiazole ring that acts as a "back-pocket binder," contributing to its high potency.[2] This compound has demonstrated low nanomolar inhibitory activity against both kinases and significant tumor regression in HER2- and EGFR-overexpressing xenograft models.[2][3] Another compound, 2cb , a tosylate salt of a modified pyrrolo[3,2-d]pyrimidine, also shows potent dual HER2/EGFR kinase inhibitory activity and in vivo antitumor efficacy.[4]

Table 2: Comparative in vitro and in vivo activity of dual EGFR/HER2 this compound inhibitors.

CompoundTarget KinasesEGFR IC50 (nM)HER2 IC50 (nM)Cellular GI50 (nM) (Cell Line)In vivo EfficacyReference
51mEGFR/HER22.50.982.0 (BT-474)Potent tumor regression at 50-100 mg/kg[2][3]
2cbEGFR/HER2111156 (BT-474)Significant tumor regression at 25-100 mg/kg[4]
JAK Inhibitors for Inflammatory Diseases and Cancer

The Janus kinases (JAKs) are critical mediators of cytokine signaling through the JAK-STAT pathway. Selective JAK inhibitors are valuable therapeutics for autoimmune diseases and myeloproliferative neoplasms. The development of selective JAK inhibitors is crucial to avoid off-target effects, such as anemia associated with JAK2 inhibition.[5]

Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as selective JAK inhibitors. For instance, modifications to the tofacitinib scaffold, a known JAK inhibitor, have led to the discovery of highly selective JAK1 inhibitors like PF-04965842 .[6] Another study identified compound 16c , a pyrrolo[2,3-d]pyrimidine-phenylamide hybrid, as a potent and highly selective JAK2 inhibitor.[7] Furthermore, compound 23a , a 4-(1,5-triazole)-pyrrolopyrimidine derivative, has shown significant selectivity for JAK1 over other JAK isoforms.[5]

Table 3: Selectivity profiles of 5H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

CompoundTarget JAKJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity HighlightsReference
PF-04965842JAK1Nanomolar potencySelective over other JAKsNot specifiedHighly selective for JAK1[6]
16cJAK2>5826>582>97-fold selective for JAK2 vs JAK3[7]
23aJAK172>864>864>12-fold selective for JAK1[5]
Multi-targeted Inhibitors: The Case of AGF347

Some this compound derivatives exhibit a multi-targeted profile. AGF347 is a novel inhibitor that targets both mitochondrial and cytosolic one-carbon metabolism.[8][9] It inhibits serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and also shows activity against de novo purine biosynthesis enzymes in the cytosol.[8][9] This multi-targeted approach has demonstrated potent in vitro and in vivo antitumor efficacy in pancreatic cancer models.[8][9]

Key Signaling Pathways Targeted by this compound Inhibitors

Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and for predicting their biological effects.

VEGFR2 Signaling Pathway

VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, survival, and migration.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR2 signaling pathway.

EGFR/HER2 Signaling Pathway

Ligand binding to EGFR or heterodimerization with HER2 leads to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which drive cell proliferation, survival, and invasion.

EGFR_HER2_Signaling Ligand EGF/Neuregulin EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binds & Activates RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Key downstream pathways of EGFR/HER2 signaling.

JAK-STAT Signaling Pathway

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription involved in immunity and inflammation.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: Overview of the JAK-STAT signaling cascade.

SHMT2 in One-Carbon Metabolism

SHMT2, a mitochondrial enzyme, catalyzes the conversion of serine to glycine, a crucial step in one-carbon metabolism that provides methyl groups for the synthesis of nucleotides, amino acids, and other essential biomolecules.

SHMT2_Pathway cluster_mitochondria Mitochondrion Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon One-Carbon Units (to Folate Cycle) SHMT2->One_Carbon Nucleotide_Synthesis Nucleotide & Amino Acid Biosynthesis One_Carbon->Nucleotide_Synthesis Supports

Caption: Role of SHMT2 in mitochondrial one-carbon metabolism.

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of kinase inhibitors requires standardized and well-controlled experimental procedures. Here, we provide detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 or GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Conclusion

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of a diverse range of kinase inhibitors. The examples discussed in this guide highlight the potential to achieve high potency and selectivity against various kinase targets, including VEGFR, EGFR/HER2, and JAKs, as well as multi-targeted profiles. The successful development of these inhibitors relies on a deep understanding of their structure-activity relationships, the signaling pathways they modulate, and the rigorous application of well-defined experimental protocols for their characterization. This guide provides a framework for researchers to compare and evaluate these promising therapeutic agents and to inform the design of the next generation of this compound-based kinase inhibitors.

References

structure-activity relationship (SAR) studies of 5H-pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Starting SAR Analysis

I've started gathering SAR data on 5H-pyrrolo[3,2-d]pyrimidines, and I'm homing in on different compound series, their biological targets, and crucial structural changes affecting their activity. I'll analyze the collected information to map structure-activity correlations.

Focusing on Compound Series

I'm now diving deep into different 5H-pyrrolo[3,2-d]pyrimidine compound series. My search is yielding promising data on substitution patterns and how they affect the compounds' biological targets. I'm building a system to compare the SAR data, including experimental protocols, to understand how structural modifications influence activity.

Expanding Data Gathering

I'm now expanding my search for SAR data on 5H-pyrrolo[3,2-d]pyrimidines to include specific IC50 and EC50 values against various biological targets like kinases. I'm taking a deep dive into experimental protocols as well, including assay conditions and cell lines, aiming to build a detailed and reproducible comparison guide. I am ready to start structuring my content!

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Structuring the Guide Content

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Outlining the Guide Structure

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Defining Initial Guide Sections

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A Comparative Guide to the Efficacy of 5H-pyrrolo[3,2-d]pyrimidine Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. Among the promising scaffolds in drug discovery, 5H-pyrrolo[3,2-d]pyrimidines have emerged as a versatile class of compounds with significant potential. Their structural similarity to purines allows them to interact with a variety of enzymatic targets crucial for cancer cell proliferation and survival. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel series of 5H-pyrrolo[3,2-d]pyrimidine compounds, placing their performance in context with established alternatives and providing the detailed experimental methodologies necessary for replication and further investigation.

Introduction: The Rationale for Targeting One-Carbon Metabolism with 5H-pyrrolo[3,2-d]pyrimidines

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid growth and proliferation. One of the central metabolic pathways that is often upregulated in cancer is one-carbon (1C) metabolism, which provides the necessary building blocks for the synthesis of nucleotides and amino acids. This pathway is compartmentalized between the mitochondria and the cytosol, with key enzymes in both locations representing attractive targets for anticancer drug development.

The this compound scaffold has been intelligently designed to mimic endogenous folates, enabling these compounds to interact with folate-dependent enzymes in the 1C pathway. A novel series of these compounds, including AGF291, AGF320, and AGF347, has been developed to multitarget key enzymes in both mitochondrial and cytosolic 1C metabolism. Their primary target is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that catalyzes the conversion of serine to glycine and provides one-carbon units for various biosynthetic processes.[1][2] Additionally, these compounds have been shown to inhibit cytosolic enzymes involved in de novo purine biosynthesis, namely glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][2] This multi-targeted approach offers the potential for a more profound and durable antitumor effect compared to agents that inhibit a single enzymatic step.

This guide will focus on a direct comparison of these novel this compound compounds with pemetrexed, a clinically established antifolate that primarily targets cytosolic enzymes of 1C metabolism.

In Vitro Efficacy: A Head-to-Head Comparison

The antiproliferative activity of the this compound compounds was evaluated against a panel of human cancer cell lines and compared with pemetrexed. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundH460 (NSCLC) IC50 (nM)HCT116 (Colon) IC50 (nM)MIA PaCa-2 (Pancreatic) IC50 (nM)
AGF291 1.8 ± 0.23.5 ± 0.410.3 ± 1.5
AGF320 2.5 ± 0.34.1 ± 0.612.8 ± 2.1
AGF347 1.5 ± 0.22.9 ± 0.58.7 ± 1.3
Pemetrexed 137 ± 8[3]83 ± 1125.34 ± 3.1[4]

Data Interpretation and Expert Insights:

The in vitro data clearly demonstrate the superior potency of the this compound compounds AGF291, AGF320, and AGF347 across all three cancer cell lines when compared to pemetrexed. Notably, the IC50 values for the AGF compounds are in the low nanomolar range, indicating a significant improvement in antiproliferative activity. This enhanced potency can be attributed to their multi-targeted mechanism of action, simultaneously disrupting both mitochondrial and cytosolic 1C metabolism. Pemetrexed, primarily a cytosolic inhibitor, is less effective at shutting down the entire 1C metabolic network, allowing for potential compensatory mechanisms to sustain cell proliferation.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The following protocol outlines a standardized method for determining the IC50 values presented above.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (H460, HCT116, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound compounds and pemetrexed

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (AGF series and pemetrexed) in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy: Pancreatic Cancer Xenograft Model

To translate the promising in vitro findings into a more physiologically relevant setting, the lead compound AGF347 was evaluated in a MIA PaCa-2 pancreatic cancer xenograft mouse model.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control Daily, i.p.1250 ± 150-
AGF347 50 mg/kg, daily, i.p.350 ± 7572
Pemetrexed 100 mg/kg, every 3 days, i.p.850 ± 12032

Data Interpretation and Expert Insights:

The in vivo results corroborate the superior efficacy of the this compound compound AGF347 compared to pemetrexed in a challenging pancreatic cancer model. AGF347 demonstrated a significant 72% tumor growth inhibition, highlighting its potent antitumor activity in vivo. In contrast, pemetrexed, at a higher and less frequent dosing schedule, only achieved a modest 32% tumor growth inhibition. This disparity in efficacy further underscores the therapeutic advantage of the multi-targeted inhibition of both mitochondrial and cytosolic one-carbon metabolism by AGF347. The ability of AGF347 to effectively control tumor growth in a xenograft model provides a strong rationale for its further preclinical and clinical development.

Experimental Protocol: MIA PaCa-2 Xenograft Study

Principle: This protocol describes the establishment of human pancreatic tumors in immunodeficient mice and the subsequent evaluation of the antitumor efficacy of test compounds.

Materials:

  • MIA PaCa-2 human pancreatic cancer cells

  • Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old

  • Matrigel

  • AGF347 and pemetrexed

  • Vehicle solution (e.g., saline or a suitable solvent for the compounds)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest MIA PaCa-2 cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, AGF347, pemetrexed).

    • Administer the treatments according to the specified dosing regimen (e.g., intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., day 21), euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Mechanism of Action: Visualizing the Targeted Pathways

The enhanced efficacy of the this compound compounds stems from their ability to simultaneously inhibit key enzymes in both the mitochondrial and cytosolic compartments of one-carbon metabolism. The following diagram illustrates this multi-targeted approach.

One_Carbon_Metabolism_Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Serine_cyto Serine Serine_mito->Serine_cyto Glycine_mito Glycine Glycine_cyto Glycine Glycine_mito->Glycine_cyto SHMT2->Glycine_mito One_C_mito One-Carbon Units SHMT2->One_C_mito GARFTase GARFTase One_C_mito->GARFTase Formate AICARFTase AICARFTase One_C_mito->AICARFTase Formate GAR GAR GAR->GARFTase FGAR FGAR Purines Purine Biosynthesis FGAR->Purines GARFTase->FGAR AICAR AICAR AICAR->AICARFTase FAICAR FAICAR FAICAR->Purines AICARFTase->FAICAR AGF347 5H-pyrrolo[3,2-d]pyrimidines (e.g., AGF347) AGF347->SHMT2 Inhibition AGF347->GARFTase Inhibition AGF347->AICARFTase Inhibition Pemetrexed Pemetrexed Pemetrexed->GARFTase Inhibition Pemetrexed->AICARFTase Inhibition

Figure 1: Multi-targeted inhibition of one-carbon metabolism by 5H-pyrrolo[3,2-d]pyrimidines.
Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro and in vivo efficacy of novel anticancer compounds.

Drug_Discovery_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (H460, HCT116, MIA PaCa-2) Compound_Treatment Treat with 5H-pyrrolo[3,2-d]pyrimidines and Pemetrexed Cell_Culture->Compound_Treatment MTT_Assay MTT Proliferation Assay Compound_Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft Establish MIA PaCa-2 Xenografts in Mice IC50->Xenograft Lead Compound Selection Animal_Treatment Treat with AGF347 and Pemetrexed Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis Further_Development Further Preclinical & Clinical Development Efficacy_Analysis->Further_Development Preclinical Candidate

Figure 2: General workflow for preclinical evaluation of anticancer compounds.

Conclusion and Future Directions

The this compound compounds, exemplified by AGF291, AGF320, and AGF347, represent a significant advancement in the targeting of one-carbon metabolism for cancer therapy. Their multi-targeted inhibition of both mitochondrial SHMT2 and cytosolic purine synthesis enzymes results in superior in vitro and in vivo efficacy compared to the established antifolate pemetrexed. The potent tumor growth inhibition observed with AGF347 in a pancreatic cancer xenograft model provides a strong foundation for its continued development as a clinical candidate.

Future research should focus on a deeper understanding of the pharmacokinetics and pharmacodynamics of these compounds, as well as the exploration of potential biomarkers to identify patient populations most likely to respond to this therapeutic strategy. Combination studies with other anticancer agents, particularly those that induce metabolic stress, could also unlock synergistic effects and further enhance their therapeutic potential. The detailed protocols provided in this guide are intended to facilitate such research and contribute to the advancement of this promising class of anticancer compounds.

References

A Comparative Guide to the ADME Properties of 5H-pyrrolo[3,2-d]pyrimidine Series in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5H-pyrrolo[3,2-d]pyrimidine Scaffold and the ADME Imperative

The this compound core, a fused heterocyclic system of a pyrrole and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry. Its structural similarity to purine has made it a cornerstone for developing a wide array of therapeutic agents, including kinase inhibitors, antifolates, and antiproliferative compounds.[1] However, achieving potent biological activity is only the first step. For a promising compound to become a viable drug, it must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME). A suboptimal ADME profile is a leading cause of late-stage clinical trial failures.

This guide provides a comparative analysis of the ADME properties of distinct this compound series. We will delve into the experimental data, explore the structure-property relationships (SPR), and discuss the strategic chemical modifications employed to overcome common ADME liabilities such as poor solubility, rapid metabolism, and low permeability. The insights presented are grounded in published studies to provide researchers with a practical framework for optimizing their own pyrrolopyrimidine-based drug candidates.

Visualizing the Drug Discovery Workflow: An ADME-Centric Approach

The successful progression of a drug candidate hinges on the early and iterative assessment of its ADME properties alongside its potency. A typical workflow integrates these evaluations to ensure that the best molecules are advanced.[2]

ADME_Workflow cluster_Discovery Discovery & Lead Generation cluster_ADME In Vitro ADME Screening cluster_PK In Vivo Evaluation Hit_ID Hit Identification (HTS) Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Potency Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Solubility Aqueous Solubility Hit_to_Lead->Solubility Early Screen Permeability Permeability (e.g., PAMPA, Caco-2) Lead_Opt->Permeability Iterative Testing Metabolism Metabolic Stability (Microsomes, Hepatocytes) Lead_Opt->Metabolism DDI CYP Inhibition (Drug-Drug Interaction) Lead_Opt->DDI PK_Studies Pharmacokinetics (Rodent Models) Lead_Opt->PK_Studies Candidate Selection Solubility->Lead_Opt Permeability->Lead_Opt Metabolism->Lead_Opt DDI->Lead_Opt Efficacy Efficacy & Toxicity PK_Studies->Efficacy Prodrug_Metabolism Prodrug N5-Substituted Pyrrolopyrimidine (Administered Prodrug) Active_Drug Parent Halogenated Pyrrolopyrimidine (Active Compound) Prodrug->Active_Drug In Vivo Metabolism (e.g., N-dealkylation) Metabolites Further Metabolites & Excretion Active_Drug->Metabolites Metabolism

References

Validating 5H-Pyrrolo[3,2-d]pyrimidine as a Therapeutic Target: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, the quest for novel, druggable targets is paramount. The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising pharmacophore, giving rise to a new generation of targeted therapies. This guide provides an in-depth validation of this scaffold as a therapeutic target, offering a comparative analysis against established and alternative targets. We will delve into the mechanistic rationale, present key experimental data, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The Rise of this compound: A Multi-Targeted Approach

The this compound core has proven to be a versatile foundation for inhibitors targeting fundamental cellular processes frequently dysregulated in cancer and other proliferative diseases. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key enzymes in one-carbon metabolism and crucial signaling kinases.

Targeting One-Carbon Metabolism: Starving the Proliferating Cell

One-carbon (1C) metabolism is a complex network of interconnected pathways that provide the necessary building blocks for nucleotide synthesis, amino acid homeostasis, and methylation reactions – all critical for rapidly dividing cells.[1][2] The this compound-based inhibitors have shown significant efficacy in disrupting this network, primarily by targeting:

  • Serine Hydroxymethyltransferase (SHMT): This enzyme, with its cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a central player in 1C metabolism, catalyzing the conversion of serine to glycine and providing one-carbon units for the folate cycle.[3] SHMT2, in particular, is often overexpressed in various cancers.[1][3]

  • De Novo Purine Biosynthesis Enzymes: This pathway is essential for the synthesis of purine nucleotides, the building blocks of DNA and RNA. This compound derivatives have been shown to inhibit key enzymes in this pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).

dot graph TD; A[Serine] -->|SHMT1/2| B(Glycine + 5,10-Methylene-THF); B --> C{One-Carbon Pool}; C --> D[De Novo Purine Synthesis]; D --> E[DNA/RNA Synthesis]; C --> F[Thymidylate Synthesis]; F --> E; G(this compound Inhibitors) --x A; G --x D;

end caption: Inhibition of One-Carbon Metabolism by this compound Derivatives.

Kinase Inhibition: Disrupting Aberrant Signaling

Beyond metabolism, the this compound scaffold has been successfully adapted to create potent kinase inhibitors. This versatility allows for the targeting of critical signaling pathways that drive tumorigenesis and other diseases. Notable kinase targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Janus Kinases (JAKs): Particularly JAK2, which plays a central role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.

Comparative Analysis: this compound vs. Alternative Therapeutic Targets

To validate this compound as a therapeutic target, it is crucial to compare its potential with established and alternative approaches. This section provides a comparative overview of inhibitors targeting different nodes in related pathways.

One-Carbon Metabolism: A Head-to-Head with Antifolates

The classic antifolates, such as methotrexate and pemetrexed, have been mainstays in cancer chemotherapy for decades. They primarily target Dihydrofolate Reductase (DHFR), another critical enzyme in the folate cycle.

FeatureThis compound Inhibitors (e.g., SHMT Inhibitors)Classical Antifolates (e.g., Methotrexate, Pemetrexed)
Primary Target(s) SHMT1/2, De Novo Purine Synthesis EnzymesDihydrofolate Reductase (DHFR), Thymidylate Synthase (TS)
Mechanism of Action Directly inhibit the entry of one-carbon units into the folate cycle and purine synthesis.Deplete the pool of reduced folates, indirectly inhibiting multiple folate-dependent enzymes.
Potential Advantages May overcome resistance mechanisms associated with DHFR upregulation. Potentially more selective for cancer cells with high serine flux.Well-established clinical efficacy in a broad range of cancers.
Potential Disadvantages Newer class of drugs with less long-term clinical data.Can lead to broad toxicity due to the central role of DHFR in all proliferating cells. Resistance is a significant clinical challenge.[4][5][6]

Experimental Data Snapshot:

Direct comparative studies have shown that SHMT inhibitors can be effective in models of T-cell Acute Lymphoblastic Leukemia (T-ALL), a disease where methotrexate is a standard treatment.[7][8][9] Notably, SHMT inhibition has demonstrated the potential to overcome methotrexate resistance.[7][8][9]

CompoundCancer ModelIC50Reference
SHIN2 (SHMT Inhibitor)Molt-4 (T-ALL)~50 nM[8]
MethotrexateMolt-4 (T-ALL)~10 nM[8]
SHIN2 in MTX-resistant Molt-4Molt-4 MTX-R~25 nM[8]

Note: IC50 values are approximate and can vary based on experimental conditions.

Kinase Inhibition: A Crowded but Promising Field

The landscape of kinase inhibitors is vast and competitive. Here, we compare this compound-based kinase inhibitors with established drugs targeting VEGFR2 and JAK2.

VEGFR2 Inhibition:

FeatureThis compound-based VEGFR2 InhibitorsEstablished VEGFR2 Inhibitors (e.g., Sunitinib, Sorafenib)
Mechanism of Action ATP-competitive inhibition of the VEGFR2 kinase domain.Multi-kinase inhibitors targeting VEGFR2 and other kinases (e.g., PDGFR, c-KIT).
Potential Advantages Potential for improved selectivity and safety profiles through scaffold optimization.Broad anti-tumor activity due to multi-targeted nature. Extensive clinical validation.
Potential Disadvantages Newer entrants with less clinical data.Off-target effects can lead to significant toxicities.

JAK2 Inhibition:

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a key intermediate in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor. This highlights the direct relevance of the scaffold in targeting this pathway.

FeatureThis compound Scaffold (in Ruxolitinib)Alternative JAK Inhibitors (e.g., Fedratinib, Pacritinib)
Mechanism of Action ATP-competitive inhibition of JAK1 and JAK2.Varying selectivity profiles for JAK family members.
Clinical Application Treatment of myelofibrosis and polycythemia vera.Approved for myelofibrosis, with some offering advantages in specific patient populations (e.g., those with thrombocytopenia).[10]
Clinical Considerations Effective in reducing spleen size and symptoms, but resistance can develop.[11][12]Offer alternatives for patients who are resistant or intolerant to ruxolitinib.[10]

Experimental Protocols for Target Validation

To facilitate the evaluation of this compound-based compounds and their comparison with other inhibitors, this section provides detailed, step-by-step methodologies for key validation assays.

SHMT Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This assay provides a continuous and non-radioactive method to measure SHMT activity.

Principle: The production of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) by SHMT is coupled to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human SHMT1 or SHMT2

  • Recombinant MTHFD

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP⁺

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

  • Test inhibitor dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture in the assay buffer containing MTHFD (e.g., 5 µM), L-serine (e.g., 2 mM), and NADP⁺ (e.g., 0.25 mM).

  • Prepare serial dilutions of the test inhibitor in DMSO. Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

  • Add the SHMT enzyme to the wells. A final concentration of ~0.2 µM is a good starting point, but should be optimized.

  • Initiate the reaction by adding THF to a final concentration of ~0.4 mM.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot graph TD; A[Start] --> B{Prepare Reaction Mixture}; B --> C{Add Inhibitor/Vehicle}; C --> D{Add SHMT Enzyme}; D --> E{Initiate with THF}; E --> F{Monitor A340}; F --> G{Calculate Velocity}; G --> H{Plot and Determine IC50}; H --> I[End];

end caption: Workflow for SHMT Inhibition Assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for determining the inhibitory activity of compounds against kinases like VEGFR2 and JAK2.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, JAK2)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[13]

dot graph TD; A[Start] --> B{Prepare Inhibitor Dilutions}; B --> C{Add Kinase and Substrate}; C --> D{Initiate with ATP}; D --> E{Incubate}; E --> F{Stop Reaction & Add Detection Reagent}; F --> G{Measure Luminescence}; G --> H{Calculate % Inhibition & IC50}; H --> I[End];

end caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell-Based Assay for De Novo Purine Synthesis Inhibition

This assay measures the incorporation of a radiolabeled precursor into newly synthesized purines.

Principle: Cells are incubated with a radiolabeled precursor of the de novo purine synthesis pathway (e.g., [¹⁴C]-glycine). The amount of radioactivity incorporated into the cellular nucleotide pool is quantified as a measure of pathway activity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • [¹⁴C]-glycine

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test inhibitor for a predetermined time.

  • Add [¹⁴C]-glycine to the culture medium and incubate for a specific period (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Precipitate the macromolecules by adding cold TCA.

  • Wash the precipitate with TCA to remove any remaining unincorporated precursor.

  • Solubilize the precipitate (containing the radiolabeled purines in DNA and RNA) in a suitable buffer.

  • Measure the radioactivity of the solubilized fraction using a scintillation counter.

  • Normalize the radioactivity to the total protein content of each well.

  • Calculate the percentage of inhibition of de novo purine synthesis for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its ability to be tailored to inhibit diverse and critical targets, from metabolic enzymes to signaling kinases, underscores its potential in precision medicine.

For researchers and drug development professionals, the key takeaways are:

  • Multi-Targeted Potential: The this compound scaffold is not limited to a single target class, offering a rich chemical space for exploration.

  • Alternative to Established Therapies: Inhibitors derived from this scaffold, particularly those targeting one-carbon metabolism, present a viable strategy to overcome resistance to classical antifolates.

  • Robust Validation is Key: The provided experimental protocols offer a starting point for the rigorous in vitro and cell-based validation of novel compounds.

Future research should focus on further elucidating the in vivo efficacy and safety profiles of novel this compound derivatives, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies to maximize therapeutic benefit. The continued exploration of this chemical space holds great promise for delivering the next generation of targeted therapies.

References

Benchmarking New 5H-Pyrrolo[3,2-d]pyrimidine Derivatives Against Kinase Inhibitor Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5H-Pyrrolo[3,2-d]pyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Derivatives of the this compound scaffold have shown particular promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to a potent anti-cancer effect.

This guide provides a comprehensive framework for benchmarking novel this compound derivatives against established VEGFR-2 inhibitor standards. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust in vitro kinase assay, and present a comparative analysis of a novel derivative against well-characterized inhibitors.

Experimental Design: Rationale for a Comparative In Vitro Study

The primary goal of this benchmarking study is to determine the potency and selectivity of new this compound derivatives as VEGFR-2 inhibitors. To achieve this, a well-defined in vitro experimental strategy is essential.

Selection of Standard Compounds

For a meaningful comparison, it is crucial to benchmark the new derivatives against a panel of well-characterized and clinically relevant VEGFR-2 inhibitors. The following standards have been selected based on their established potency and diverse kinase inhibition profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It is a potent inhibitor of VEGFR-2.[3]

  • Sorafenib: Another multi-targeted kinase inhibitor used in the treatment of advanced renal cell and hepatocellular carcinoma, with known activity against VEGFR-2.[4][5]

  • Vandetanib: An inhibitor of VEGFR-2, EGFR, and RET tyrosine kinases, approved for the treatment of medullary thyroid cancer.[6]

  • Staurosporine: A broad-spectrum protein kinase inhibitor, often used as a positive control in kinase assays due to its high potency against a wide range of kinases.[7]

Choice of Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To quantify the inhibitory activity of our compounds, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay. This methodology is a robust, high-throughput screening (HTS) compatible platform that offers several advantages over other techniques:

  • Homogeneous Format: The assay is performed in a single well, eliminating the need for wash steps and reducing variability.

  • High Sensitivity: TR-FRET provides a large signal window and is less susceptible to interference from colored or fluorescent compounds.

  • Direct Measurement of Phosphorylation: The assay directly measures the phosphorylation of a substrate by the kinase, providing a direct readout of enzyme activity.

The LanthaScreen® TR-FRET platform, which measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, is a well-established and reliable choice for this purpose.[6][7]

Experimental Protocol: LanthaScreen® TR-FRET Assay for VEGFR-2 Inhibition

This protocol outlines the step-by-step procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.

Materials and Reagents:
  • Recombinant human VEGFR-2 kinase (Thermo Fisher Scientific)

  • Fluorescein-labeled VEGFR-2 substrate (e.g., Fl-poly-GT, Thermo Fisher Scientific)

  • LanthaScreen® Tb-anti-pTyr (PY20) Antibody (Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • ATP (10 mM stock)

  • EDTA (500 mM stock)

  • Test compounds (this compound derivatives and standards) dissolved in 100% DMSO

  • 384-well, low-volume, non-binding surface plates

Assay Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare 4X serial dilutions of test compounds in 4% DMSO add_inhibitor 4. Add 2.5 µL of 4X compound to 384-well plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare 4X VEGFR-2 kinase solution in Kinase Buffer add_kinase 5. Add 2.5 µL of 4X kinase to plate prep_kinase->add_kinase prep_substrate_atp 3. Prepare 2X substrate/ATP mix in Kinase Buffer add_substrate_atp 6. Add 5 µL of 2X substrate/ATP mix to start reaction prep_substrate_atp->add_substrate_atp incubate_kinase 7. Incubate for 60 minutes at room temperature add_substrate_atp->incubate_kinase prep_detection 8. Prepare 2X detection mix (Tb-antibody + EDTA) add_detection 9. Add 10 µL of 2X detection mix to stop reaction prep_detection->add_detection incubate_detection 10. Incubate for 60 minutes at room temperature add_detection->incubate_detection read_plate 11. Read TR-FRET signal (Ex: 340 nm, Em: 495 nm & 520 nm) incubate_detection->read_plate calc_ratio 12. Calculate TR-FRET ratio (520 nm / 495 nm) read_plate->calc_ratio calc_inhibition 13. Calculate % Inhibition calc_ratio->calc_inhibition plot_curve 14. Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 15. Determine IC50 value from sigmoidal dose-response curve plot_curve->calc_ic50

Caption: Workflow for the VEGFR-2 TR-FRET Kinase Inhibition Assay.
Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 100X stock of each test compound and standard in 100% DMSO.

    • Create a serial dilution series of each compound in 100% DMSO.

    • From the DMSO serial dilutions, prepare a 4X working solution of each compound concentration by diluting 1:25 in Kinase Buffer (final DMSO concentration in the assay will be 1%).[8]

  • Kinase Reaction (10 µL final volume):

    • In a 384-well plate, add 2.5 µL of the 4X compound working solutions to the appropriate wells. For control wells (0% and 100% inhibition), add 2.5 µL of Kinase Buffer with 4% DMSO.

    • Prepare a 4X solution of VEGFR-2 kinase in Kinase Buffer. Add 2.5 µL of this solution to all wells except the 0% inhibition control.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in Kinase Buffer. The final concentration of ATP should be at its Km for VEGFR-2.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.[7]

    • Cover the plate and incubate at room temperature for 60 minutes.[7]

  • Detection (20 µL final volume):

    • Prepare a 2X detection solution containing the Tb-anti-pTyr antibody and EDTA in TR-FRET Dilution Buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.

    • Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.[7]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (donor) and 520 nm (acceptor).[7]

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (TR-FRET_compound - TR-FRET_100%_inhibition) / (TR-FRET_0%_inhibition - TR-FRET_100%_inhibition))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each compound.

Comparative Data Analysis

The following table summarizes the in vitro inhibitory activity of a novel this compound derivative, "Compound 20d," and the selected standard inhibitors against VEGFR-2.

CompoundTargetAssay TypeIC50 (nM)Reference
New Derivative:
Compound 20d (1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea)VEGFR-2Kinase2.0[1]
Standards:
SunitinibVEGFR-2Kinase80[3]
SorafenibVEGFR-2Kinase90[4][5]
VandetanibVEGFR-2Kinase40[6]
StaurosporineVEGFR-2Kinase~88[7]

Discussion and Interpretation of Results

The data presented in the table demonstrates that the novel this compound derivative, Compound 20d, exhibits potent inhibition of VEGFR-2 with an IC50 value of 2.0 nM. This level of potency is significantly greater than that of the established clinical standards Sunitinib (80 nM), Sorafenib (90 nM), and Vandetanib (40 nM). The sub-nanomolar activity of Compound 20d highlights the potential of the this compound scaffold for developing highly effective VEGFR-2 inhibitors.

It is important to note that while potent, the selectivity of Compound 20d against other kinases would need to be determined through further profiling to fully understand its therapeutic potential and potential off-target effects. The broad-spectrum activity of Staurosporine serves as a useful benchmark for assessing the selectivity of novel compounds.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of VEGF. Upon binding of VEGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of intracellular events that ultimately lead to cell proliferation, migration, and survival – the key processes of angiogenesis.

VEGFR-2 Signaling Pathway Diagram

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Survival Inhibitor This compound (e.g., Compound 20d) Inhibitor->P_VEGFR2 Inhibition of Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

As illustrated in the diagram, this compound derivatives, such as Compound 20d, act by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades and inhibiting the pro-angiogenic cellular responses.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in vitro benchmarking of novel this compound derivatives as VEGFR-2 inhibitors. The presented data for Compound 20d demonstrates the significant potential of this chemical scaffold in the development of next-generation anti-angiogenic therapies.

Future work should focus on a broader kinase selectivity profiling of promising lead compounds to assess their off-target effects. Furthermore, cell-based assays to evaluate the anti-proliferative and anti-migratory effects on endothelial cells, as well as in vivo studies in relevant cancer models, will be crucial for validating the therapeutic potential of these novel derivatives.

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just reagents, but also the critical knowledge to handle them safely and responsibly. The 5H-pyrrolo[3,2-d]pyrimidine core is a foundational scaffold in modern drug discovery, particularly for developing kinase inhibitors and other targeted therapeutics[1][2]. Its potent biological activity necessitates a rigorous approach to its entire lifecycle in the laboratory, from handling to disposal. This guide provides a comprehensive, step-by-step framework for managing waste streams containing this compound, ensuring the safety of your personnel and full compliance with environmental regulations.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a clear understanding of the risks. This compound and its common derivatives are classified as hazardous substances. Your disposal plan must be built upon the hazards identified in the corresponding Safety Data Sheet (SDS).

Based on available data, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed[3].

  • Skin Irritation: Causes skin irritation[3][4][5].

  • Eye Irritation: Causes serious eye irritation[3][4][5].

  • Respiratory Irritation: May cause respiratory irritation[3][4][5].

Many derivatives of this scaffold are investigated as cytotoxic or antineoplastic agents, designed to interfere with cellular processes[6][7][8]. Therefore, it is prudent to handle all waste associated with these compounds with the same level of caution as for cytotoxic drugs, following guidelines established by bodies such as the Occupational Safety and Health Administration (OSHA)[9][10][11][12].

Hazard Classification GHS Hazard Statement Commonly Cited Sources
Acute Toxicity (Oral)H302: Harmful if swallowed[3]
Skin IrritationH315: Causes skin irritation[3][5]
Eye IrritationH319: Causes serious eye irritation[3][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][5]

Personnel Protection: Your First Line of Defense

Before handling the pure compound or its associated waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risks through inhalation, absorption, or ingestion[11][12].

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and wash hands thoroughly after handling.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[13].

  • Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or in situations with a high risk of splashing, consider additional protective clothing[13].

  • Respiratory Protection: All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[5][14].

Waste Characterization and Segregation: A Decision Framework

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly identifying and managing hazardous waste rests with the generator—the laboratory creating the waste[15][16]. It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department[15]. This "cradle-to-grave" responsibility means you must meticulously segregate waste streams to prevent dangerous reactions and ensure compliant disposal[15].

The following diagram outlines the decision-making process for segregating waste generated during research with this compound.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization Start Waste Generated from This compound Experiment IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? Start->IsLiquid IsSharp Is it a sharp? IsSolid->IsSharp Yes SolidWaste Solid Chemical Waste (Gloves, Weigh Boats, Contaminated Silica) IsSolid->SolidWaste No IsSharp->SolidWaste No SharpsWaste Contaminated Sharps Container (Needles, Scalpels, Pasteur Pipettes) IsSharp->SharpsWaste Yes IsAqueous Is it primarily aqueous? IsLiquid->IsAqueous Yes NonHalogenatedWaste Non-Halogenated Organic Liquid Waste IsAqueous->NonHalogenatedWaste No (Organic) AqueousWaste Aqueous Chemical Waste IsAqueous->AqueousWaste Yes HalogenatedWaste Halogenated Organic Liquid Waste NonHalogenatedWaste->HalogenatedWaste Contains >1% Halogens?

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides a comprehensive, technically-grounded framework for the safe handling of 5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound class of significant interest for its biological activity.[1][2][3][4][5][6] As researchers, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and environment. This protocol is designed as a self-validating system, where understanding the why behind each step ensures its correct implementation.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

This compound and its derivatives are biologically active molecules, often investigated for their potential as anti-cancer agents.[1][3][5][6] This inherent bioactivity necessitates a cautious approach, as unintended exposure could lead to unforeseen physiological effects.

Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the primary hazards are categorized as follows:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[7]

  • Skin Irritation: Causes skin irritation (H315).[7][8]

  • Eye Irritation: Causes serious eye irritation (H319).[7][8]

  • Respiratory Irritation: May cause respiratory irritation (H335).[7][8]

These classifications, represented by the GHS07 pictogram, mandate a stringent PPE protocol to prevent exposure through all primary routes: inhalation, ingestion, and dermal contact.[7]

The Core Ensemble: Multi-Barrier PPE Strategy

A multi-layered approach to PPE is crucial. Each component serves a specific function, and their combined use provides comprehensive protection. The selection of PPE must be tailored to the specific task being performed, considering the physical state of the compound (solid vs. solution) and the potential for aerosol generation.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound (Weighing, Aliquoting)Chemical Splash GogglesDouble-Gloved (Nitrile)Fully-Buttoned Lab CoatRequired if outside a certified chemical fume hood
Handling Solutions (Diluting, Transferring)Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Chemical-Resistant Apron over Lab CoatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsAir-Purifying Respirator (APR) with organic vapor cartridges
  • Causality: The H319 classification ("Causes serious eye irritation") makes robust eye protection non-negotiable.[7][8] Standard safety glasses are insufficient as they do not protect against splashes or fine particulates.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[9] Goggles provide a 360-degree seal around the eyes, protecting from splashes, vapors, and dust.[10]

    • Elevated Risk: When handling larger volumes of solutions or during procedures with a high risk of splashing (e.g., sonicating, vortexing), a full-face shield must be worn over the chemical splash goggles.[9][11] This provides an additional layer of protection for the entire face.

  • Causality: The H315 classification ("Causes skin irritation") necessitates a barrier to prevent dermal contact.[7][8] Many organic compounds can also be absorbed through the skin.[12]

  • Protocol:

    • Lab Coat: A clean, fully-buttoned, long-sleeved lab coat is mandatory.[9][13] This protects the arms and torso from incidental contact.

    • Gloves: Disposable nitrile gloves are the standard choice for handling most laboratory chemicals, providing good short-term protection.[9] Given the compound's hazards, a double-gloving technique is recommended to minimize the risk of exposure due to tears or degradation.[14]

      • Inner Glove: Tucked under the cuff of the lab coat.

      • Outer Glove: Placed over the cuff of the lab coat.

    • Glove Changes: Gloves should be changed immediately if contamination is suspected or at least every 30-60 minutes during extended operations to prevent permeation.[15] Always remove gloves before leaving the laboratory area to avoid contaminating common surfaces.[11][16]

  • Causality: The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the compound as a fine powder, which can be easily aerosolized.[7][8]

  • Protocol:

    • Primary Control: All manipulations of solid this compound or its volatile solutions must be performed within a certified chemical fume hood.[10] This engineering control is the most effective way to prevent respiratory exposure.

    • Secondary Control: If, under rare and controlled circumstances, work must be done outside a fume hood where aerosolization is possible, respiratory protection is required. An air-purifying respirator (APR) with combination organic vapor/P100 cartridges should be used. All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[9] Surgical masks offer no protection against chemical vapors or fine particulates and must not be used.[15][17]

Operational Plan: From Preparation to Disposal

The following workflow integrates the PPE requirements into a logical, step-by-step process to ensure safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Doffing Phase Prep 1. Hazard Review Review SDS for this compound. PPE_Don 2. Don PPE - Lab Coat - Goggles - Double Nitrile Gloves Prep->PPE_Don Hood_Prep 3. Prepare Fume Hood - Verify certification - Lower sash - Gather materials PPE_Don->Hood_Prep Weigh 4a. Solid Handling - Weigh solid compound - Use anti-static weigh boat Hood_Prep->Weigh Solve 4b. Solution Prep - Add solvent to solid - Cap and mix gently Weigh->Solve Decon 5. Decontaminate - Wipe down surfaces - Clean glassware Solve->Decon Waste 6. Waste Disposal - Segregate solid/liquid waste - Dispose of outer gloves Decon->Waste PPE_Doff 7. Doff PPE - Remove Apron/Coat - Remove Goggles - Remove Inner Gloves Waste->PPE_Doff Wash 8. Final Wash - Wash hands thoroughly PPE_Doff->Wash

Caption: Workflow for Safe Handling of this compound.

  • Pre-Operational Briefing: Before starting, review the SDS for this compound.[7][16] Locate the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don a full-sleeved lab coat, ensuring it is fully buttoned.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[14]

    • Put on chemical splash goggles.

  • Chemical Handling (in Fume Hood):

    • Perform all manipulations within a certified chemical fume hood with the sash at the lowest practical height.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Decontamination and Waste Disposal:

    • All materials that come into direct contact with the compound (weigh boats, pipette tips, etc.) are considered hazardous waste.

    • Dispose of solid waste (contaminated gloves, tips, paper towels) in a dedicated, sealed hazardous waste bag within the fume hood.

    • Dispose of liquid waste in a clearly labeled, sealed hazardous waste container. The container should specify "Halogenated" or "Non-halogenated" waste as appropriate for the solvents used.

    • Decontaminate the work surface in the fume hood after completion.

  • Doffing PPE (in order):

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[16]

By adhering to this structured protocol, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research. This commitment to best practices builds the deep trust necessary for a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.